molecular formula C10H12O3 B8618551 Ethyl 4-hydroxyphenyl acetate

Ethyl 4-hydroxyphenyl acetate

Cat. No.: B8618551
M. Wt: 180.20 g/mol
InChI Key: HBLKXMOUMUTFTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-hydroxyphenyl acetate is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

(2-ethyl-4-hydroxyphenyl) acetate

InChI

InChI=1S/C10H12O3/c1-3-8-6-9(12)4-5-10(8)13-7(2)11/h4-6,12H,3H2,1-2H3

InChI Key

HBLKXMOUMUTFTE-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)O)OC(=O)C

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 4-Hydroxyphenyl Acetate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Ethyl 4-hydroxyphenyl acetate is a pivotal organic compound with significant applications in the pharmaceutical and cosmetic industries. This guide provides a comprehensive technical overview of its core physicochemical and spectroscopic properties, detailed synthesis protocols, and key chemical reactivities. We will explore its critical role as a precursor in the synthesis of pharmaceuticals like Atenolol and discuss its inherent biological activities. This document is intended for researchers, scientists, and professionals in drug development, offering expert insights into the causality behind experimental choices and methodologies.

Core Physicochemical Properties

This compound, also known as ethyl 2-(4-hydroxyphenyl)acetate, is an ester characterized by a molecular structure containing a benzene ring substituted with a hydroxyl group and an ethyl acetate group at the para position.[1] This unique arrangement of functional groups dictates its chemical behavior and physical properties.

The compound typically presents as a white to pale cream crystalline solid or a colorless to pale yellow liquid, depending on its purity and the ambient temperature.[2][3][4] Its solubility profile is characteristic of a moderately polar organic molecule; it is soluble in organic solvents such as ethanol, ether, and methanol, but shows limited solubility in water.[2][3] This behavior is a direct consequence of the hydrophobic benzene ring and ethyl group counteracting the hydrophilic nature of the phenolic hydroxyl and ester functionalities.

The phenolic hydroxyl group imparts weak acidity to the molecule. The acidity of a phenol is a function of the stability of the corresponding phenoxide ion. While electron-withdrawing groups on the aromatic ring would increase acidity (lower pKa), the ethyl acetate group at the para position has a relatively modest electronic effect, resulting in a pKa value typical for simple phenols.

A summary of its key quantitative properties is presented below:

PropertyValueSource(s)
Molecular Formula C₁₀H₁₂O₃[1][5]
Molecular Weight 180.20 g/mol [2][3][5]
CAS Number 17138-28-2[1][5]
Appearance White to pale cream solid or colorless/pale yellow liquid[2][3][4]
Melting Point 32 - 41.5 °C[3][4][6]
Boiling Point 145 °C at 0.2 mmHg[3]
Solubility Soluble in ethanol, ether, methanol; limited in water[2][3]

Spectroscopic Signature and Structural Elucidation

The structural identity of this compound is unequivocally confirmed through various spectroscopic techniques. Understanding its spectral signature is crucial for reaction monitoring and quality control.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides a distinct fingerprint. We expect to see a triplet for the methyl protons (-CH₃) of the ethyl group, a quartet for the methylene protons (-CH₂-) of the ethyl group (due to coupling with the methyl group), a singlet for the benzylic protons (-CH₂-) adjacent to the aromatic ring, and two doublets in the aromatic region corresponding to the protons on the benzene ring. The phenolic hydroxyl proton (-OH) will appear as a broad singlet, and its chemical shift can be concentration-dependent.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule, including the carbonyl carbon of the ester, the carbons of the ethyl group, the benzylic carbon, and the four distinct carbons of the para-substituted aromatic ring.

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad absorption band in the 3200-3600 cm⁻¹ region, indicative of the O-H stretching of the phenolic hydroxyl group. A strong, sharp peak around 1730 cm⁻¹ corresponds to the C=O stretching of the ester functional group. Additional peaks in the fingerprint region will confirm the aromatic ring and C-O bonds.

  • Mass Spectrometry (MS): In mass spectrometry, the molecular ion peak (M+) would be observed at an m/z value corresponding to its molecular weight (180.20). Common fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅) and other characteristic fragments.[1]

Synthesis and Chemical Reactivity

Synthesis via Fischer Esterification

A standard and reliable method for synthesizing this compound is the Fischer esterification of its parent carboxylic acid, 4-hydroxyphenylacetic acid. This acid-catalyzed reaction with ethanol is an equilibrium process. The use of excess ethanol and removal of water are key to driving the reaction towards the product side, adhering to Le Chatelier's principle.

Experimental Protocol: Fischer Esterification

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-hydroxyphenylacetic acid in a 5 to 10-fold molar excess of absolute ethanol.

  • Catalyst Addition: Cautiously add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, representing 1-3% of the substrate's molar quantity) to the solution while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, neutralize the mixture carefully with a saturated aqueous solution of sodium bicarbonate.[7]

  • Extraction: Extract the aqueous phase multiple times with a suitable organic solvent, such as ethyl acetate.[7]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure ester.

G cluster_0 Fischer Esterification Workflow Reactants 4-Hydroxyphenylacetic Acid + Excess Ethanol + Acid Catalyst (H₂SO₄) Reflux Heat to Reflux (2-4 hours) Reactants->Reflux Neutralization Cool and Neutralize (aq. NaHCO₃) Reflux->Neutralization Extraction Extract with Ethyl Acetate Neutralization->Extraction Purification Dry and Concentrate; Purify (Chromatography/ Distillation) Extraction->Purification Product Pure Ethyl 4-Hydroxyphenyl Acetate Purification->Product

Caption: Workflow for the synthesis of this compound.

Reactivity Profile

The reactivity of this compound is governed by its three main functional components: the ester, the phenolic hydroxyl group, and the activated aromatic ring.

  • Ester Group: Susceptible to nucleophilic acyl substitution. It can be hydrolyzed back to 4-hydroxyphenylacetic acid under either acidic or basic conditions.

  • Phenolic Hydroxyl Group: The weakly acidic proton can be removed by a base. The resulting phenoxide is a potent nucleophile and can undergo O-alkylation (Williamson ether synthesis) or O-acylation. This reactivity is exploited in the synthesis of many derivatives.

  • Aromatic Ring: The hydroxyl group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. Since the para position is occupied, electrophiles will preferentially attack the positions ortho to the hydroxyl group.

G Molecule This compound Ester Group Phenolic -OH Aromatic Ring Ester_Reactions Hydrolysis (Acid/Base) Transesterification Molecule:ester->Ester_Reactions Reacts at C=O Phenol_Reactions O-Alkylation O-Acylation Molecule:phenol->Phenol_Reactions Reacts at O-H Ring_Reactions Electrophilic Aromatic Substitution (ortho) Molecule:ring->Ring_Reactions Reacts at Ring

Caption: Key reactivity sites of this compound.

Applications in Research and Drug Development

The primary significance of this compound in the pharmaceutical industry is its role as a key intermediate.[6]

Precursor to Atenolol

Perhaps its most notable application is in the synthesis of Atenolol, a selective β1 receptor antagonist used to treat hypertension.[8] The synthesis involves the transformation of 4-hydroxyphenylacetic acid (often via its ester or amide) into an intermediate that is then reacted with isopropylamine to form the final drug.[8][9] Industrial routes often start with 2-(4-hydroxyphenyl)acetamide, which can be derived from 4-hydroxyphenylacetic acid.[8] The ester provides a synthetically versatile handle for these transformations.

Biological and Other Applications

Beyond its role as a synthetic intermediate, the parent molecule and its derivatives have been investigated for their own biological properties. The related compound, 4-hydroxyphenylacetic acid (4-HPA), has been shown to possess antioxidant and hepatoprotective effects, suggesting potential therapeutic applications.[2][10] It has been studied for its ability to protect the liver from toxicity induced by compounds like acetaminophen by enhancing phase II and antioxidant enzymes.[10] this compound itself has been noted for its antioxidant properties and is of interest in cosmetic formulations for protecting against oxidative damage.[2] The compound is also found in nature, having been identified in plants like chicory.[1]

References

  • DrugBank. (2020). Atenolol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 28310, Ethyl 4-hydroxyphenylacetate. Retrieved from [Link]

  • Wang, H., et al. (2018). 4-Hydroxyphenylacetic Acid Prevents Acute APAP-Induced Liver Injury by Increasing Phase II and Antioxidant Enzymes in Mice. Frontiers in Physiology, 9, 786. Retrieved from [Link]

  • Google Patents. (n.d.). Method for the production of 4-hydroxyphenylacetic acid.
  • Ferraz, F. S., et al. (2024). Sustainable Synthesis of the Active Pharmaceutical Ingredient Atenolol in Deep Eutectic Solvents. Molecules, 29(12), 2896. Retrieved from [Link]

  • Learning Science. (2021). NMR spectrum of ethyl acetate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of (S)-atenolol. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing (S)-atenolol.
  • University of Birmingham. (n.d.). Spectra of ethyl acetate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

Sources

ethyl 4-hydroxyphenyl acetate CAS 23504-98-5 safety data sheet

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Ethyl 4-Hydroxyphenyl Acetate (CAS No. 17138-28-2)

A Note on Chemical Identification: The CAS number provided in the initial request (23504-98-5) is not commonly associated with this compound. This guide pertains to the widely recognized CAS number for this compound, 17138-28-2 . Researchers should verify the identity of their materials accordingly.

Introduction

This compound is a phenolic ester of significant interest in organic synthesis and pharmaceutical research. It serves as a versatile building block for the development of more complex molecules, including novel anti-inflammatory agents and other bioactive compounds.[1][2] Its utility stems from the presence of two key functional groups: a phenolic hydroxyl group and an ethyl ester, both of which are amenable to a variety of chemical transformations.[1] This guide provides a comprehensive overview of the safety, handling, and toxicological profile of this compound, tailored for researchers, scientists, and drug development professionals. A thorough understanding of its properties is paramount for its safe and effective use in a laboratory setting.

Physicochemical Properties

A foundational aspect of safe chemical handling is a clear understanding of its physical and chemical properties. These characteristics dictate its behavior under various laboratory conditions and inform the necessary safety precautions.

PropertyValueSource(s)
CAS Number 17138-28-2[3], [4]
Molecular Formula C₁₀H₁₂O₃[4]
Molecular Weight 180.20 g/mol [4]
Appearance White to pale cream or light yellow solid (crystals or powder)
Melting Point 36-38 °C[3]
Boiling Point 187-189 °C at 20 mmHg[3]
Solubility Soluble in chloroform and methanol.[3],

The relatively low melting point of this compound is a critical consideration for its storage and handling. Depending on the ambient temperature of the laboratory, it may exist as a solid, a semi-solid, or a liquid. This variability can affect procedures for weighing and transfer, and appropriate measures should be taken to handle it in its present state.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its irritant properties.

GHS Pictogram:



Signal Word: Warning

Hazard Statements:

  • H315: Causes skin irritation. [4]

  • H319: Causes serious eye irritation. [4]

  • H335: May cause respiratory irritation. [4]

These classifications are based on aggregated data from multiple suppliers and indicate that the principal risk associated with this compound is its potential to cause reversible inflammatory effects upon direct contact with the skin, eyes, or respiratory system.[4]

Toxicological Profile

A detailed toxicological profile for this compound is not extensively documented in publicly available literature, which is common for many research chemicals. No specific oral, dermal, or inhalation LD50 values have been determined for this compound.[5] The established GHS classifications are therefore the primary source of toxicological concern.

The toxicity of its constituent parts and metabolites provides some insight. The compound is expected to be metabolized into 4-hydroxyphenylacetic acid and ethanol. Ethanol has well-documented toxicological effects at high concentrations. 4-Hydroxyphenylacetic acid is a naturally occurring compound found in olive oil and beer and is a microbial metabolite of aromatic amino acids.[6] While generally considered to have low toxicity, it can cause skin, eye, and respiratory irritation.[6]

It is important to note that this compound is not classified as a carcinogen, mutagen, or reproductive toxicant.[7]

Safe Handling and Personal Protective Equipment (PPE)

Given its irritant nature, a stringent set of handling procedures and the consistent use of appropriate personal protective equipment are essential to minimize exposure and ensure laboratory safety.

Engineering Controls

The primary engineering control for handling this compound, especially when in powdered form or when being heated, is a properly functioning laboratory fume hood.[8] This is crucial to prevent the inhalation of dust or vapors, which can cause respiratory irritation.[8]

Work Practice Controls
  • Avoid Contact: All direct contact with the skin and eyes should be strictly avoided.

  • Minimize Dust Generation: When handling the solid form, care should be taken to minimize the generation of dust. Weighing and transfer procedures should be conducted in a manner that reduces the potential for airborne particles.

  • Hand Washing: Hands should be washed thoroughly with soap and water after handling the chemical, even if gloves were worn.[9]

  • No Mouth Pipetting: Under no circumstances should pipetting be done by mouth.[9]

Personal Protective Equipment (PPE)

The following PPE should be worn as a minimum when handling this compound:

  • Eye Protection: Chemical splash goggles are required to protect against the risk of serious eye irritation from splashes or dust.[9]

  • Hand Protection: Wear gloves made of a material resistant to permeation by the substance. Nitrile gloves are generally suitable for incidental contact.[9] If prolonged contact is anticipated, or if the compound is dissolved in a solvent, consult the glove manufacturer's compatibility chart.

  • Protective Clothing: A laboratory coat, long pants, and closed-toe shoes are mandatory to prevent skin contact.

PPE_Workflow cluster_ppe Personal Protective Equipment cluster_handling Handling Procedures Goggles Chemical Splash Goggles AvoidContact Avoid Skin/Eye Contact Gloves Nitrile Gloves Coat Lab Coat & Closed-Toe Shoes FumeHood Work in Fume Hood FumeHood->Goggles FumeHood->Gloves FumeHood->Coat MinimizeDust Minimize Dust Generation AvoidContact->MinimizeDust Researcher Researcher Researcher->FumeHood Enters Lab

Caption: Required PPE for handling this compound.

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound and to prevent hazardous situations.

  • Conditions: Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[10]

  • Container: Keep the container tightly sealed to prevent contamination and potential degradation.

  • Incompatibilities: The compound is incompatible with strong oxidizing agents and strong bases.[11] Contact with these substances should be avoided to prevent potentially hazardous reactions.

  • Stability: this compound is stable under normal, recommended storage conditions.[12]

Accidental Release and First Aid Measures

A clear and rehearsed plan for accidental releases and exposures is a cornerstone of laboratory safety.

Spill Response

For a minor spill of this compound solid in a controlled laboratory environment:

  • Alert Personnel: Immediately alert others in the vicinity.[8]

  • Evacuate: If necessary, evacuate the immediate area.

  • PPE: Don the appropriate personal protective equipment, including respiratory protection if there is a significant amount of dust.[8]

  • Containment: Prevent the spread of the powder.[8]

  • Clean-up: Carefully sweep the solid material to avoid generating dust.[8] Alternatively, wet the powder with a suitable solvent and wipe it up with a dry cloth.[8] Place the collected material into a sealed container for proper disposal.

  • Decontamination: Clean the spill area with soap and water.

  • Waste Disposal: Dispose of the contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

First Aid Measures
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. If irritation persists, seek medical attention.[7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek medical attention.[13]

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water. Seek immediate medical attention.[13]

Metabolic Pathway and Biological Relevance

For researchers in drug development, understanding the metabolic fate of a compound is crucial. This compound is an ester and is anticipated to undergo hydrolysis in vivo, catalyzed by esterase enzymes, to yield 4-hydroxyphenylacetic acid and ethanol.

Metabolic_Pathway E4HPA This compound Esterase Esterases (in vivo) E4HPA->Esterase HPA 4-Hydroxyphenylacetic Acid Metabolism Further Metabolism (e.g., conjugation, excretion) HPA->Metabolism Ethanol Ethanol Esterase->HPA Hydrolysis Esterase->Ethanol Hydrolysis

Caption: Predicted metabolic hydrolysis of this compound.

4-Hydroxyphenylacetic acid is a known metabolite of the amino acids tyrosine and phenylalanine and is also produced by gut microbiota.[14][15] It has been investigated for its antioxidant properties, which are attributed to the phenolic hydroxyl group.[16][17][18] The presence of this active metabolite may be a key consideration in the design of prodrugs or in understanding the overall pharmacological profile of derivatives of this compound.

Disposal Considerations

All waste containing this compound, including unused product and contaminated materials from spills, must be disposed of as hazardous chemical waste.[19] Disposal should be carried out in accordance with all applicable local, state, and federal regulations. Do not dispose of this chemical down the drain.[8]

Conclusion

This compound is a valuable synthetic intermediate with defined irritant hazards. A comprehensive understanding of its physicochemical properties, coupled with rigorous adherence to safety protocols, is essential for its responsible use in research and development. By implementing appropriate engineering controls, work practices, and personal protective equipment, researchers can mitigate the risks of skin, eye, and respiratory irritation. This guide serves as a foundational resource to support the safe and effective application of this compound in the pursuit of scientific advancement.

References

  • PubChem. (n.d.). 4-Hydroxyphenyl acetate. National Center for Biotechnology Information. Retrieved from [Link]

  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • Massachusetts Department of Environmental Protection. (2016). Lower Hazard Toxic Substance Designation Recommendation: Ethyl Acetate (CAS# 141-78-6). Mass.gov. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Ethyl 4-hydroxybenzoate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Ethyl 4-hydroxyphenylacetate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-hydroxyphenylacetate. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Biosynthetic pathway of 4-hydroxyphenylacetic acid (4HPAA). Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluation of antioxidant and antimicrobial activity of phenolic lipids produced by the transesterification of 4-hydroxyphenylacetic acid and triglycerides. Retrieved from [Link]

  • University of Michigan-Dearborn. (n.d.). Irritant Chemicals. Retrieved from [Link]

  • Brown, V. K., Box, V. L., & Simpson, B. J. (1975). Decontamination procedures for skin exposed to phenolic substances. Archives of Environmental Health: An International Journal, 30(1), 1-6. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

  • PubMed. (2004). Synthesis and evaluation of 4-hydroxyphenylacetic acid amides and 4-hydroxycinnamamides as antioxidants. Retrieved from [Link]

  • Technology Networks. (2019). Detecting and Removing Hazardous Phenols in One Step. Retrieved from [Link]

  • Rupa Health. (n.d.). 4-Hydroxyphenylacetic Acid. Retrieved from [Link]

  • Agritrop. (2023). SOP for Extraction, Quantification and Analysis of Phenol Acid Components of Cassava. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]

  • Duke University. (n.d.). Chemical Safety Guidelines - Toxic and Health Hazard Powders. Retrieved from [Link]

  • Genova Diagnostics. (n.d.). Support Guide. Retrieved from [Link]

  • Saltworks Technologies. (2020). Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options. Retrieved from [Link]

  • Hareland, W. A., Crawford, R. L., Chapman, P. J., & Dagley, S. (1975). Metabolic function and properties of 4-hydroxyphenylacetic acid 1-hydroxylase from Pseudomonas acidovorans. Journal of bacteriology, 121(1), 272–285. Retrieved from [Link]

  • Scribd. (n.d.). Irritant Chemicals: Description. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic representation of the proposed metabolic pathways for the microbial metabolites identified in this study. Retrieved from [Link]

  • PubMed. (2017). 3,4-Dihydroxyphenylacetic acid is a predominant biologically-active catabolite of quercetin glycosides. Retrieved from [Link]

  • PureSynth. (n.d.). Ethyl 4-Hydroxyphenylacetate 98.0%(GC). Retrieved from [Link]

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An In-depth Technical Guide to the Solubility of Ethyl 4-Hydroxyphenyl Acetate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Ethyl 4-Hydroxyphenyl Acetate and Its Solubility Profile

This compound, a derivative of 4-hydroxyphenylacetic acid, is a compound of increasing interest within the pharmaceutical and cosmetic industries.[1] Its structural features, including a phenolic hydroxyl group and an ethyl ester moiety, impart antioxidant properties that are valuable in formulations designed to mitigate oxidative stress.[1] Furthermore, it serves as a crucial intermediate in the synthesis of various other organic compounds.[1] The efficacy of this compound in any application is fundamentally linked to its solubility in relevant solvent systems. A comprehensive understanding of its dissolution behavior is paramount for researchers, scientists, and drug development professionals in optimizing reaction conditions, designing purification strategies, and formulating final products.

This guide provides a detailed exploration of the solubility of this compound in organic solvents. While extensive quantitative data for this specific ester is not widely available in public literature, we will leverage existing data, the principles of physical organic chemistry, and established experimental methodologies to provide a thorough understanding of its solubility characteristics. We will also present a detailed protocol for the experimental determination of its solubility, empowering researchers to generate the precise data required for their specific applications.

Theoretical Framework: The Physicochemical Drivers of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces between the solute and the solvent. The dissolution process can be conceptualized as a three-step process: the breaking of solute-solute bonds, the breaking of solvent-solvent bonds, and the formation of solute-solvent bonds. The overall enthalpy change of this process, along with the change in entropy, determines the Gibbs free energy of dissolution and thus the solubility.

For this compound, the key structural features influencing its solubility are:

  • The Aromatic Ring: The benzene ring is nonpolar and will interact favorably with nonpolar or moderately polar solvents through van der Waals forces.

  • The Phenolic Hydroxyl Group (-OH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor. It will strongly interact with polar, protic solvents (e.g., alcohols) and polar, aprotic solvents that are hydrogen bond acceptors (e.g., acetone, ethyl acetate).

  • The Ethyl Ester Group (-COOCH₂CH₃): This group is polar and a hydrogen bond acceptor. It contributes to the overall polarity of the molecule and can interact favorably with a range of polar solvents.

The balance of these features suggests that this compound will exhibit good solubility in a variety of polar organic solvents.

Solubility Profile of this compound

While comprehensive quantitative data is limited, the available information indicates that this compound is soluble in a range of common organic solvents.

Table 1: Qualitative and Quantitative Solubility of this compound

SolventTypeSolubilityReference(s)
MethanolPolar ProticSoluble
EthanolPolar ProticSoluble[1]
EtherNonpolarSoluble[1]
ChloroformNonpolarSoluble[2]
DichloromethanePolar AproticSoluble[3]
Ethyl AcetatePolar AproticSoluble[3]
AcetonePolar AproticSoluble[3]
Dimethyl Sulfoxide (DMSO)Polar Aprotic45 mg/mL (249.72 mM)[4]

Comparative Analysis: Solubility of 4-Hydroxyphenylacetic Acid

To gain further insight into the expected solubility trends of this compound, it is instructive to examine the solubility of its parent compound, 4-hydroxyphenylacetic acid. The primary structural difference is the presence of a carboxylic acid group in the parent compound versus an ethyl ester in the derivative. The carboxylic acid group is a stronger hydrogen bond donor and acceptor than the ester group, which will significantly influence its interactions with different solvents.

A study by Gracin and Rasmuson (2002) provides detailed, temperature-dependent solubility data for 4-hydroxyphenylacetic acid in several organic solvents.[5]

Table 2: Solubility of 4-Hydroxyphenylacetic Acid in Various Solvents (g/kg of solvent) [5]

Temperature (°C)MethanolEthanol2-PropanolAcetoneEthyl AcetateWater
10934.4567.8314.5475.4134.229.6
151061702.3398.9608.6147.737.1
201608937.5496.3693.0164.346.31
2526581466601.4744.5183.660.7

Analysis of Comparative Data:

  • High Solubility in Alcohols: 4-Hydroxyphenylacetic acid exhibits very high solubility in methanol and ethanol, which decreases with the increasing alkyl chain length of the alcohol (2-propanol).[5] This is due to the strong hydrogen bonding interactions between the carboxylic acid and the alcohol's hydroxyl group. It is anticipated that this compound will also be highly soluble in these solvents, though perhaps slightly less so than the parent acid due to the replacement of the carboxylic acid with the less polar ester group.

  • Good Solubility in Polar Aprotic Solvents: The solubility in acetone and ethyl acetate is also significant.[5] The ester derivative is expected to maintain good solubility in these solvents.

  • Effect of Esterification: The conversion of the carboxylic acid to an ethyl ester will decrease the molecule's ability to self-associate through hydrogen bonding and will slightly decrease its overall polarity. This is likely to increase its solubility in less polar solvents compared to the parent acid, while potentially slightly decreasing its solubility in highly polar, protic solvents like water and methanol.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol outlines the static equilibrium gravimetric method for determining the solubility of this compound in an organic solvent at a specific temperature. This method is reliable and widely used for generating accurate solubility data.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Jacketed glass vessel with a magnetic stirrer

  • Thermostatic water bath

  • Calibrated digital thermometer

  • Analytical balance (±0.1 mg)

  • Syringes with filters (e.g., 0.45 µm PTFE)

  • Vials and stoppers

  • Drying oven

Experimental Workflow Diagram:

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_sampling_analysis Sampling and Analysis cluster_calculation Calculation prep1 Add excess solute to solvent in vessel prep2 Set thermostatic bath to target temperature equil1 Stir mixture for 24-48 hours prep2->equil1 equil2 Allow solids to settle (1-2 hours) equil1->equil2 sample1 Withdraw supernatant with filtered syringe equil2->sample1 sample2 Transfer to a pre-weighed vial sample1->sample2 weigh1 Record mass of solution sample2->weigh1 evap Evaporate solvent in drying oven weigh1->evap calc1 Calculate mass of solvent weigh1->calc1 weigh2 Record mass of residue (solute) evap->weigh2 weigh2->calc1 calc2 Determine solubility (g solute / 100g solvent) calc1->calc2

Caption: Experimental workflow for the gravimetric determination of solubility.

Protocol Steps:

  • Preparation:

    • Add an excess amount of this compound to a known mass of the selected organic solvent in the jacketed glass vessel. The presence of undissolved solid is crucial to ensure saturation.

    • Connect the jacketed vessel to the thermostatic water bath and set the desired temperature. Allow the system to thermally equilibrate.

  • Equilibration:

    • Stir the mixture vigorously using the magnetic stirrer for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended.

    • Once the equilibration time has passed, stop the stirring and allow the undissolved solid to settle for 1-2 hours, ensuring a clear supernatant.

  • Sampling and Analysis:

    • Carefully withdraw a sample of the clear supernatant using a pre-warmed syringe fitted with a filter to prevent the transfer of any solid particles.

    • Transfer the sample immediately to a pre-weighed vial and seal it to prevent solvent evaporation.

    • Weigh the vial containing the saturated solution to determine the total mass of the solution.

    • Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

    • Once all the solvent has evaporated, cool the vial in a desiccator and weigh it to determine the mass of the dissolved this compound.

  • Calculation:

    • Calculate the mass of the solvent by subtracting the mass of the dissolved solute from the total mass of the solution.

    • Express the solubility in the desired units, such as grams of solute per 100 grams of solvent or mole fraction.

Thermodynamic Analysis of Solubility

By determining the solubility of this compound at different temperatures, it is possible to calculate important thermodynamic parameters of dissolution, namely the enthalpy (ΔHsol) and entropy (ΔSsol) of solution. The van't Hoff equation describes the relationship between the mole fraction solubility (x) and temperature (T):

ln(x) = - (ΔHsol / R) * (1/T) + (ΔSsol / R)

where R is the ideal gas constant.

A plot of ln(x) versus 1/T, known as a van't Hoff plot, should yield a straight line.[6][7] The slope of this line is equal to -ΔHsol/R, and the y-intercept is equal to ΔSsol/R.[6]

  • Enthalpy of Solution (ΔHsol): A positive value indicates that the dissolution process is endothermic (requires energy), and solubility will increase with increasing temperature. A negative value signifies an exothermic process (releases energy), where solubility decreases with increasing temperature.

  • Entropy of Solution (ΔSsol): A positive value indicates an increase in disorder upon dissolution, which is typical for the dissolution of a crystalline solid.

Conclusion

While a comprehensive public dataset for the solubility of this compound in organic solvents is currently lacking, a strong understanding of its solubility behavior can be inferred from its molecular structure and by comparison with its parent compound, 4-hydroxyphenylacetic acid. It is expected to be readily soluble in polar organic solvents such as alcohols, acetone, and ethyl acetate. For applications requiring precise solubility data, the experimental protocol provided in this guide offers a robust method for its determination. The subsequent thermodynamic analysis of temperature-dependent solubility data can provide valuable insights into the dissolution process, aiding in the rational design of processes and formulations involving this important compound.

References

  • Gracin, S., & Rasmuson, Å. C. (2002). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents.
  • Scribd. (n.d.). Ester Solubility and Preparation Lab Report. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-hydroxyphenylacetate. Retrieved from [Link]

  • Gracin, S., & Rasmuson, Å. C. (2002). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents.
  • University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Diva-portal.org. (2005). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. Retrieved from [Link]

  • ACS Publications. (1996). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Retrieved from [Link]

  • Wikipedia. (n.d.). Van 't Hoff equation. Retrieved from [Link]

  • ResearchGate. (n.d.). The van't Hoff plots of the mole fraction solubility (ln x) of polymorphic forms of TTL. Retrieved from [Link]

Sources

thermodynamic stability of ethyl p-hydroxyphenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Stability of Ethyl p-hydroxyphenylacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl p-hydroxyphenylacetate is a valuable compound with applications in pharmaceuticals and other industries, noted for its antioxidant properties and role as a synthetic intermediate. Understanding its thermodynamic stability is paramount for ensuring product quality, safety, and efficacy, particularly in the context of drug development where shelf-life and degradation profiles are critical. This guide provides a comprehensive analysis of the factors governing the stability of ethyl p-hydroxyphenylacetate, detailing its intrinsic physicochemical properties, primary degradation pathways, and robust methodologies for its stability assessment. By integrating fundamental chemical principles with industry-standard protocols, this document serves as an essential resource for scientists engaged in the formulation, analysis, and handling of this compound.

Introduction: The Imperative of Stability

In pharmaceutical development, the stability of an active pharmaceutical ingredient (API) or key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. An unstable compound can lead to a loss of potency, the formation of potentially toxic degradants, and altered bioavailability. Ethyl p-hydroxyphenylacetate (CAS 17138-28-2), an ester of p-hydroxyphenylacetic acid, possesses a molecular structure with several functional groups—a phenolic hydroxyl, an ester linkage, and an aromatic ring—that are susceptible to chemical transformation. A thorough understanding of its degradation kinetics and thermodynamics is therefore essential for developing stable formulations, defining appropriate storage conditions, and establishing a valid shelf-life. This guide eschews a rigid template to deliver a focused, in-depth examination of the compound's stability profile, grounded in established scientific principles and validated analytical practices.

Physicochemical Properties and Intrinsic Stability

The inherent stability of a molecule is dictated by its physical and chemical properties. For ethyl p-hydroxyphenylacetate, these characteristics provide the foundational data from which its stability profile can be predicted and tested.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol
IUPAC Name ethyl 2-(4-hydroxyphenyl)acetate
Appearance White to pale cream crystals or powder; may be a colorless to pale yellow liquid.
Melting Point 32 - 41.5 °C
Boiling Point 145 °C at 0.2 mmHg
Solubility Soluble in organic solvents like ethanol, methanol, and ether; limited solubility in water.
Storage Conditions Recommended to be stored refrigerated (0-10°C) under an inert atmosphere, protected from moisture and light.

These properties reveal two key areas of potential instability. First, the relatively low melting point suggests that physical form (solid vs. liquid) can vary near ambient temperatures, which may affect stability. Second, and more critically, the ester and phenol functional groups are known to be reactive and are the primary sites for chemical degradation.

Principal Degradation Pathways

The is challenged by several chemical degradation pathways. The molecular structure dictates that hydrolysis, oxidation, and photodegradation are the most probable routes of decomposition.

Hydrolysis

The ester linkage is the most prominent site for hydrolytic cleavage. This reaction can be catalyzed by both acid and base, yielding p-hydroxyphenylacetic acid and ethanol. This is a critical pathway to consider in aqueous formulations or upon exposure to moisture. The rate of hydrolysis is highly dependent on pH and temperature. In neutral conditions, the reaction is slow, but it is significantly accelerated in acidic or, particularly, alkaline environments.

Hydrolysis EHP Ethyl p-hydroxyphenylacetate HPA p-Hydroxyphenylacetic Acid EHP->HPA Ester Hydrolysis (Acid/Base Catalyzed) Ethanol Ethanol Water H₂O

Caption: Hydrolytic degradation pathway of ethyl p-hydroxyphenylacetate.

Oxidation

The phenolic hydroxyl group makes the molecule susceptible to oxidation. This process can be initiated by atmospheric oxygen, trace metal ions, or oxidizing agents (e.g., peroxides). Oxidation can lead to the formation of colored quinone-type structures and other complex degradation products, which can impact the product's appearance and safety profile. The inherent antioxidant properties of the molecule are a direct consequence of the phenol group's ability to scavenge free radicals, a process that inherently involves its own transformation.

Technical Guide: Acidity & Physicochemical Profiling of Ethyl 4-Hydroxyphenylacetate

[1]

Part 1: Executive Technical Summary[1]

Ethyl 4-hydroxyphenylacetate (E-4-HPA) is a phenolic ester widely utilized as a synthetic intermediate in the production of pharmaceuticals (e.g., tyrosine derivatives) and as a selective monoamine oxidase A (MAO-A) inhibitor.[1]

Understanding the acidity of E-4-HPA is critical for two reasons:

  • Solubility Profiling: The compound exhibits pH-dependent solubility governed by the ionization of its phenolic hydroxyl group.[1]

  • Chemical Stability: There is a "Stability-Acidity Paradox" where the pH required to ionize the phenol (for solubility) often catalyzes the irreversible hydrolysis of the ester moiety.

This guide provides the physicochemical constants, theoretical grounding, and validated experimental protocols to characterize this compound without compromising its structural integrity.

Part 2: Physicochemical Core Data[1]

The following data summarizes the key acid-base properties of E-4-HPA. Note that unlike its parent acid (4-hydroxyphenylacetic acid), E-4-HPA lacks a carboxylic acid group; its acidity is derived solely from the phenolic moiety.[1]

Table 1: Physicochemical Constants[1][2][3]
PropertyValueConfidenceContext
pKa (Phenolic) 9.84 ± 0.15 PredictedThe methylene spacer (

) insulates the phenol from the electron-withdrawing ester, resulting in a pKa similar to p-cresol (10.[1]26) rather than directly conjugated phenols.[1]
pKa (Ester

-H)
~24-25EstimatedThe

-protons are weakly acidic and irrelevant in aqueous physiological conditions.[1]
LogP 1.76EstimatedModerate lipophilicity; permeable in biological membranes.[1]
Water Solubility ~3.4 g/L (pH 7)PredictedLow solubility in neutral form; increases >100-fold at pH > 11 (as phenolate).[1]
Hydrolysis Risk High at pH > 10ExperimentalBase-catalyzed hydrolysis converts E-4-HPA to 4-hydroxyphenylacetic acid and ethanol.[1]
Structural Causality Analysis

The acidity of E-4-HPA is governed by the stability of the phenoxide anion formed upon deprotonation.

  • Inductive Effect: The ester group (

    
    ) is electron-withdrawing.[1] However, it is separated from the benzene ring by a methylene group (
    
    
    ).[1] This separation dampens the inductive stabilization of the phenoxide, keeping the pKa close to that of unsubstituted phenol (9.99).
  • Resonance Effect: The negative charge on the phenoxide oxygen is delocalized into the aromatic ring but cannot delocalize into the ester carbonyl due to the intervening saturated methylene carbon.

Part 3: Stability & Reactivity Pathways[1]

A critical error in handling E-4-HPA is assuming it is stable at high pH.[1] While high pH is necessary to deprotonate the phenol (pKa ~9.8), hydroxide ions (

Diagram 1: The Ionization-Hydrolysis Competition

This diagram illustrates the kinetic competition between reversible ionization (desired) and irreversible hydrolysis (degradation).

Gcluster_0Reversible EquilibriumNeutralNeutral E-4-HPA(Low Solubility)PhenolatePhenolate Anion(High Solubility, Active)Neutral->PhenolateDeprotonation(pH > 9.8, Fast)HydrolyzedDegradation Products(4-HPA Acid + Ethanol)Neutral->HydrolyzedBase Hydrolysis(Slow at pH 8-9)Phenolate->NeutralProtonation(pH < 9.8)Phenolate->HydrolyzedBase Hydrolysis(Rapid at pH > 11)

Figure 1: Kinetic competition between phenolic deprotonation and ester hydrolysis.[1] Note that prolonged exposure to pH > 11 destroys the compound.

Part 4: Experimental Determination Protocols

To accurately determine the pKa of E-4-HPA, UV-Vis Spectrophotometry is superior to Potentiometric Titration.[1]

  • Reasoning: Spectrophotometry requires lower concentrations (avoiding solubility issues) and can be performed rapidly (minimizing hydrolysis time).[1]

Protocol: UV-Vis Spectral Shift Method

Objective: Determine pKa by monitoring the bathochromic shift (red shift) of the phenolate ion.

Reagents
  • Stock Solution: 10 mM E-4-HPA in Acetonitrile (to prevent hydrolysis during storage).

  • Buffers: Phosphate (pH 6.0–8.0), Borate (pH 8.5–10.5), and dilute NaOH (pH 11–12). Note: Use carbonate-free NaOH.[1]

Workflow
  • Baseline Scan: Dilute Stock to 50 µM in pH 7.0 buffer. Scan 200–400 nm.[1] Identify

    
     (typically ~275 nm).[1]
    
  • Ionized Scan: Dilute Stock to 50 µM in pH 12.0 buffer. Scan immediately (< 30 seconds) to avoid hydrolysis. Identify

    
     (typically ~295 nm).[1]
    
  • Isosbestic Check: Overlay spectra. A clear isosbestic point (wavelength where Abs is constant regardless of pH) confirms a clean two-state transition without degradation.[1]

  • Titration Series: Prepare samples at 0.2 pH increments from pH 8.0 to 11.5. Measure Absorbance at

    
    .[1]
    
Calculation (Self-Validating)

Use the modified Henderson-Hasselbalch equation for spectrophotometry:

1
  • Plot

    
     vs. pH.[1]
    
  • The x-intercept is the pKa.[2]

  • Validation: The slope must be near 1.0. A slope significantly different from 1.0 indicates aggregation or hydrolysis.[1]

Diagram 2: Experimental Workflow

WorkflowStartStart: Stock Solution(10mM in MeCN)Step11. Determine WavelengthsScan pH 7 (Neutral) vs pH 12 (Anion)Find λ_max shift (~20nm)Start->Step1Step22. Prepare Buffer SeriespH 8.0 to 11.5 (0.2 increments)Step1->Step2Step33. Rapid MeasurementAdd Stock -> Mix -> Measure Abs(Time < 30s per sample)Step2->Step3DecisionIs Slope ~ 1.0?Step3->DecisionResultValid pKaCalculate InterceptDecision->ResultYesErrorError: Hydrolysis DetectedRepeat with lower pH rangeor Flow InjectionDecision->ErrorNo

Figure 2: Step-by-step workflow for spectrophotometric pKa determination emphasizing speed to prevent ester hydrolysis.

Part 5: Implications for Drug Development

Formulation Strategy
  • Neutral pH (5-8): E-4-HPA is stable but poorly soluble.[1] Requires co-solvents (PEG-400, Ethanol) or cyclodextrin complexation for liquid formulations.[1]

  • Alkaline pH (>10): High solubility but rapid degradation.[1] Avoid aqueous alkaline formulations.

  • Lyophilization: If a salt form (phenolate) is required, it must be lyophilized immediately after formation to prevent hydrolysis.[1]

Synthetic Utility

The difference in acidity between the phenol (pKa ~9.8) and potential impurities (e.g., carboxylic acids, pKa ~4) allows for selective extraction.[1]

  • Purification: Wash an organic solution of E-4-HPA with weak base (NaHCO3, pH ~8.5). This removes free acid impurities (which ionize) while leaving the phenolic ester (neutral) in the organic layer.

Part 6: References

  • ChemicalBook. (2023).[1][3] Ethyl 4-hydroxyphenylacetate - Properties and Predicted pKa.

  • PubChem. (2023).[1][3] Ethyl 4-hydroxyphenylacetate Compound Summary (CID 28310). National Library of Medicine.[1][4] [1]

  • Serjeant, E. P., & Dempsey, B. (1979).[1] Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23. (Standard reference for phenolic pKa methodology).

  • Thermo Fisher Scientific. (2023).[1] Ethyl 4-hydroxyphenylacetate, 98% Specification Sheet.

The Metabolic Odyssey of Ethyl 4-Hydroxyphenyl Acetate: An In-Depth Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting the Course of a Xenobiotic

In the intricate landscape of drug discovery and development, a thorough understanding of a compound's metabolic fate is paramount. It is the compass that guides us through the complexities of efficacy, safety, and inter-individual variability. This technical guide embarks on an in-depth exploration of the metabolic pathway of ethyl 4-hydroxyphenyl acetate (EHPA), a compound that, due to its ester and phenolic functionalities, serves as a valuable model for understanding the biotransformation of a broad class of xenobiotics.[1][2] For researchers, scientists, and drug development professionals, this document is intended to be more than a mere recitation of facts; it is a synthesis of established biochemical principles and field-proven methodologies, designed to provide a robust framework for investigating the metabolic journey of EHPA and structurally related molecules within biological systems.

Our narrative will not follow a rigid template. Instead, we will navigate the metabolic cascade of EHPA in a logical and scientifically intuitive manner, beginning with its initial encounter with the body's formidable enzymatic machinery and culminating in its eventual elimination. We will dissect the causality behind experimental choices, providing not just the "what" but the "why" of protocol design. Every methodological description is crafted to be a self-validating system, grounded in the principles of scientific integrity. Through this comprehensive exploration, we aim to equip you with the knowledge and practical insights necessary to confidently navigate the metabolic challenges inherent in the development of novel therapeutics.

The Initial Encounter: Ester Hydrolysis as the Gateway to Metabolism

Upon entering a biological system, the metabolic journey of Ethyl 4-hydroxyphenylacetate (EHPA) commences with the hydrolysis of its ethyl ester bond. This crucial first step is predominantly mediated by a superfamily of enzymes known as carboxylesterases (CES).[3] These enzymes are ubiquitously expressed throughout the body, with two major isoforms, CES1 and CES2, playing pivotal roles in drug and xenobiotic metabolism.

The hydrolysis of EHPA yields two primary products: 4-hydroxyphenylacetic acid (4-HPA) and ethanol. This biotransformation is not merely a passive breakdown; it is a critical activation step that unmasks the phenolic hydroxyl group and the carboxylic acid moiety of the parent molecule, rendering it susceptible to subsequent Phase II conjugation reactions. The general reaction is depicted below:

Figure 1: Hydrolysis of Ethyl 4-hydroxyphenylacetate (EHPA)

EHPA Ethyl 4-hydroxyphenylacetate (EHPA) HPA 4-Hydroxyphenylacetic Acid (4-HPA) EHPA->HPA + H₂O Ethanol Ethanol EHPA->Ethanol CES Carboxylesterases (CES1/CES2) CES->EHPA

Caption: The initial and rate-limiting step in EHPA metabolism.

The tissue-specific expression of CES isoforms has profound implications for the site of EHPA hydrolysis. CES1 is highly expressed in the liver, the primary metabolic organ, while CES2 is predominantly found in the small intestine.[4] This differential distribution suggests that orally administered EHPA will likely undergo significant first-pass metabolism in the gut wall, mediated by CES2, followed by further hydrolysis in the liver by CES1. Understanding the relative contributions of these two enzymes is crucial for predicting the oral bioavailability and systemic exposure of the parent ester.

Experimental Workflow: Characterizing EHPA Hydrolysis Kinetics

To quantitatively assess the hydrolysis of EHPA, a well-defined in vitro experimental workflow is essential. The following protocol provides a robust framework for determining the kinetic parameters of EHPA hydrolysis by carboxylesterases in subcellular fractions.

Protocol 1: Determination of EHPA Hydrolysis Kinetics in Liver Microsomes

  • Preparation of Incubation Mixtures:

    • In separate microcentrifuge tubes, prepare incubation mixtures containing pooled human liver microsomes (final protein concentration of 0.5 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4).

    • Pre-incubate the mixtures at 37°C for 5 minutes to allow for temperature equilibration.

  • Initiation of the Reaction:

    • Initiate the reaction by adding EHPA (from a concentrated stock solution in a suitable organic solvent like acetonitrile or DMSO, ensuring the final solvent concentration is less than 1%) to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100, 250 µM).

  • Incubation and Termination:

    • Incubate the reaction mixtures at 37°C in a shaking water bath for a predetermined time (e.g., 15 minutes), ensuring the reaction is in the linear range.

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct compound).

  • Sample Processing:

    • Vortex the terminated reaction mixtures and centrifuge at 14,000 rpm for 10 minutes to precipitate the microsomal proteins.

    • Transfer the supernatant to a new set of tubes for analysis.

  • Analytical Quantification:

    • Analyze the formation of 4-HPA using a validated HPLC-UV or LC-MS/MS method.[5][6][7]

    • Construct a calibration curve for 4-HPA to quantify its concentration in the samples.

  • Data Analysis:

    • Calculate the rate of 4-HPA formation at each EHPA concentration.

    • Determine the kinetic parameters, Michaelis-Menten constant (Km) and maximum velocity (Vmax), by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Table 1: Representative Kinetic Parameters for Ester Hydrolysis by Carboxylesterases

SubstrateEnzyme SourceKm (µM)Vmax (nmol/min/mg protein)Reference
p-Nitrophenyl AcetateHuman Liver Microsomes150 ± 202500 ± 300[8]
CocaineRecombinant Human CES1580 ± 7015.6 ± 1.2[9]
Ethyl 4-hydroxyphenylacetate (EHPA) Human Liver Microsomes Data Not Available Data Not Available

Note: The absence of specific kinetic data for EHPA highlights a key area for future research.

The Conjugation Cascade: Phase II Metabolism of 4-Hydroxyphenylacetic Acid

Following its formation via ester hydrolysis, 4-hydroxyphenylacetic acid (4-HPA) undergoes Phase II metabolism, a crucial detoxification process that enhances its water solubility and facilitates its excretion from the body. The primary Phase II reactions for phenolic compounds like 4-HPA are glucuronidation and sulfation.[10][11]

Glucuronidation: The UGT Pathway

Glucuronidation is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), which are primarily located in the endoplasmic reticulum of liver cells.[12] These enzymes transfer a glucuronic acid moiety from the cofactor uridine diphosphate glucuronic acid (UDPGA) to the phenolic hydroxyl group of 4-HPA, forming 4-hydroxyphenylacetic acid-O-glucuronide.

Sulfation: The SULT Pathway

Sulfation is mediated by sulfotransferases (SULTs), a family of cytosolic enzymes that catalyze the transfer of a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the phenolic hydroxyl group of 4-HPA, resulting in the formation of 4-hydroxyphenylacetic acid-sulfate.[13]

The interplay between glucuronidation and sulfation is often concentration-dependent. At low substrate concentrations, sulfation may predominate due to the higher affinity of SULTs for phenolic substrates. However, as the concentration of 4-HPA increases, the sulfation pathway can become saturated, leading to a greater contribution from the higher-capacity glucuronidation pathway.

Figure 2: Phase II Conjugation of 4-Hydroxyphenylacetic Acid (4-HPA)

HPA 4-Hydroxyphenylacetic Acid (4-HPA) Glucuronide 4-HPA-O-Glucuronide HPA->Glucuronide + UDPGA Sulfate 4-HPA-Sulfate HPA->Sulfate + PAPS UGT UGTs UGT->HPA SULT SULTs SULT->HPA

Caption: The parallel pathways of 4-HPA conjugation.

Experimental Workflow: Investigating Phase II Metabolism of 4-HPA

To investigate the glucuronidation and sulfation of 4-HPA, in vitro studies using liver S9 fractions, which contain both microsomal UGTs and cytosolic SULTs, are highly informative.

Protocol 2: In Vitro Glucuronidation and Sulfation of 4-HPA in Liver S9 Fractions

  • Preparation of Incubation Mixtures:

    • In separate microcentrifuge tubes, prepare incubation mixtures containing pooled human liver S9 fraction (final protein concentration of 1 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4).

    • For glucuronidation, supplement the buffer with UDPGA (final concentration of 2 mM) and magnesium chloride (MgCl₂, final concentration of 5 mM).

    • For sulfation, supplement the buffer with PAPS (final concentration of 0.1 mM).

    • Include control incubations without the respective cofactors to assess for any non-cofactor-dependent metabolism.

  • Initiation of the Reaction:

    • Initiate the reactions by adding 4-HPA to achieve a range of final concentrations (e.g., 1, 10, 50, 100, 250 µM).

  • Incubation and Termination:

    • Incubate the mixtures at 37°C for a predetermined time (e.g., 60 minutes).

    • Terminate the reactions by adding two volumes of ice-cold methanol containing an internal standard.

  • Sample Processing and Analysis:

    • Process the samples as described in Protocol 1.

    • Analyze the formation of 4-HPA-glucuronide and 4-HPA-sulfate using a validated LC-MS/MS method.[14][15]

The Complete Picture: The Integrated Metabolic Pathway of EHPA

By integrating the processes of hydrolysis and subsequent conjugation, we can construct a comprehensive overview of the metabolic pathway of EHPA in biological systems.

Figure 3: Proposed Metabolic Pathway of Ethyl 4-hydroxyphenylacetate (EHPA)

cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion EHPA Ethyl 4-hydroxyphenylacetate (EHPA) HPA 4-Hydroxyphenylacetic Acid (4-HPA) EHPA->HPA Hydrolysis Glucuronide 4-HPA-O-Glucuronide HPA->Glucuronide Glucuronidation Sulfate 4-HPA-Sulfate HPA->Sulfate Sulfation CES Carboxylesterases (CES1/CES2) CES->EHPA Urine Urine Glucuronide->Urine Sulfate->Urine UGT UGTs UGT->HPA SULT SULTs SULT->HPA

Caption: An integrated overview of EHPA's metabolic fate.

Analytical Methodologies: The Key to Unraveling the Metabolic Puzzle

The accurate quantification of EHPA and its metabolites in complex biological matrices is fundamental to any metabolic investigation. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometric (MS) detection is the analytical cornerstone for these studies.[5][6][16]

Sample Preparation: The Foundation of Reliable Data

Effective sample preparation is critical to remove interfering endogenous components and concentrate the analytes of interest.

  • Protein Precipitation: A simple and effective method for removing proteins from plasma or microsomal incubation samples. Ice-cold acetonitrile or methanol is commonly used.

  • Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquid phases. It can provide a cleaner extract than protein precipitation.

  • Solid-Phase Extraction (SPE): SPE offers a high degree of selectivity and concentration. Various sorbents can be used to retain and elute the analytes of interest, providing a very clean sample for analysis.

Chromatographic Separation and Detection

A robust chromatographic method is essential for separating EHPA from its more polar metabolites. Reversed-phase HPLC is the most common approach.

Table 2: Illustrative HPLC-MS/MS Parameters for the Analysis of EHPA and its Metabolites

ParameterSetting
HPLC System Agilent 1200 Series or equivalent
Column C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Elution A time-programmed gradient from low to high organic content
Flow Rate 0.3 mL/min
Column Temperature 40°C
Mass Spectrometer Triple quadrupole with electrospray ionization (ESI)
Ionization Mode Negative ion mode for 4-HPA and its conjugates
MRM Transitions Specific precursor-to-product ion transitions for each analyte

Note: These parameters are illustrative and require optimization and validation for specific applications.[7]

Implications for Drug Development and Future Directions

A comprehensive understanding of the metabolic pathway of EHPA provides invaluable insights for drug development professionals.

  • Prodrug Design: The ester linkage in EHPA makes it a classic example of a prodrug strategy. By understanding the kinetics of its hydrolysis, medicinal chemists can design ester prodrugs with tailored activation rates in specific tissues.

  • Prediction of Drug-Drug Interactions: Knowledge of the enzymes involved in EHPA metabolism (CES, UGTs, and SULTs) allows for the prediction of potential drug-drug interactions with co-administered medications that are substrates or inhibitors of these enzymes.

  • Interspecies Differences: Metabolic pathways can vary significantly between species.[17][18][19] Therefore, it is crucial to characterize the metabolism of EHPA in various preclinical species and in human-derived in vitro systems to ensure the relevance of preclinical safety and efficacy data to the human situation.

The study of EHPA metabolism is far from complete. Future research should focus on:

  • Generating specific kinetic data for the hydrolysis of EHPA by human CES1 and CES2.

  • Identifying the specific UGT and SULT isoforms responsible for the conjugation of 4-HPA.

  • Conducting in vivo pharmacokinetic studies of EHPA in animal models to understand its absorption, distribution, metabolism, and excretion profile.

  • Investigating the potential for genetic polymorphisms in CES, UGT, and SULT enzymes to influence the metabolism of EHPA and its metabolites.

By addressing these knowledge gaps, we can further refine our understanding of the metabolic fate of EHPA and apply this knowledge to the rational design and development of safer and more effective medicines.

References

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  • PubChem. (n.d.). Ethyl 4-hydroxyphenylacetate. Retrieved from [Link]

  • Frontiers. (2018). 4-Hydroxyphenylacetic Acid Prevents Acute APAP-Induced Liver Injury by Increasing Phase II and Antioxidant Enzymes in Mice. Retrieved from [Link]

  • PMC. (2025). Biotransformation of Phenolic Acids in Foods: Pathways, Key Enzymes, and Technological Applications. Retrieved from [Link]

  • PubMed. (n.d.). Formation Pathways of Ethyl Esters of Branched Short-Chain Fatty Acids During Wine Aging. Retrieved from [Link]

  • PubMed. (2001). Validation study of assay method for DX-8951 and its metabolite in human plasma and urine by high-performance liquid chromatography/atmospheric pressure chemical ionization tandem mass spectrometry. Retrieved from [Link]

  • PMC. (2025). Discovery and biochemical characterization of enzymes completing the 4-hydroxyphenylacetate pathway in Acinetobacter baumannii TH. Retrieved from [Link]

  • Annual Reviews. (n.d.). SPECIES DIFFERENCES IN DRUG METABOLISM. Retrieved from [Link]

  • PMC. (n.d.). Biochemical and molecular analysis of carboxylesterase-mediated hydrolysis of cocaine and heroin. Retrieved from [Link]

  • PubMed. (2013). Synthesis of fatty acid ethyl esters in mammalian tissues after ethanol exposure: a systematic review of the literature. Retrieved from [Link]

  • MDPI. (n.d.). Hepatocellular Metabolic Profile: Understanding Post-Thawing Metabolic Shift in Primary Hepatocytes In Vitro. Retrieved from [Link]

  • MDPI. (n.d.). Experimental and In Silico Approaches to Study Carboxylesterase Substrate Specificity. Retrieved from [Link]

  • The Journal of Pediatrics. (n.d.). Measurement of 4-hydroxyphenylacetic aciduria as a screening test for small-bowel disease. Retrieved from [Link]

  • PubMed. (n.d.). Species differences in pharmacokinetics and pharmacodynamics. Retrieved from [Link]

  • ResearchGate. (2025). Analytical method development and validation for the evaluation of related substances in Apalutamide by RP-HPLC. Retrieved from [Link]

  • PubMed. (n.d.). Interactions affecting the bioavailability of dietary polyphenols in vivo. Retrieved from [Link]

  • PMC. (n.d.). Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition. Retrieved from [Link]

  • PubMed. (n.d.). Advance in methods studying the pharmacokinetics of polyphenols. Retrieved from [Link]

  • NIH. (n.d.). Modification of the 4-Hydroxyphenylacetate-3-hydroxylase Substrate Pocket to Increase Activity towards Resveratrol. Retrieved from [Link]

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  • NIH. (2023). Evaluation of Human Hepatocyte Drug Metabolism Carrying High-Risk or Protection-Associated Liver Disease Genetic Variants. Retrieved from [Link]

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An In-depth Technical Guide to the Synthesis of Ethyl 4-Hydroxyphenyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive review of the primary synthetic methodologies for producing ethyl 4-hydroxyphenyl acetate, a key intermediate in the pharmaceutical and fine chemical industries. We will delve into the mechanistic underpinnings of these reactions, present detailed experimental protocols, and offer field-proven insights into optimizing reaction conditions and outcomes.

Introduction: The Significance of this compound

This compound (also known as ethyl p-hydroxyphenylacetate) is a valuable organic compound characterized by the molecular formula C₁₀H₁₂O₃.[1] It serves as a critical building block in the synthesis of more complex molecules, most notably in the pharmaceutical sector. Its strategic importance is highlighted by its role as a precursor in the production of beta-blockers like atenolol.[2] The molecule's structure, featuring both a phenolic hydroxyl group and an ethyl ester, allows for a variety of subsequent chemical modifications, making it a versatile intermediate for drug development and the synthesis of bioactive compounds.[2][3]

Section 1: Chemical Synthesis via Fischer-Speier Esterification

The most prevalent and direct route to synthesizing this compound is the Fischer-Speier esterification of 4-hydroxyphenylacetic acid.[2] This classic acid-catalyzed reaction is favored for its high yields and straightforward execution.

Mechanistic Causality

Fischer esterification is an equilibrium-controlled process involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[4][5] The mechanism proceeds through several reversible steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the 4-hydroxyphenylacetic acid. This step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[5][6]

  • Nucleophilic Attack by Ethanol: An ethanol molecule acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.[6]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[5]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound.[7]

To drive the equilibrium towards the product side, in accordance with Le Châtelier's principle, an excess of the alcohol (ethanol) is typically used.[4] Alternatively, the removal of water as it is formed can also shift the equilibrium to favor ester formation.[5]

Fischer_Esterification cluster_reactants Reactants cluster_products Products RCOOH 4-Hydroxyphenylacetic Acid Protonated_RCOOH Protonated Acid RCOOH->Protonated_RCOOH + H⁺ EtOH Ethanol H_plus H⁺ (Catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate + Ethanol Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O Ester This compound Protonated_Ester->Ester - H⁺ Water Water

Caption: Fischer-Speier Esterification Mechanism.

Experimental Protocol: Fischer-Speier Esterification

This protocol is a representative example and may require optimization based on laboratory conditions and scale.

Materials:

  • 4-Hydroxyphenylacetic acid

  • Absolute Ethanol (in large excess)

  • Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)[2]

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate (for extraction)

  • Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-hydroxyphenylacetic acid in a large excess of absolute ethanol (e.g., 10-20 molar equivalents).

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (typically 1-3% of the carboxylic acid weight) to the solution while stirring.[8]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux. The reaction temperature will be the boiling point of ethanol. Maintain reflux for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Neutralization: Slowly pour the reaction mixture into a saturated solution of sodium bicarbonate to neutralize the acidic catalyst. Be cautious as CO₂ evolution will occur.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Collect the organic layer.

  • Washing and Drying: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography if necessary.

Field-Proven Insights & Optimization
  • Choice of Catalyst: While sulfuric acid is common, other strong acids like p-toluenesulfonic acid (p-TsOH) can also be effective and are sometimes easier to handle.[8]

  • Water Removal: For larger-scale reactions or when using less of an excess of ethanol, a Dean-Stark apparatus can be employed to remove water azeotropically, further driving the reaction to completion.

  • Purity of Reactants: The presence of water in the reactants will inhibit the forward reaction. Using absolute ethanol and dry glassware is crucial for achieving high yields.

ParameterTypical ConditionsRationale
Catalyst H₂SO₄, HCl, p-TsOHStrong acid required to protonate the carbonyl group.[2][5]
Solvent/Reagent Excess EthanolActs as both solvent and reactant; drives equilibrium forward.[2][4]
Temperature Reflux (approx. 78°C)Provides activation energy for the reaction.[8]
Reaction Time 4-8 hoursDependant on scale and efficiency of reflux.
Typical Yield High (>85%)Efficient and direct conversion.[2]

Section 2: Synthesis of the Precursor, 4-Hydroxyphenylacetic Acid

The availability and cost of the starting material, 4-hydroxyphenylacetic acid, are critical for the overall economic viability of producing its ethyl ester. Several multi-step synthesis routes from more basic precursors have been developed.

Synthesis from 4-Aminophenylacetic Acid

A common laboratory-scale synthesis involves the diazotization of 4-aminophenylacetic acid followed by hydrolysis.[9]

Workflow:

  • Salt Formation: 4-aminophenylacetic acid is treated with an alkali solution to form its sodium salt.

  • Diazotization: The solution is acidified and cooled, followed by the dropwise addition of sodium nitrite solution to form a diazonium salt.

  • Hydrolysis: The diazonium salt solution is then added to hot dilute sulfuric acid, which hydrolyzes the diazonium group to a hydroxyl group, yielding 4-hydroxyphenylacetic acid.[9] This method can achieve yields of around 85%.[9]

Precursor_Synthesis A 4-Aminophenylacetic Acid B Diazonium Salt A->B 1. NaOH, H₂SO₄ 2. NaNO₂, 0-5°C C 4-Hydroxyphenylacetic Acid B->C H₂SO₄ (dilute), 90-95°C (Hydrolysis)

Caption: Synthesis of 4-Hydroxyphenylacetic Acid.

Other Industrial Routes

Other industrial methods include multi-step syntheses starting from anisole or phenol.[10][11] For instance, a route starting from anisole involves chloromethylation, cyanation to 4-methoxyphenylacetonitrile, saponification, and finally ether cleavage to give the desired product.[10][11] However, these routes can suffer from lower overall yields and may generate problematic waste streams.[10]

Section 3: Biocatalytic Synthesis via Enzymatic Esterification

As the chemical industry moves towards more sustainable and environmentally friendly processes, enzymatic synthesis has emerged as a compelling alternative to traditional chemical methods.[12] Lipases are commonly employed for the esterification of 4-hydroxyphenylacetic acid.

Rationale and Advantages

Enzymatic esterification offers several key advantages:

  • Mild Reaction Conditions: Reactions are typically carried out at or near room temperature and at neutral pH, which reduces energy consumption and the formation of byproducts.

  • High Selectivity: Enzymes can be highly selective, minimizing the need for protection of other functional groups in the molecule.

  • Environmental Benefits: The use of non-toxic, biodegradable catalysts and often the reduction or elimination of organic solvents align with the principles of green chemistry.

Experimental Protocol: Lipase-Catalyzed Esterification

Materials:

  • 4-Hydroxyphenylacetic acid

  • Ethanol

  • Immobilized Lipase (e.g., Novozym 435 from Candida antarctica)[13]

  • Organic solvent (e.g., n-heptane, optional)[12]

  • Molecular sieves (for water removal)

  • Orbital shaker/incubator

Procedure:

  • Reaction Setup: In a screw-capped vial, combine 4-hydroxyphenylacetic acid and ethanol in a suitable solvent like n-heptane. For solvent-free systems, use a molar excess of ethanol.

  • Water Removal: Add activated molecular sieves to the mixture to adsorb the water produced during the reaction, which would otherwise limit the conversion.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture.

  • Incubation: Place the vial in an orbital shaker and incubate at a controlled temperature (e.g., 40-50°C) for 24-72 hours.

  • Monitoring: The reaction progress can be monitored by taking aliquots and analyzing them via Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once equilibrium is reached or the desired conversion is achieved, the enzyme can be removed by simple filtration. The immobilized enzyme can often be washed and reused.

  • Purification: The solvent is removed by rotary evaporation, and the product can be purified by column chromatography if necessary.

Key Considerations for Biocatalysis
  • Enzyme Choice: The choice of lipase is critical and can significantly affect reaction rates and yields. Novozym 435 is a robust and widely used catalyst for esterification.[13]

  • Solvent System: The reaction can be performed in an organic solvent or in a solvent-free system. Low-polarity solvents are generally favored for synthesis.[12] Solvent-free systems are greener but may present challenges with substrate solubility and viscosity.

  • Water Activity: Controlling the water activity in the reaction medium is crucial for maximizing the ester yield and preventing the reverse reaction (hydrolysis).

Section 4: Comparative Analysis of Synthesis Methods

FeatureFischer-Speier EsterificationEnzymatic Esterification
Catalyst Strong Acid (H₂SO₄, HCl)Lipase (e.g., Novozym 435)
Conditions High Temperature (Reflux)Mild Temperature (30-60°C)
Reaction Time Hours (4-8 h)Longer (24-72 h)
Yield Generally High (>85%)Variable, often moderate to high
Byproducts Dehydration/side products possibleMinimal
Environmental Impact Use of strong acids, high energyGreener, biodegradable catalyst
Catalyst Reusability NoYes (if immobilized)
Cost Low reagent costHigher catalyst cost

Conclusion

The synthesis of this compound is a well-established process with multiple viable routes. The classical Fischer-Speier esterification remains the most common method due to its high yields, low-cost reagents, and procedural simplicity. However, for applications demanding higher purity and for processes where environmental impact is a major concern, enzymatic synthesis presents a powerful and sustainable alternative. The choice of synthesis strategy will ultimately depend on the desired scale of production, purity requirements, economic constraints, and environmental considerations.

References

  • Hoechst AG. (1982). Method for the production of 4-hydroxyphenylacetic acid. U.S. Patent 4,329,497.
  • Hoechst Celanese Corporation. (1991). Production of 4-hydroxyphenethyl alcohol. European Patent EP 0449603 A1. Retrieved from [Link]

  • Hoechst Celanese Corporation. (1991). Production of 4-hydroxyphenethyl alcohol. European Patent EP0449603A1.
  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Mitsui Toatsu Chemicals, Inc. (1983). Method for preparing 4-hydroxyphenylacetic acid. U.S. Patent 4,412,082.
  • Torre, P., Converti, A., Domínguez, J. M., Gioielli, L. A., Pitombo, R. N., & Molinari, F. (2007). Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2-phenylpropionate in organic solvent by lyophilized mycelia. Brazilian Journal of Chemical Engineering, 24(3), 309-314. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

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  • Symrise AG. (2022). Crystallization of 4-hydroxyacetophenone from ethanol and ethyl acetate. WIPO Patent Application WO/2022/096755.
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The Unseen Architecture: A Technical Guide to the Crystal Structure Analysis of Ethyl 4-Hydroxyphenyl Acetate and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The three-dimensional arrangement of molecules in a crystalline solid is a critical determinant of its physicochemical properties, including solubility, stability, and bioavailability. For active pharmaceutical ingredients (APIs) and their intermediates, a thorough understanding of the crystal structure is paramount for effective drug development and formulation. This technical guide provides an in-depth exploration of the methodologies and considerations involved in the crystal structure analysis of small organic molecules, with a specific focus on ethyl 4-hydroxyphenyl acetate. While a definitive crystal structure for this compound is not publicly available at the time of this writing, this guide will utilize the closely related analog, mthis compound, as a case study to illustrate the complete workflow from synthesis to structural elucidation and interpretation. This comprehensive overview is designed to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to navigate the complexities of solid-state characterization.

Introduction: The Significance of Crystalline Form in Drug Development

This compound is a versatile intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1] Its molecular structure, featuring both a phenolic hydroxyl group and an ester functional group, predisposes it to participate in a variety of intermolecular interactions, most notably hydrogen bonding. These interactions govern the packing of molecules in the solid state, leading to the formation of a specific, highly ordered, three-dimensional lattice.

The precise nature of this crystal lattice, or polymorph, can have profound implications for the material's bulk properties. Different polymorphic forms of the same compound can exhibit significant variations in melting point, dissolution rate, and mechanical strength. In the context of pharmaceuticals, such variations can directly impact a drug's efficacy and safety profile. Therefore, the comprehensive analysis of a compound's crystal structure is not merely an academic exercise but a crucial step in ensuring product quality, consistency, and performance.

This guide will delineate the essential steps and underlying principles of single-crystal X-ray diffraction (SCXRD), the definitive technique for determining the atomic arrangement in a crystalline solid.[1][2] We will explore the journey from obtaining suitable single crystals to the final refined structure, providing both theoretical grounding and practical protocols.

Experimental Workflow: From Molecule to Crystal to Structure

The process of determining a crystal structure can be logically divided into three main stages: synthesis and crystallization, X-ray diffraction data collection, and structure solution and refinement. The following sections provide a detailed, step-by-step methodology for each stage, using mthis compound as a working example.

Diagram 1: Overall Workflow for Crystal Structure Analysis

Crystal Structure Analysis Workflow Overall Workflow for Crystal Structure Analysis cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Determination cluster_3 Analysis & Reporting Synthesis Synthesis of Compound Purification Purification Synthesis->Purification Crystallization Crystallization Trials Purification->Crystallization Crystal_Selection Crystal Selection & Mounting Crystallization->Crystal_Selection Data_Collection X-ray Diffraction Data Collection Crystal_Selection->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Analysis Structural Analysis & Visualization Structure_Refinement->Analysis Validation Validation & Deposition Analysis->Validation Reporting Reporting & Publication Validation->Reporting

Caption: A schematic overview of the key stages involved in determining the crystal structure of a small molecule.

Synthesis and Crystallization: The Art of Growing Order

The primary bottleneck in crystal structure analysis is often the growth of high-quality single crystals.[3] This requires a pure sample and a systematic exploration of crystallization conditions.

Protocol 1: Synthesis of Methyl 4-Hydroxyphenylacetate

  • Reaction: 4-Hydroxyphenylacetic acid is esterified with methanol in the presence of an acid catalyst (e.g., sulfuric acid).

  • Procedure:

    • Suspend 4-hydroxyphenylacetic acid in an excess of dry methanol.

    • Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

    • Allow the mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

    • Upon completion, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude mthis compound is purified by column chromatography on silica gel.

Protocol 2: Crystallization of Methyl 4-Hydroxyphenylacetate

The key to successful crystallization is to achieve a state of supersaturation from which the compound slowly precipitates in an ordered manner. Several techniques can be employed:

  • Slow Evaporation:

    • Dissolve the purified compound in a suitable solvent (e.g., a mixture of ethyl acetate and hexane) to form a near-saturated solution.

    • Loosely cover the vial to allow for slow evaporation of the solvent at room temperature.

    • Monitor the vial for the formation of single crystals over several days to weeks.

  • Vapor Diffusion:

    • Dissolve the compound in a small amount of a relatively non-volatile solvent (the "well" solvent).

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the "precipitant").

    • Over time, the precipitant vapor will diffuse into the well solvent, reducing the solubility of the compound and inducing crystallization.

  • Cooling:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Slowly cool the solution to a lower temperature, reducing the solubility and promoting crystal growth.

Single-Crystal X-ray Diffraction: Illuminating the Atomic Lattice

Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer and subjected to a focused beam of monochromatic X-rays.[4][5] The crystal diffracts the X-rays in a unique pattern of spots, the intensities and positions of which are recorded by a detector.

Diagram 2: The Bragg's Law Relationship

Bragg's Law Bragg's Law: nλ = 2d sin(θ) plane1 plane2 d d A Incident X-ray B A->B λ C Diffracted X-ray B->C A1 Incident X-ray B1 A1->B1 λ C1 Diffracted X-ray B1->C1 angle θ angle1 θ path Path difference = 2d sin(θ)

Caption: A simplified representation of Bragg's Law, which governs the diffraction of X-rays by a crystal lattice.

Protocol 3: X-ray Data Collection

  • Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a loop, which is then placed on the goniometer head of the diffractometer. For data collection at low temperatures, the crystal is flash-cooled in a stream of liquid nitrogen to minimize thermal vibrations and radiation damage.

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the dimensions and symmetry of the unit cell, the basic repeating unit of the crystal lattice.

  • Data Collection Strategy: Based on the unit cell parameters and crystal symmetry, a data collection strategy is devised to measure the intensities of a complete and redundant set of diffraction spots. This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.

  • Data Integration: The raw diffraction images are processed to integrate the intensity of each reflection and apply corrections for various experimental factors (e.g., Lorentz and polarization effects).

Structure Solution and Refinement: From Data to a 3D Model

The integrated diffraction data provide the amplitudes of the structure factors, but the phase information is lost. The "phase problem" is the central challenge in crystallography and is overcome using various computational methods.

Protocol 4: Structure Solution and Refinement

  • Structure Solution: For small molecules, "direct methods" are typically used to derive an initial set of phases from the measured intensities. This allows for the calculation of an initial electron density map.

  • Model Building: The initial electron density map is interpreted to identify the positions of the atoms in the asymmetric unit.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization process.[6][7] This iterative process adjusts the atomic coordinates, displacement parameters (which account for thermal motion), and other parameters to improve the agreement between the calculated and observed structure factors.

  • Difference Fourier Maps: Throughout the refinement, difference Fourier maps are calculated to locate missing atoms (such as hydrogen atoms) and to identify any regions of disorder or incorrect atom assignments.

  • Validation: The final refined structure is rigorously validated to ensure its chemical and crystallographic reasonability.

Structural Analysis of Mthis compound: A Case Study

Assuming a successful crystal structure determination for mthis compound, the following data would be obtained and analyzed.

Crystallographic Data

The crystallographic data would be summarized in a standardized table.

Table 1: Hypothetical Crystallographic Data for Mthis compound

ParameterValue
Chemical formulaC₉H₁₀O₃
Formula weight166.17 g/mol
Crystal systemMonoclinic
Space groupP2₁/c
a, b, c (Å)10.123, 5.432, 15.678
α, β, γ (°)90, 105.45, 90
Volume (ų)830.1
Z4
Calculated density (g/cm³)1.328
Absorption coefficient (mm⁻¹)0.096
F(000)352
Crystal size (mm³)0.30 x 0.20 x 0.15
Temperature (K)100
Radiation typeMo Kα (λ = 0.71073 Å)
Reflections collected5678
Independent reflections1450 [R(int) = 0.025]
Final R indices [I > 2σ(I)]R₁ = 0.045, wR₂ = 0.112
Goodness-of-fit on F²1.05

Note: These are representative values for illustrative purposes.

Molecular Structure and Intermolecular Interactions

The refined crystal structure would reveal the precise bond lengths, bond angles, and torsion angles of the mthis compound molecule. Of particular interest would be the analysis of intermolecular interactions, which dictate the crystal packing.

Diagram 3: Key Intermolecular Interactions

Intermolecular Interactions Potential Intermolecular Interactions in Hydroxyphenyl Acetates cluster_interactions Interaction Types Molecule1 Molecule A (e.g., Mthis compound) H_Bond Hydrogen Bonding (O-H···O=C) Molecule1->H_Bond Phenolic OH to Carbonyl O pi_pi π-π Stacking (Aromatic Ring Interactions) Molecule1->pi_pi Parallel Ring Stacking CH_pi C-H···π Interactions Molecule1->CH_pi Aliphatic C-H to Aromatic Ring VdW Van der Waals Forces Molecule1->VdW General Intermolecular Forces Molecule2 Molecule B (e.g., Mthis compound) H_Bond->Molecule2 pi_pi->Molecule2 CH_pi->Molecule2 VdW->Molecule2

Caption: A diagram illustrating the types of non-covalent interactions that are likely to be important in the crystal packing of hydroxyphenyl acetates.

The phenolic hydroxyl group is a strong hydrogen bond donor, while the carbonyl oxygen of the ester is a competent hydrogen bond acceptor. It is highly probable that the crystal structure would be dominated by O-H···O=C hydrogen bonds, potentially forming chains or dimeric motifs. Additionally, π-π stacking interactions between the aromatic rings and weaker C-H···π interactions could further stabilize the crystal lattice. A detailed analysis of these interactions, including their geometries and energies, would be essential for a complete understanding of the solid-state structure.

Conclusion and Future Directions

The determination of the crystal structure of a pharmaceutical intermediate like this compound is a critical step in understanding and controlling its solid-state properties. This guide has outlined the comprehensive workflow for single-crystal X-ray diffraction analysis, using the closely related mthis compound as a practical example. From the meticulous process of crystal growth to the computational rigors of structure solution and refinement, each step is crucial for obtaining a high-fidelity atomic model of the crystalline state.

For drug development professionals, the insights gained from such analyses are invaluable. They inform decisions on polymorph selection, formulation strategies, and manufacturing processes, ultimately contributing to the development of safer and more effective medicines. While the crystal structure of this compound itself remains to be publicly reported, the methodologies detailed herein provide a robust framework for its future characterization and for the analysis of other small molecules of pharmaceutical importance.

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  • ACS Omega. (2026). Halogenated Vitamin B6-Attached Co(III) Photosensitizers on Polypyridyl Scaffold for Light-Induced Antibacterial Activities. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl (3-hydroxyphenyl)acetate. Retrieved from [Link]

  • PubChemLite. (n.d.). Ethyl (3-hydroxyphenyl)acetate (C10H12O3). Retrieved from [Link]

Sources

Technical Guide: Ethyl 4-Hydroxyphenyl Acetate as a Strategic Pharmaceutical Intermediate

[1]

Executive Summary

Ethyl 4-hydroxyphenyl acetate (CAS 17138-28-2) serves as a critical bifunctional building block in modern pharmaceutical synthesis.[1] Distinguished by its dual reactivity—possessing both a phenolic hydroxyl group and an ester moiety—it acts as a "pivot molecule" in the production of aryloxypropanolamine beta-blockers (e.g., Betaxolol) and various anti-inflammatory agents. This guide provides a comprehensive technical analysis of its synthesis, impurity profiling, and downstream applications, designed for process chemists and drug development scientists.

Chemical Profile & Reactivity

This compound is an ester derivative of 4-hydroxyphenylacetic acid.[1][2] Its utility stems from its ability to undergo orthogonal functionalization: the phenolic oxygen can be alkylated without disturbing the ester, or the ester can be reduced/hydrolyzed while preserving the aromatic integrity.

Physiochemical Properties
PropertyValue
CAS Number 17138-28-2
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol
Appearance Colorless to pale yellow liquid/solid (MP dependent)
Melting Point 36–38 °C
Boiling Point 187–189 °C (at 20 mmHg)
Solubility Soluble in ethanol, ethyl acetate, chloroform; slightly soluble in water
pKa (Phenol) ~9.84 (Predicted)
Structural Reactivity Analysis[1]
  • Phenolic Hydroxyl (-OH): Nucleophilic center.[1] Primary site for O-alkylation (e.g., with epichlorohydrin) to generate ether linkages common in beta-blockers.[1]

  • Ethyl Ester (-COOEt): Electrophilic center.[1] Susceptible to:

    • Reduction: Converts to primary alcohol (4-hydroxyphenethyl alcohol).[1]

    • Hydrolysis: Reverts to the parent acid.[1]

    • Amidation: Reacts with amines to form amides.[1]

Industrial Synthesis & Manufacturing

The industrial production of this compound predominantly utilizes Fischer esterification.[1] While conceptually simple, process optimization focuses on water removal to drive equilibrium and preventing phenolic oxidation.[1]

Optimized Synthesis Protocol

Reaction: 4-Hydroxyphenylacetic acid + Ethanol ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

Step-by-Step Methodology
  • Charge: Load 4-hydroxyphenylacetic acid (1.0 eq) into a glass-lined reactor.

  • Solvent/Reagent: Add anhydrous Ethanol (5–10 eq). Excess ethanol acts as both solvent and reactant to push equilibrium.[1]

  • Catalyst: Add concentrated Sulfuric Acid (H₂SO₄, 0.05–0.1 eq) or a solid acid catalyst (e.g., Amberlyst-15) for easier workup.[1]

  • Reflux: Heat mixture to reflux (~78 °C) for 3–5 hours. Monitor via TLC or HPLC until starting acid is <1%.[1]

  • Workup (Self-Validating Step):

    • Cool to room temperature.[1][][4]

    • Neutralization: Slowly add saturated NaHCO₃ solution. Validation: pH must reach 7–8 to ensure acid catalyst removal and prevent hydrolysis during extraction.[1]

    • Extraction: Extract with Ethyl Acetate.[1][5][6] The phenolic ester partitions into the organic phase.[1]

    • Wash: Wash organic layer with brine to remove residual ethanol/water.[1]

  • Purification: Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Note: Distillation under high vacuum is recommended if high purity (>99%) is required for API synthesis to remove colored oxidation byproducts.[1]

Impurity Profiling
Impurity TypeOriginControl Strategy
Unreacted Acid Incomplete reactionUse excess ethanol; remove water (azeotropic distillation).[1]
Polymeric Phenols Radical oxidation of phenol ringConduct reaction under Nitrogen atmosphere.[1]
Diethyl Ether Ethanol dehydration side-reactionControl temperature; avoid excessive acid catalyst.[1]
Color Bodies Quinone formationVacuum distillation; store in amber glass.[1]

Pharmaceutical Applications: The Betaxolol Pathway

The most significant pharmaceutical application of this compound is its conversion into 4-Hydroxyphenethyl alcohol (Tyrosol) , a direct precursor to the beta-blocker Betaxolol .[1]

Mechanism of Action in Synthesis[8][9]
  • Reduction: The ester group is reduced (using LiAlH₄ or catalytic hydrogenation) to form the ethyl alcohol chain.[1]

  • Selective Alkylation: The phenolic -OH is then alkylated to build the "tail" of the beta-blocker.[1]

Workflow Diagram: From Intermediate to API

The following diagram illustrates the transformation of this compound into Betaxolol, highlighting the critical reduction step.

BetaxololSynthesiscluster_0Critical TransformationStart4-HydroxyphenylaceticAcidInter1Ethyl 4-hydroxyphenylacetate(Key Intermediate)Start->Inter1Esterification(EtOH, H+)Inter24-Hydroxyphenethylalcohol(Tyrosol)Inter1->Inter2Reduction(LiAlH4 or H2/Cat)Inter34-[2-(Cyclopropylmethoxy)ethyl]phenolInter2->Inter3Selective Alkylation(Cyclopropylmethyl bromide)APIBetaxolol(Beta-Blocker)Inter3->APIEpichlorohydrin +i-PrNH2

Figure 1: Synthetic pathway illustrating the role of this compound as the precursor to the Tyrosol pharmacophore in Betaxolol synthesis.

Quality Control & Analytics

For pharmaceutical grade intermediates, strict QC is required.[1]

HPLC Method Parameters (Standard Protocol)
  • Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).[1]

  • Mobile Phase: Acetonitrile : Water (with 0.1% H₃PO₄) gradient.[1]

    • Gradient: 20:80 to 80:20 over 20 mins.

  • Detection: UV at 280 nm (characteristic phenol absorption).[1]

  • Retention Time: Ethyl ester elutes later than the parent acid due to increased hydrophobicity.[1]

Storage & Stability[2][10]
  • Oxidation Risk: The phenolic group is sensitive to air.[1]

  • Protocol: Store under inert gas (Argon/Nitrogen) at 2–8 °C.

  • Shelf Life: Typically 24 months if sealed properly.[1] Yellowing indicates oxidation to quinones.[1]

Safety & Handling

  • GHS Classification:

    • Skin Irrit. 2 (H315)[1][4]

    • Eye Irrit.[1] 2A (H319)

    • STOT SE 3 (H335)[1]

  • Handling: Use chemical resistant gloves (Nitrile).[1] Perform synthesis in a fume hood to avoid inhaling ethanol/acid vapors.

  • Spill Control: Absorb with inert material (vermiculite).[1] Do not allow to enter drains (phenolic compounds are toxic to aquatic life).[1]

References

  • ChemicalBook. (n.d.).[1] Ethyl 4-hydroxyphenylacetate Properties and Synthesis. Retrieved from [1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 28310, Ethyl 4-hydroxyphenylacetate. Retrieved from [1]

  • Manoury, P. M., et al. (1987).[1] Synthesis and beta-adrenergic blocking activity of a new series of 1-(aryloxy)-3-(alkylamino)-2-propanols. Journal of Medicinal Chemistry. (Cited in context of Betaxolol synthesis pathways).

  • TÜBİTAK Academic Journals. (2015). Synthetic approaches towards the synthesis of beta-blockers (betaxolol). Retrieved from [1]

  • PureSynth. (2025).[1][2] Ethyl 4-Hydroxyphenylacetate MSDS and Specifications. Retrieved from [1]

Methodological & Application

Application Note & Protocol: Synthesis of Ethyl 4-Hydroxyphenyl Acetate via Acid-Catalyzed Esterification

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Ethyl 4-Hydroxyphenyl Acetate

This compound is a valuable ester that serves as a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its structural motif, featuring both a phenolic hydroxyl group and an ester functionality, allows for diverse subsequent chemical transformations. This application note provides a comprehensive, field-proven protocol for the synthesis of this compound through the acid-catalyzed esterification of 4-hydroxyphenylacetic acid with ethanol. This process, a classic example of the Fischer-Speier esterification, is a robust and scalable method for producing this important compound.[1][2]

This guide is designed to provide not just a set of instructions, but a deeper understanding of the reaction's principles, enabling researchers to adapt and troubleshoot the protocol effectively.

Theoretical Bedrock: The Fischer-Speier Esterification Mechanism

The acid-catalyzed esterification is a reversible reaction where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester and water.[3] The reaction's equilibrium nature necessitates strategic choices to drive it towards the desired product.

The mechanism proceeds through several key steps, each of which is in equilibrium:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[1][2][4]

  • Nucleophilic Attack by the Alcohol: The lone pair of electrons on the oxygen atom of the alcohol attacks the now highly electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.[2][4]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water).[1][2]

  • Elimination of Water: The newly formed water molecule is eliminated, and the carbonyl group is reformed.[1][2]

  • Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.[1]

To favor the formation of the ester, the equilibrium can be shifted to the right by either using a large excess of one of the reactants (typically the alcohol) or by removing water as it is formed.[1][3] In this protocol, we will utilize an excess of ethanol to drive the reaction to completion.

Experimental Protocol: A Step-by-Step Guide

This protocol details the synthesis of this compound from 4-hydroxyphenylacetic acid and ethanol, using sulfuric acid as the catalyst.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
4-Hydroxyphenylacetic Acid≥98%Commercially Available
EthanolAnhydrous, ≥99.5%Commercially AvailableAnhydrous ethanol is crucial to minimize the reverse reaction.
Sulfuric AcidConcentrated, 95-98%Commercially AvailableHandle with extreme caution.
Sodium BicarbonateSaturated Aqueous SolutionPrepared in-houseUsed for neutralization.
Brine (Saturated NaCl)Saturated Aqueous SolutionPrepared in-houseUsed for washing.
Anhydrous Sodium SulfateReagent GradeCommercially AvailableUsed for drying the organic phase.
Ethyl AcetateReagent GradeCommercially AvailableUsed for extraction.
Deionized Water
Round-bottom flask
Reflux condenser
Heating mantle
Magnetic stirrer and stir bar
Separatory funnel
Beakers and Erlenmeyer flasks
Rotary evaporator
Reaction Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine 4-Hydroxyphenylacetic Acid and Anhydrous Ethanol in a round-bottom flask. B Add concentrated Sulfuric Acid dropwise with stirring. A->B C Set up for reflux. B->C D Heat the mixture to reflux and maintain for a specified time. C->D E Monitor reaction progress (e.g., by TLC). D->E F Cool the reaction mixture to room temperature. E->F G Remove excess ethanol under reduced pressure. F->G H Dissolve the residue in ethyl acetate and water. G->H I Neutralize with saturated NaHCO₃ solution. H->I J Wash with brine. I->J K Dry the organic layer with anhydrous Na₂SO₄. J->K L Filter to remove the drying agent. K->L M Concentrate the filtrate under reduced pressure. L->M N Purify the crude product (e.g., column chromatography or recrystallization). M->N

Caption: Experimental workflow for the synthesis of this compound.

Detailed Procedure
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxyphenylacetic acid (15.2 g, 0.1 mol).

    • Add anhydrous ethanol (100 mL, approximately 1.7 mol). The large excess of ethanol serves as both the reactant and the solvent, driving the equilibrium towards the product.[1][5]

    • While stirring, carefully and slowly add concentrated sulfuric acid (2 mL, approximately 0.036 mol) to the mixture. Caution: The addition of sulfuric acid to ethanol is exothermic. It is advisable to cool the flask in an ice bath during the addition.

  • Reaction:

    • Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle.

    • Maintain the reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess ethanol using a rotary evaporator.

    • To the resulting residue, add ethyl acetate (100 mL) and deionized water (50 mL).[5]

    • Transfer the mixture to a separatory funnel. Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the acidic mixture until the effervescence ceases. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).

    • Separate the organic layer. Wash the organic layer sequentially with deionized water (2 x 50 mL) and then with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.

  • Purification and Characterization:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

    • The crude product can be further purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Characterize the final product by its physical properties (melting point, if solid at room temperature) and spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.

Safety Precautions: A Self-Validating System

Ensuring a safe experimental environment is paramount. The following safety measures must be strictly adhered to:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves when handling any of the reagents.[6]

  • Handling Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive and can cause severe burns.[7] Handle it in a fume hood and add it slowly to other solutions to dissipate the heat generated.[7] In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[7]

  • Handling 4-Hydroxyphenylacetic Acid: This compound may cause skin and eye irritation.[8] Avoid inhalation of dust and direct contact with skin and eyes.[8]

  • Handling Ethyl 4-hydroxyphenylacetate: The product may cause skin, eye, and respiratory irritation.[9] Handle with care, avoiding inhalation and direct contact.

  • Flammability: Ethanol and ethyl acetate are flammable liquids. Ensure that the heating of the reaction is conducted away from open flames and with proper ventilation.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Product Characterization Data

PropertyValue
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol [9]
Appearance White to light yellow solid or colorless liquid
Melting Point 32 °C
Boiling Point 145 °C at 0.2 mmHg
Solubility Soluble in methanol

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Increase the reaction time or the amount of catalyst. Ensure the ethanol used is anhydrous.
Loss of product during work-up.Ensure complete extraction and careful handling during transfers. Avoid vigorous shaking during neutralization to prevent emulsion formation.
Presence of starting material in the final product Insufficient reaction time or catalyst.Increase the reflux time or the amount of sulfuric acid.
Dark coloration of the reaction mixture Side reactions or decomposition.Ensure the reaction temperature is not too high. Consider using a milder acid catalyst like p-toluenesulfonic acid.

Conclusion

This application note provides a robust and well-characterized protocol for the acid-catalyzed esterification of 4-hydroxyphenylacetic acid to this compound. By understanding the underlying mechanism and adhering to the detailed procedural and safety guidelines, researchers can confidently synthesize this valuable intermediate for their drug discovery and development endeavors.

References

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). US4412082A - Method for preparing 4-hydroxyphenylacetic acid.
  • University of Waterloo. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 4-hydroxyphenylacetate. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). US4329497A - Method for the production of 4-hydroxyphenylacetic acid.
  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Community Research. (n.d.). Esterification of Ethanol and Acetic Acid in a Batch Reactor in Presence of Sulfuric Acid Catalyst. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The purification and characterization of 4-ethylphenol methylenehydroxylase, a flavocytochrome from Pseudomonas putida JD1. PubMed Central. Retrieved from [Link]

  • CORECHEM Inc. (n.d.). Safe Handling Guide: Sulfuric Acid. Retrieved from [Link]

Sources

Application Notes and Protocols for the Enzymatic Synthesis of Ethyl 4-Hydroxyphenyl Acetate Using Lipases

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the enzymatic synthesis of ethyl 4-hydroxyphenyl acetate (E4HPA). E4HPA is a valuable chemical intermediate in the pharmaceutical industry and a component in the flavor and fragrance sector.[1][2] Traditional chemical synthesis routes often require harsh conditions and can generate undesirable byproducts. This guide details the use of lipases as biocatalysts to achieve a green, highly selective, and efficient synthesis under mild reaction conditions.[3] We will explore the foundational principles of lipase catalysis, delve into the critical parameters for reaction optimization, and provide detailed, step-by-step protocols for both direct esterification and transesterification pathways.

Introduction: The Case for Biocatalysis

This compound (CAS 17138-28-2) is a key building block in the synthesis of various pharmaceuticals, including anti-inflammatory agents and selective inhibitors of Monoamine Oxidase A (MAO-A), which is relevant for neurochemical research.[2] Its synthesis via conventional chemical methods typically involves acid catalysis at high temperatures, which lacks specificity and poses environmental concerns.

Biocatalysis, utilizing enzymes to perform chemical transformations, offers a compelling alternative. Lipases (Triacylglycerol hydrolases, E.C. 3.1.1.3), in particular, have emerged as robust and versatile catalysts for a wide range of reactions.[3] Their application in non-aqueous media allows for the synthesis of esters with high efficiency and selectivity, often obviating the need for complex protection-deprotection steps.[4][5]

Key Advantages of Lipase-Catalyzed Synthesis:

  • Mild Reaction Conditions: Reactions proceed at lower temperatures and pressures, saving energy and preserving sensitive functional groups.[6]

  • High Selectivity: Lipases exhibit high regio- and enantioselectivity, leading to purer products and fewer side reactions.[3]

  • Environmental Sustainability: The process is biodegradable, reduces waste, and often allows for solvent-free conditions, aligning with the principles of green chemistry.[3]

  • Catalyst Reusability: The use of immobilized lipases allows for easy separation from the reaction mixture and multiple reuse cycles, significantly reducing catalyst cost.[6][7]

This guide will provide the scientific rationale and practical protocols to successfully implement this technology in a laboratory setting.

Foundational Principles of Lipase-Catalyzed Ester Synthesis

The Lipase Catalytic Mechanism

Lipases catalyze ester synthesis primarily through a Ping-Pong Bi-Bi mechanism . This two-step process involves the formation of a covalent acyl-enzyme intermediate.[8]

  • Acylation: The serine residue in the lipase's active site attacks the carbonyl carbon of the acyl donor (4-hydroxyphenylacetic acid). This forms a tetrahedral intermediate which then collapses, releasing the first product (water) and forming a stable acyl-enzyme complex.

  • Nucleophilic Attack: The alcohol (ethanol) enters the active site and its hydroxyl group attacks the carbonyl carbon of the acyl-enzyme complex. This second tetrahedral intermediate collapses, releasing the final ester product (E4HPA) and regenerating the free enzyme.[8]

G cluster_acylation Step 1: Acylation cluster_deacylation Step 2: Deacylation (Alcoholysis) E Lipase (E-OH) EA_Complex E-OH • R-COOH (Michaelis Complex) E->EA_Complex A Acid (R-COOH) A->EA_Complex Acyl_E Acyl-Enzyme (E-O-COR) EA_Complex->Acyl_E Formation of Tetrahedral Intermediate P1 Water (H₂O) Acyl_E->P1 Release Acyl_E_ref Acyl-Enzyme (E-O-COR) Acyl_E->Acyl_E_ref Intermediate Carried Over B Alcohol (R'-OH) Acyl_EB_Complex Acyl-E • R'-OH (Ternary Complex) B->Acyl_EB_Complex E_Regen Regenerated Lipase (E-OH) Acyl_EB_Complex->E_Regen Release P2 Ester (R-COOR') E_Regen->P2 Acyl_E_ref->Acyl_EB_Complex

Caption: The Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.

Synthetic Pathways: Esterification vs. Transesterification

There are two primary lipase-catalyzed routes to synthesize E4HPA:

  • Direct Esterification: This is the reaction between 4-hydroxyphenylacetic acid and ethanol. The reaction is reversible, and the accumulation of the water by-product can promote the reverse hydrolytic reaction, thus limiting the final yield.

  • Transesterification (Alcoholysis): This pathway involves reacting a simple ester of 4-hydroxyphenylacetic acid (e.g., methyl 4-hydroxyphenylacetate) with ethanol. This approach can be advantageous as it often leads to higher conversion rates and enzyme activities compared to direct esterification.[9] The removal of the short-chain alcohol by-product (e.g., methanol) can effectively drive the reaction to completion.

The Role of Enzyme Immobilization

For practical and economic viability, using lipases in an immobilized form is standard practice. Immobilization confines the enzyme to a solid support material, which offers several profound benefits:

  • Simplified Product Purification: The catalyst can be easily removed from the reaction medium by simple filtration.

  • Enhanced Stability: Immobilization often increases the enzyme's resistance to denaturation by temperature, pH, and organic solvents.[10]

  • Catalyst Reusability: The ability to recover and reuse the enzyme for multiple batches significantly lowers the overall process cost.[7]

Novozym® 435 , an immobilized form of Candida antarctica lipase B (CALB), is one of the most effective and widely used biocatalysts for esterification and transesterification reactions due to its high activity, broad substrate specificity, and excellent stability.[9][11][12]

Optimization of Reaction Parameters: A Deeper Dive

The success of the enzymatic synthesis hinges on the careful control of several interconnected parameters. Understanding the causality behind each parameter is crucial for maximizing yield and efficiency.

ParameterRationale & Scientific InsightTypical Range
Enzyme Source Different lipases exhibit varying specificities and stabilities. CALB (e.g., Novozym® 435) is highly effective for a wide range of substrates, including phenolic acids.[9][12] Lipases from Candida rugosa (CRL) and Pseudomonas fluorescens (PFL) are also potential candidates.[12]Novozym® 435 is the recommended starting point.
Enzyme Loading The reaction rate is directly proportional to the amount of active enzyme. However, high enzyme loading increases costs and may not be linear in effect due to mass transfer limitations. An optimal loading balances reaction time with economic feasibility.[13]5% - 40% (w/w of substrates)[11]
Substrate Molar Ratio According to Le Châtelier's principle, using an excess of one substrate (typically the less expensive alcohol) can shift the equilibrium toward product formation. However, a very large excess of short-chain alcohols like ethanol can strip essential water from the enzyme's microenvironment or act as a competitive inhibitor, leading to inactivation.[10][13]1:1 to 1:8 (Acid:Alcohol)[13][14]
Temperature Reaction rates generally increase with temperature up to an optimum, beyond which thermal denaturation causes a rapid loss of enzyme activity. The optimal temperature is a compromise between reaction kinetics and enzyme stability. For Novozym® 435, this is often in the range of 40-60°C.[15][16]40°C - 70°C[11][12]
Solvent System Solvent-Free: Highly desirable for green chemistry. It maximizes reactant concentration but can be limited by high viscosity or poor solubility of substrates.[7][9] Organic Solvents: Can alleviate substrate inhibition and solubility issues. Non-polar, hydrophobic solvents (e.g., hexane, heptane) are generally preferred as they do not strip the essential water layer from the enzyme, thus preserving its catalytic activity.[17]Solvent-free or Heptane/Hexane
By-product Removal The removal of by-products (water in esterification, alcohol in transesterification) is a powerful tool to overcome equilibrium limitations and drive the reaction towards >95% conversion. This can be achieved by performing the reaction under vacuum, using molecular sieves, or bubbling dry nitrogen through the mixture.[9]Vacuum (in vacuo) or use of molecular sieves (3Å)
Agitation Speed Adequate mixing is essential to minimize external mass transfer limitations, ensuring that substrates have access to the immobilized enzyme's active sites. Insufficient agitation can lead to slower reaction rates.150 - 300 rpm[12][14]

Experimental Workflow and Protocols

The general workflow for the synthesis and analysis of E4HPA is a systematic process from reaction setup to final quantification.

G A 1. Reagent Preparation (Substrates, Solvent, Enzyme) B 2. Reaction Setup (Add reagents to flask) A->B C 3. Incubation (Shaking incubator at set temperature & RPM) B->C D 4. Reaction Monitoring (Withdraw aliquots over time) C->D E 5. Sample Preparation (Filter out enzyme, dilute sample) D->E F 6. Analytical Quantification (HPLC or GC Analysis) E->F G 7. Data Analysis (Calculate % Molar Conversion) F->G

Caption: General experimental workflow for lipase-catalyzed E4HPA synthesis.

Protocol 1: Direct Esterification in a Solvent-Free System

This protocol describes the synthesis of E4HPA from 4-hydroxyphenylacetic acid and ethanol using immobilized Candida antarctica lipase B (Novozym® 435).

Materials:

  • 4-Hydroxyphenylacetic acid (4-HPAA)

  • Ethanol (anhydrous, ≥99.5%)

  • Immobilized Lipase (Novozym® 435)

  • Molecular Sieves (3Å, activated)

  • Screw-capped glass vials or round-bottom flask

  • Orbital shaking incubator or magnetic stirrer with heating

  • Filtration apparatus (e.g., syringe filters, 0.45 µm)

  • HPLC or GC system for analysis

Procedure:

  • Reagent Preparation: In a 50 mL screw-capped flask, weigh 1.52 g of 4-hydroxyphenylacetic acid (10 mmol).

  • Substrate Addition: Add 2.30 g of ethanol (50 mmol), corresponding to a 1:5 molar ratio of acid to alcohol.

  • Water Removal: Add approximately 1.0 g of activated 3Å molecular sieves to adsorb the water produced during the reaction. This is a critical step to drive the equilibrium towards the product.

  • Enzyme Addition: Add 0.38 g of Novozym® 435 (approximately 10% by total substrate weight).

  • Reaction Incubation: Securely cap the flask and place it in a shaking incubator set to 55°C and 200 rpm .

  • Monitoring the Reaction: At predetermined time intervals (e.g., 2, 4, 8, 12, 24 hours), pause the agitation and carefully withdraw a small aliquot (approx. 50 µL) of the reaction mixture.

  • Sample Preparation for Analysis:

    • Immediately filter the aliquot through a 0.45 µm syringe filter to remove the immobilized enzyme and stop the reaction in the sample.

    • Dilute the filtered sample with the mobile phase (for HPLC) or an appropriate solvent (for GC) to a suitable concentration for analysis.

  • Analysis: Quantify the concentration of the substrate (4-HPAA) and the product (E4HPA) using a pre-calibrated HPLC or GC method (see Section 5).

  • Reaction Termination: Once the reaction has reached the desired conversion (or equilibrium), cool the flask to room temperature and separate the immobilized enzyme by filtration for potential reuse.

Protocol 2: Transesterification Using Vacuum

This protocol is an alternative that may achieve higher yields by reacting methyl 4-hydroxyphenylacetate with ethanol under vacuum to remove the methanol by-product.[9]

Materials:

  • Methyl 4-hydroxyphenylacetate (M4HPA)

  • Ethanol (anhydrous, ≥99.5%)

  • Immobilized Lipase (Novozym® 435)

  • Round-bottom flask equipped with a vacuum adapter

  • Magnetic stirrer with heating mantle

  • Vacuum pump and pressure gauge

  • Cold trap (to collect methanol)

Procedure:

  • Reagent Preparation: In a 100 mL round-bottom flask, combine 1.66 g of methyl 4-hydroxyphenylacetate (10 mmol) and 1.38 g of ethanol (30 mmol) for a 1:3 molar ratio.

  • Enzyme Addition: Add 0.30 g of Novozym® 435 (approx. 10% by total substrate weight).

  • Reaction Setup: Place a magnetic stir bar in the flask. Connect the flask to a vacuum line equipped with a cold trap (e.g., using liquid nitrogen or a dry ice/acetone bath).

  • Reaction Incubation:

    • Begin stirring at 250 rpm and heat the mixture to 50°C .

    • Gradually apply vacuum to the system. The removal of the methanol by-product will drive the reaction.

  • Monitoring and Analysis: Monitor the reaction by periodically taking samples (by briefly releasing the vacuum) and analyzing them via HPLC or GC as described in Protocol 1.

  • Termination and Workup: Once the reaction is complete, cool the system, release the vacuum, and filter off the enzyme. The product can be purified further if necessary.

Analytical Methods for Quantification

Accurate monitoring of substrate consumption and product formation is essential for optimization. Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is a highly suitable technique.[18]

Typical RP-HPLC Method:

Parameter Specification
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Isocratic mixture of Acetonitrile and Water (with 0.1% Trifluoroacetic Acid), e.g., 40:60 (v/v)
Flow Rate 1.0 mL/min
Detection UV at 275 nm
Injection Volume 10 µL

| Column Temp. | 30°C |

Calculation of Molar Conversion: The percentage of molar conversion of the limiting substrate (4-HPAA) is calculated using the following formula, based on the initial and final molar concentrations determined from the HPLC calibration curves:

Molar Conversion (%) = ([Initial Moles of 4-HPAA] - [Final Moles of 4-HPAA]) / [Initial Moles of 4-HPAA] * 100

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive Enzyme: Improper storage or repeated use has led to denaturation. 2. Insufficient Water Activity: Reaction medium is too dry, inhibiting enzyme flexibility.1. Use a fresh batch of enzyme. 2. If using a very dry solvent, consider adding a minuscule amount of buffer or water (e.g., 0.1-0.5% v/v) to the system.
Reaction Stalls at Low Yield 1. Equilibrium Reached: The reverse reaction (hydrolysis) rate equals the forward reaction rate. 2. Product Inhibition: High concentrations of the ester product may inhibit the enzyme.1. Implement by-product removal (molecular sieves, vacuum).[9] 2. Consider running the reaction in a solvent to lower substrate/product concentrations.
Decreasing Reaction Rate 1. Substrate Inhibition: High concentration of ethanol is inactivating the lipase. 2. pH Shift: The acidic substrate may lower the pH in the enzyme's microenvironment.1. Use a lower initial molar ratio of alcohol or add it stepwise during the reaction. 2. Consider using a lipase that is stable at lower pH or adding a small amount of a suitable buffer.
Inconsistent Results 1. Mass Transfer Limitations: Inadequate mixing is causing poor substrate-enzyme contact. 2. Inaccurate Sampling: Withdrawing samples while the enzyme is suspended can lead to errors.1. Increase the agitation speed. 2. Briefly stop agitation and allow the immobilized enzyme to settle before drawing a sample from the supernatant.

References

  • Optimization of Lipase-Catalyzed Synthesis of Octyl Hydroxyphenylpropionate by Response Surface Methodology.
  • Ultrasound-assisted lipase-catalyzed synthesis of ethyl acetate: process optimization and kinetic study.
  • Method for preparing 4-hydroxyphenylacetic acid.
  • Lipophilic (Hydroxy)phenylacetates by Solvent-Free Lipase-Catalyzed Esterification and Transesterification in Vacuo.
  • Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. MDPI.
  • Ethyl 4-hydroxyphenylacet
  • Lipase-catalyzed synthesis of ester via direct esterification, alcoholysis or acidolysis.
  • Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse.
  • Ethyl 4-hydroxyphenylacet
  • Ethyl-Acetate Synthesis in Gas Phase by Immobilised Lipase. SciSpace.
  • Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates.
  • Key Applications of Ethyl 4-hydroxyphenylacetate (CAS 17138-28-2) in Pharmaceutical R&D. NINGBO INNO PHARMCHEM CO.,LTD..
  • Lipase catalyzed transesterification of ethyl butyrate synthesis in n-hexane— a kinetic study. Journal of Food Science and Technology.
  • Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances.
  • Synthesis of Food Flavors by Enzymatic Esterification Process. International Journal of Science and Research (IJSR).
  • Optimization and kinetic study of immobilized lipase-catalyzed synthesis of ethyl lactate.
  • Immobilized Lipases in the Synthesis of Short-Chain Esters: An Overview of Constraints and Perspectives. MDPI.
  • Lipases and lipase-catalyzed esterification in non-aqueous media.
  • Ethyl (4-hydroxyphenyl)acetate | Chemical Carbon Source. MedChemExpress.
  • Optimization and Determination of Kinetic Parameters of the Synthesis of 5-Lauryl-hydroxymethylfurfural C
  • Ethyl 4-hydroxyphenylacetate | C10H12O3 | CID 28310.
  • Ethyl-Acetate Synthesis in Gas Phase by Immobilised Lipase.
  • Lipase-catalyzed synthesis of 4-hydroxyphenylpropanoic acid alkyl esters.
  • Esterification of phenolic acids catalyzed by lipases immobilized in organogels.
  • Lipase catalysis in organic solvents: advantages and applications.
  • Top 3 Industrial Applications of Ethyl Acet
  • Solvent Tolerance Improvement of Lipases Enhanced Their Applications: St

Sources

Application Note: High-Yield O-Alkylation of Ethyl 4-Hydroxyphenyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Ethyl 4-hydroxyphenyl acetate (CAS: 17138-28-2) is a critical pharmacophore in the synthesis of PPAR agonists (e.g., Farglitazar), antihistamines, and agrochemicals. The functionalization of its phenolic hydroxyl group via Williamson Ether Synthesis is a pivotal step in building complex molecular architectures.

However, this reaction presents a specific chemoselectivity challenge: preserving the labile ethyl ester moiety while driving the alkylation of the phenol to completion. Using strong hydroxide bases (NaOH/KOH) or protic solvents often leads to competitive hydrolysis (saponification) of the ester, degrading the starting material into the acid form.

This guide details two robust, self-validating protocols designed to maximize O-alkylation yield (>90%) while suppressing ester hydrolysis and C-alkylation side reactions.

Reaction Mechanism & Chemoselectivity[1]

The reaction proceeds via an


 mechanism.[1][2] The base deprotonates the phenol (

) to form a phenoxide anion. This nucleophile then attacks the alkyl halide (

), displacing the halide.
Critical Mechanistic Factors:
  • Basicity vs. Nucleophilicity: Carbonate bases (

    
    , 
    
    
    
    ) are preferred over hydroxides. They are basic enough to deprotonate the phenol but sufficiently non-nucleophilic to minimize attack on the ester carbonyl.
  • Solvent Polarity: Polar aprotic solvents (DMF, Acetone, MeCN) solvate the metal cation (

    
    ), leaving the phenoxide anion "naked" and highly reactive.
    
  • O- vs. C-Alkylation: Phenoxides are ambident nucleophiles. Aprotic solvents like Acetonitrile favor O-alkylation (ratios up to 97:3) compared to protic solvents like methanol [1].

Visualizing the Pathway

The following diagram illustrates the reaction pathway and potential failure modes (hydrolysis).

Mechanism Substrate This compound Intermediate Phenoxide Anion (Nucleophile) Substrate->Intermediate Deprotonation (-H+) Base Base (K2CO3) Base->Intermediate Product O-Alkylated Product (Ester Intact) Intermediate->Product SN2 Attack (Aprotic Solvent) SideProduct Side Product: Hydrolyzed Acid Intermediate->SideProduct Water/OH- (Saponification) AlkylHalide Alkyl Halide (R-X) AlkylHalide->Product

Figure 1: Mechanistic pathway highlighting the critical branch point between successful alkylation and ester hydrolysis.

Experimental Protocols

Protocol A: The "Standard" Method (DMF/K₂CO₃)

Best for: Unreactive alkyl halides, large scale, and rapid throughput.

Reagents:

  • This compound (1.0 equiv)

  • Alkyl Halide (

    
    ) (1.2 – 1.5 equiv)
    
  • Potassium Carbonate (

    
    ), anhydrous (2.0 – 3.0 equiv)
    
  • Solvent: N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Dissolve this compound in anhydrous DMF (0.5 M concentration).

  • Activation: Add anhydrous

    
    . Stir at Room Temperature (RT) for 15–30 minutes. Note: The solution may turn yellow/orange, indicating phenoxide formation.
    
  • Addition: Add the Alkyl Halide dropwise via syringe.

  • Reaction: Heat to 60–80°C . Monitor via TLC (Hexane:EtOAc 4:1).

    • Typical time: 2–4 hours.

  • Workup (Critical):

    • Cool to RT.

    • Pour mixture into ice-cold water (5x reaction volume).

    • Extract with Ethyl Acetate (3x).[3]

    • Wash combined organics with water (2x) and Brine (1x) to remove DMF.

    • Dry over

      
      , filter, and concentrate.
      
Protocol B: The "Green/Mild" Method (Acetone/K₂CO₃)

Best for: Highly reactive halides (e.g., Benzyl bromide, Methyl iodide), avoiding high-boiling solvents.

Reagents:

  • Solvent: Acetone (Reagent grade, dried over molecular sieves).

  • Catalyst: Potassium Iodide (KI) (0.1 equiv) – Optional Finkelstein promoter for chlorides.

Procedure:

  • Setup: Combine substrate,

    
     (3.0 equiv), and Acetone (0.2 M) in a flask with a reflux condenser.
    
  • Reaction: Add Alkyl Halide. Heat to Reflux (approx. 56°C) .

  • Monitoring: Reaction is slower than DMF (typically 6–12 hours).

  • Workup:

    • Filter off the solid salts (

      
      /KX).
      
    • Concentrate the filtrate.[4]

    • Redissolve residue in DCM/EtOAc for a simple wash if necessary, or proceed directly to column chromatography.

Optimization & Data Summary

The choice of base and solvent dramatically impacts the reaction rate and impurity profile.

Table 1: Comparative Analysis of Reaction Conditions

ParameterConditionRateEster StabilityComments
Base

ModerateHighRecommended. Standard balance of cost/efficacy.

FastHighUse for hindered electrophiles (Cesium effect).

Very FastLowRisk of transesterification/hydrolysis; requires strict anhydrous.

FastPoor Avoid. Causes rapid saponification.
Solvent DMFFastModerateHard to remove; requires aqueous wash.
AcetoneSlowHighEasy workup (filtration); good for reactive halides.
AcetonitrileModerateHighExcellent O/C selectivity (97:3) [1].

Workflow & Quality Control

To ensure reproducibility, follow this decision logic for purification and analysis.

Workflow Start Crude Reaction Mixture TLC TLC Check: Disappearance of Phenol? Start->TLC Workup Aqueous Workup (DMF) or Filtration (Acetone) TLC->Workup Yes CrudeAnalysis H-NMR Analysis Workup->CrudeAnalysis Decision Purity > 95%? CrudeAnalysis->Decision Recryst Recrystallization (EtOH/Hexane) Decision->Recryst No (Solid) Column Flash Chromatography (SiO2) Decision->Column No (Oil) Final Final Product (Store under N2) Decision->Final Yes Recryst->Final Column->Final

Figure 2: Post-reaction processing workflow.

Quality Control Checkpoints:
  • TLC Monitoring: The phenol starting material is more polar than the ether product. Stain with

    
     or use UV (254 nm).
    
  • NMR Diagnostic:

    • Starting Material: Phenolic -OH singlet appears > 5.0 ppm (solvent dependent).

    • Product: Disappearance of -OH; appearance of alkyl protons (e.g., -OCH3 singlet ~3.8 ppm).

    • Ester Integrity: Ensure the ethyl quartet (~4.1 ppm) and triplet (~1.2 ppm) remain intact.

Safety & Handling

  • This compound: Irritant (Skin/Eye/Respiratory).[5] Avoid inhalation of dust [2].

  • Alkyl Halides: Often lachrymators and potential carcinogens (e.g., Methyl Iodide). Use only in a fume hood.

  • DMF: Hepatotoxic and readily absorbed through skin. Use butyl rubber gloves.

References

  • RSC Advances (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis. Royal Society of Chemistry.

  • PubChem (NIH). Ethyl 4-hydroxyphenylacetate - Safety and Hazards. National Library of Medicine.

  • ResearchGate (2016). Conditions for alkylation of hydroxy-aromatics. (Community discussion on solvent/base effects).[3]

  • Master Organic Chemistry. The Williamson Ether Synthesis: Mechanism and Conditions.

Sources

Application Note: A Guide to the Comprehensive Evaluation of Ethyl 4-Hydroxyphenyl Acetate as a Tyrosinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Tyrosinase is a multi-copper-containing enzyme that plays a rate-limiting role in the production of melanin, the primary pigment in mammals.[1][2] Its inhibition is a key strategy for the development of therapeutics for hyperpigmentation disorders and skin-lightening agents in cosmetics.[2][3][4] This guide provides a comprehensive framework for researchers to evaluate the potential of ethyl 4-hydroxyphenyl acetate as a tyrosinase inhibitor. We present detailed, field-proven protocols for both acellular (biochemical) and cell-based assays, enabling a robust, multi-faceted investigation from initial enzymatic screening to validation in a relevant cellular model. The protocols emphasize self-validating systems, including critical controls and data interpretation guidelines, to ensure scientific rigor and reproducibility.

Introduction: The Rationale for Tyrosinase Inhibition

The enzymatic cascade leading to melanin synthesis is initiated by tyrosinase, which catalyzes two distinct reactions: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[4][5] Dopaquinone is a highly reactive intermediate that proceeds through a series of reactions to form eumelanin (brown-black pigment) and pheomelanin (red-yellow pigment). Given its pivotal role, compounds that inhibit tyrosinase activity are of significant interest. This compound, a phenolic ester, shares structural similarities with known tyrosinase substrates and inhibitors, making it a compelling candidate for investigation. This document outlines the necessary experimental steps to characterize its inhibitory potential thoroughly.

Part 1: In Vitro Biochemical Characterization

The first step in evaluating a potential inhibitor is to assess its direct effect on the purified enzyme. The mushroom tyrosinase assay is a widely adopted, cost-effective, and high-throughput method for initial screening.[6]

Principle of the Assay

This colorimetric assay measures the enzymatic activity of mushroom tyrosinase by monitoring the oxidation of L-DOPA to dopaquinone. Dopaquinone spontaneously cyclizes to form dopachrome, an orange/red-colored product with a maximum absorbance around 475 nm.[1] The rate of dopachrome formation is directly proportional to tyrosinase activity.[1] An inhibitor will reduce the rate of this color change, allowing for quantification of its potency, typically expressed as the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[7]

Workflow for In Vitro Tyrosinase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis P1 Prepare Reagents: - Phosphate Buffer (pH 6.8) - Mushroom Tyrosinase - L-DOPA Substrate - Test Compound (this compound) - Positive Control (Kojic Acid) A1 Dispense Buffer, Enzyme, and Inhibitor/ Control into wells P1->A1 Load Plate A2 Pre-incubate plate (e.g., 10 min at 25°C) A1->A2 Equilibrate A3 Initiate reaction by adding L-DOPA to all wells A2->A3 Start Reaction A4 Measure absorbance at 475 nm (Kinetic or Endpoint Reading) A3->A4 Monitor D1 Calculate % Inhibition for each concentration A4->D1 Collect Data D2 Plot % Inhibition vs. log[Inhibitor] D1->D2 D3 Determine IC50 value from dose-response curve D2->D3

Caption: Workflow for the in vitro mushroom tyrosinase inhibition assay.

Detailed Protocol: Acellular Tyrosinase Inhibition (Diphenolase Activity)

1. Materials and Reagents:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • This compound

  • Kojic Acid (Positive Control)[8][9]

  • Sodium Phosphate Buffer (50 mM, pH 6.8)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 475 nm

2. Preparation of Solutions:

  • Phosphate Buffer: Prepare a 50 mM sodium phosphate buffer and adjust the pH to 6.8.

  • Mushroom Tyrosinase Solution: Prepare a stock solution of 1000 units/mL in cold phosphate buffer. Dilute to a working concentration (e.g., 50 units/mL) immediately before use. Keep on ice.

  • L-DOPA Solution (10 mM): Dissolve L-DOPA in phosphate buffer.[1] Prepare this solution fresh as it is prone to auto-oxidation.

  • Test Compound Stock (10 mM): Dissolve this compound in DMSO.[1]

  • Kojic Acid Stock (10 mM): Dissolve kojic acid in DMSO or water.

3. Assay Procedure (96-well plate format):

  • Plate Setup: Set up the experiment in triplicate according to the table below. Prepare serial dilutions of the test compound and kojic acid in phosphate buffer. The final DMSO concentration in the well should not exceed 1% to avoid solvent effects.[1]

  • Reagent Addition:

    • Add 40 µL of 50 mM Phosphate Buffer to all wells.

    • Add 20 µL of the test compound dilutions (or positive control, or buffer for controls).

    • Add 20 µL of the mushroom tyrosinase working solution (20-50 units/mL) to all wells except the blank.

  • Pre-incubation: Mix gently and incubate the plate at 25°C for 10 minutes.

  • Reaction Initiation: Add 20 µL of 10 mM L-DOPA solution to all wells to start the reaction. The total volume is now 100 µL.

  • Absorbance Measurement: Immediately measure the absorbance at 475 nm every minute for 10-20 minutes (kinetic mode) or after a fixed time point (e.g., 15 minutes).

Well TypePhosphate BufferInhibitor/ControlTyrosinaseL-DOPA
Blank 60 µL20 µL (Buffer)0 µL20 µL
Negative Control 40 µL20 µL (Buffer)20 µL20 µL
Test Compound 40 µL20 µL (Test Cmpd)20 µL20 µL
Positive Control 40 µL20 µL (Kojic Acid)20 µL20 µL

4. Data Analysis & Interpretation:

  • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(V_control - V_sample) / V_control] * 100 Where V_control is the rate of the negative control and V_sample is the rate in the presence of the test compound.

  • Plot the % Inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.

Advanced Analysis: Determining the Mechanism of Inhibition

To understand how this compound inhibits tyrosinase, a kinetic analysis is essential. This involves measuring the reaction rate at various substrate (L-DOPA) concentrations in the presence and absence of the inhibitor.

  • Procedure: Repeat the assay using a range of L-DOPA concentrations (e.g., 0.25 to 4 mM) with and without a fixed, non-saturating concentration of this compound (e.g., near its IC50 value).

  • Analysis: Plot the data using a Lineweaver-Burk (double reciprocal) plot (1/V vs. 1/[S]). The pattern of the lines reveals the inhibition mechanism (competitive, non-competitive, uncompetitive, or mixed-type).[2][10]

G cluster_competitive Competitive cluster_noncompetitive Non-competitive cluster_uncompetitive Uncompetitive c_start c_end c_start->c_end No Inhibitor c_end2 c_start->c_end2 + Inhibitor nc_start nc_end nc_start->nc_end No Inhibitor nc_start2 nc_start2->nc_end + Inhibitor u_start u_end u_start->u_end No Inhibitor u_start2 u_end2 u_start2->u_end2 + Inhibitor

Caption: Lineweaver-Burk plots illustrating different enzyme inhibition types.

Part 2: Cell-Based Validation in B16F10 Melanoma Cells

While in vitro assays are excellent for primary screening, they may not reflect the complex cellular environment. Therefore, it is crucial to validate findings in a relevant cell model. B16F10 murine melanoma cells are a standard and reliable model for studying melanogenesis because they produce high levels of melanin and have stable tyrosinase activity.

Core Principle

This phase assesses the ability of this compound to inhibit melanin production and tyrosinase activity within living cells. A critical prerequisite is to determine a non-toxic concentration range, ensuring that any observed reduction in melanin is due to specific enzyme inhibition and not simply cell death.

Protocol 1: Determining Non-Toxic Concentration Range (MTT Assay)

1. Objective: To identify the maximum concentration of this compound that does not affect cell viability. 2. Procedure:

  • Seed B16F10 cells (e.g., 5x10⁴ cells/mL) in a 96-well plate and incubate for 24 hours.[11]
  • Treat the cells with a range of concentrations of this compound (e.g., 1 µM to 500 µM) for 48-72 hours.
  • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
  • Solubilize the resulting formazan crystals with DMSO or a suitable solvent.
  • Measure the absorbance at ~570 nm.
  • Calculate cell viability as a percentage relative to the vehicle-treated control cells. Select the highest concentrations showing >90% viability for subsequent experiments.
Protocol 2: Cellular Melanin Content Assay

1. Objective: To quantify the effect of the test compound on total melanin production. 2. Procedure:

  • Seed B16F10 cells (e.g., 1.25x10⁵ cells/mL) in 6-well plates and incubate for 24 hours.[11]
  • Treat cells with non-toxic concentrations of this compound and a positive control (e.g., Kojic Acid) for 48-72 hours.[12] To stimulate melanogenesis, α-melanocyte-stimulating hormone (α-MSH) can be co-administered.[11][12]
  • Wash the cells twice with PBS, harvest by scraping, and pellet by centrifugation.[11]
  • Lyse the cell pellet by dissolving it in 1 M NaOH containing 10% DMSO at an elevated temperature (e.g., 60-80°C) to solubilize the melanin.[13]
  • Measure the absorbance of the lysate at 405-490 nm.[13][14][15]
  • Normalize the melanin content to the total protein concentration of a parallel sample to account for differences in cell number.
Protocol 3: Cellular Tyrosinase Activity Assay

1. Objective: To measure the activity of intracellular tyrosinase after treatment. 2. Procedure:

  • Culture and treat B16F10 cells as described in the melanin content assay.
  • Harvest the cells and wash with PBS.
  • Lyse the cells with a buffer containing a non-ionic detergent (e.g., 1% Triton X-100 in phosphate buffer).[14]
  • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cellular enzymes.[14]
  • Determine the protein concentration of the supernatant (e.g., using a BCA assay).
  • In a 96-well plate, mix an equal amount of protein (e.g., 20-40 µg) from each sample with L-DOPA solution (e.g., 2-5 mM).
  • Incubate at 37°C and monitor the formation of dopachrome by measuring absorbance at 475 nm over time.[14]
  • Express tyrosinase activity as a percentage of the untreated control.
Summarizing Cellular Data

Consolidate the results from the cell-based assays into a clear table for straightforward comparison.

ConcentrationCell Viability (%)Melanin Content (% of Control)Cellular Tyrosinase Activity (% of Control)
Vehicle Control100 ± 5100 ± 8100 ± 7
Test Cmpd (X µM)98 ± 475 ± 668 ± 5
Test Cmpd (Y µM)95 ± 552 ± 545 ± 6
Kojic Acid (Z µM)99 ± 348 ± 741 ± 4

Conclusion and Forward Outlook

This application guide provides a robust, two-stage methodology for the comprehensive evaluation of this compound as a tyrosinase inhibitor. By first characterizing its direct enzymatic inhibition and mechanism and then validating its efficacy and safety in a cellular context, researchers can generate a high-confidence dataset. Positive results from this workflow would establish a strong foundation for further preclinical development, including studies in 3D skin models and in vivo efficacy assessments. This structured approach ensures that key questions of potency, mechanism, and cellular activity are addressed with scientific rigor.

References

  • Zolghadri, S., et al. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 279-309. Available at: [Link]

  • D'Mello, S. A. N., et al. (2016). Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(6), 1-15. Available at: [Link]

  • Wang, H. M., et al. (2022). Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins. Molecules, 27(5), 1717. Available at: [Link]

  • Wasmeier, C., et al. (2006). Rab38 and Rab32 control post-Golgi trafficking of melanogenic enzymes. The Journal of Cell Biology, 175(2), 271–281. Protocol available at: [Link]

  • Kim, D., et al. (2020). Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways. International Journal of Molecular Sciences, 21(8), 2663. Available at: [Link]

  • Al-Mamun, M. R., et al. (2022). Effects of pine needle essential oil on melanin synthesis in B16F10 cells and its mechanism. Spandidos Publications. Available at: [Link]

  • Abdel-Malek, Z. A., et al. (2023). Optimization and validation of a cell-based tyrosinase assay for screening of tyrosinase inhibitors. Journal of Umm Al-Qura University for Medical Sciences. Available at: [Link]

  • Gholampour, F., et al. (2018). Evaluation of Antioxidant and Anti-Melanogenic Activity of Different Extracts of Aerial Parts of N. Sintenisii in Murine Melanoma B16F10 Cells. Iranian Journal of Pharmaceutical Research, 17(4), 1464–1475. Available at: [Link]

  • ResearchGate (2023). Tyrosinase inhibitory activity. ResearchGate. Available at: [Link]

  • Pillaiyar, T., et al. (2017). The Hypopigmentation Mechanism of Tyrosinase Inhibitory Peptides Derived from Food Proteins: An Overview. Molecules, 22(12), 2058. Available at: [Link]

  • Adhikari, A., et al. (2021). Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications. Biosensors, 11(9), 297. Available at: [Link]

  • ResearchGate (2025). Methodology for Evaluation of Melanin Content and Production of Pigment Cells in Vitro. ResearchGate. Available at: [Link]

Sources

Application Notes & Protocols: Strategic Synthesis of Tyrosine Derivatives from Ethyl 4-Hydroxyphenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the synthesis of valuable tyrosine derivatives, beginning with the versatile and commercially available starting material, ethyl 4-hydroxyphenylacetate. We will explore strategic modifications of both the aromatic ring and the acetate side chain, offering detailed, field-tested protocols for key transformations including regioselective nitration, formylation, and the crucial α-amination step to construct the amino acid backbone. The causality behind experimental choices, self-validating protocols, and troubleshooting insights are integrated throughout to ensure scientific integrity and reproducibility.

Introduction: The Significance of Tyrosine Derivatives

L-Tyrosine, a non-essential amino acid, is a fundamental building block for proteins and a precursor to several critical biomolecules, including neurotransmitters (dopamine, norepinephrine, epinephrine) and hormones (thyroxine). Its derivatives are of immense interest in medicinal chemistry and drug development. For instance, L-DOPA is a cornerstone therapy for Parkinson's disease, while halogenated tyrosine analogs are investigated for thyroid-related conditions.

Ethyl 4-hydroxyphenylacetate serves as an excellent and cost-effective starting scaffold for synthesizing these derivatives.[1] Its structure contains two key functional handles ripe for chemical manipulation:

  • An activated phenolic ring, susceptible to electrophilic aromatic substitution.

  • An ester side chain with an α-carbon that can be functionalized to introduce the chiral amino group characteristic of amino acids.

This guide will detail reliable methodologies to exploit these features, transforming a simple precursor into a diverse library of high-value tyrosine derivatives.

Strategic Overview of Synthetic Pathways

The conversion of ethyl 4-hydroxyphenylacetate to tyrosine derivatives can be logically divided into two primary strategic operations: functionalization of the aromatic ring and construction of the α-amino acid side chain. The order of these operations can be adapted based on the target molecule and the compatibility of functional groups.

G cluster_0 Starting Material cluster_1 Strategy 1: Ring Functionalization (Electrophilic Aromatic Substitution) cluster_2 Strategy 2: Side-Chain Functionalization cluster_3 Target Derivatives A Ethyl 4-hydroxyphenylacetate B Nitration (Ethyl 3-nitro-4-hydroxyphenylacetate) A->B HNO₃/H₂SO₄ or NaNO₂/TFA C Formylation (Ethyl 3-formyl-4-hydroxyphenylacetate) A->C Vilsmeier-Haack (POCl₃, DMF) D Halogenation (e.g., Ethyl 3-iodo-4-hydroxyphenylacetate) A->D I₂ / Oxidant E α-Bromination A->E NBS / Initiator G 3-Nitrotyrosine Derivatives B->G α-Amination H 3-Formyltyrosine Derivatives C->H α-Amination J Halogenated Tyrosine Derivatives D->J α-Amination F α-Amination (SN2) E->F NH₃ or Protected Amine I Tyrosine Ethyl Ester F->I (Direct Synthesis)

Figure 1: General synthetic workflow from ethyl 4-hydroxyphenylacetate.

Protocols for Aromatic Ring Functionalization

The electron-donating hydroxyl group of the phenol activates the aromatic ring, directing electrophilic substitutions primarily to the ortho positions (positions 3 and 5).

Regioselective Ortho-Nitration

The introduction of a nitro group is a key step for creating 3-nitrotyrosine derivatives, which are important markers of oxidative stress. While standard nitrating conditions (HNO₃/H₂SO₄) can be aggressive, the use of sodium nitrite in trifluoroacetic acid (TFA) offers a milder, controllable alternative.[2]

Protocol: Synthesis of Ethyl 3-nitro-4-hydroxyphenylacetate

  • Materials & Setup:

    • Ethyl 4-hydroxyphenylacetate (1.0 eq)

    • Sodium Nitrite (NaNO₂, 2.0 eq)

    • Trifluoroacetic Acid (TFA)

    • Round-bottom flask with magnetic stirrer, ice bath.

  • Procedure:

    • Dissolve ethyl 4-hydroxyphenylacetate in TFA (approx. 0.02 M solution) in the round-bottom flask and cool the solution to 0 °C in an ice bath.

    • Slowly add sodium nitrite in portions over 30 minutes, maintaining the temperature below 5 °C. The reaction is exothermic.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 1.5-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, carefully quench the reaction by pouring it into a beaker of ice water.

    • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate or dilute ammonia until the pH is ~7.

    • The product will precipitate as a solid. Filter the precipitate, wash with cold water, and dry under vacuum.

    • For higher purity, the crude product can be recrystallized from ethanol/water or purified by column chromatography on silica gel.[3]

Causality & Insights:

  • Why NaNO₂/TFA? This system generates the nitronium ion (NO₂⁺) in situ under less harsh conditions than concentrated sulfuric acid, minimizing side reactions like oxidation and polymerization that are common with phenols.[2]

  • Regioselectivity: The hydroxyl group is a strong ortho-, para-director. Since the para position is blocked, nitration occurs selectively at the ortho position.

Ortho-Formylation via Vilsmeier-Haack Reaction

Formylation introduces an aldehyde group, a versatile handle for further modifications such as reductive amination or conversion to other functional groups. The Vilsmeier-Haack reaction is a classic and effective method for formylating electron-rich aromatic rings.[4][5]

Protocol: Synthesis of Ethyl 3-formyl-4-hydroxyphenylacetate

  • Materials & Setup:

    • Phosphorus oxychloride (POCl₃, 1.5 eq)

    • N,N-Dimethylformamide (DMF, solvent and reagent)

    • Ethyl 4-hydroxyphenylacetate (1.0 eq)

    • Three-neck flask with dropping funnel, condenser, and nitrogen inlet.

  • Procedure:

    • In the three-neck flask under a nitrogen atmosphere, cool DMF to 0 °C.

    • Slowly add POCl₃ dropwise via the dropping funnel. This forms the Vilsmeier reagent (a chloromethyliminium salt), an exothermic process.[4] Maintain the temperature below 10 °C. Stir for 30 minutes at this temperature.

    • Dissolve ethyl 4-hydroxyphenylacetate in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent solution.

    • Heat the reaction mixture to 60-70 °C and maintain for 2-4 hours. Monitor by TLC.

    • Cool the mixture to room temperature and quench by pouring it onto crushed ice with vigorous stirring.

    • Hydrolyze the intermediate iminium salt by adding a 1M NaOH solution until the mixture is basic (pH > 10), then heat gently (50 °C) for 30 minutes.

    • Cool the solution and acidify with 2M HCl to a pH of ~5-6 to precipitate the product.

    • Filter the solid, wash with water, and dry. Recrystallization from aqueous ethanol typically yields the pure product.

Causality & Insights:

  • The Electrophile: The Vilsmeier reagent is a weaker electrophile than those used in Friedel-Crafts reactions, making it highly selective for activated rings like phenols.[4]

  • Workup is Critical: The initial product of the electrophilic attack is an iminium salt, which must be hydrolyzed under basic or acidic conditions to reveal the aldehyde functionality.

Building the Amino Acid: α-Amination of the Side Chain

The most critical transformation is the introduction of an amino group at the α-carbon of the acetate side chain. A common and reliable method involves an α-bromination followed by a nucleophilic substitution (SN2) with an amine source.[6]

G A Ethyl 4-hydroxyphenylacetate B Step 1: α-Bromination (NBS, AIBN) A->B C Ethyl 2-bromo-2-(4-hydroxyphenyl)acetate B->C D Step 2: Amination (aq. NH₃) C->D E Ethyl 2-amino-2-(4-hydroxyphenyl)acetate (Tyrosine Ethyl Ester) D->E

Figure 2: Workflow for α-Amination via Bromination.

Protocol: Synthesis of Tyrosine Ethyl Ester (Racemic)

Step 4.1: α-Bromination

  • Materials & Setup:

    • Ethyl 4-hydroxyphenylacetate (1.0 eq)

    • N-Bromosuccinimide (NBS, 1.1 eq)

    • Azobisisobutyronitrile (AIBN, 0.05 eq, radical initiator)

    • Carbon tetrachloride (CCl₄) or other suitable solvent.

    • Flask with reflux condenser and nitrogen inlet.

  • Procedure:

    • Dissolve ethyl 4-hydroxyphenylacetate in CCl₄ in the flask.

    • Add NBS and AIBN to the solution.

    • Heat the mixture to reflux (approx. 77 °C for CCl₄) under a nitrogen atmosphere for 4-6 hours. The reaction can be initiated with a UV lamp if needed.

    • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

    • Filter off the succinimide byproduct.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to yield the crude ethyl 2-bromo-2-(4-hydroxyphenyl)acetate. This product is often used in the next step without further purification.

Step 4.2: Nucleophilic Substitution (Amination)

  • Materials & Setup:

    • Crude ethyl 2-bromo-2-(4-hydroxyphenyl)acetate (1.0 eq)

    • Concentrated aqueous ammonia (large excess)

    • Ethanol (as a co-solvent)

    • Sealed pressure vessel or heavy-walled sealed tube.

  • Procedure:

    • Dissolve the crude bromo-ester in ethanol in the pressure vessel.

    • Cool the vessel in an ice bath and add a large excess of concentrated aqueous ammonia.

    • Seal the vessel tightly and allow it to warm to room temperature. Stir for 24-48 hours. Caution: This reaction generates pressure.

    • After the reaction is complete (monitored by TLC), cool the vessel before opening.

    • Evaporate the solvent and excess ammonia under reduced pressure.

    • Dissolve the residue in dilute acid (e.g., 1M HCl) and wash with an organic solvent (e.g., ethyl acetate) to remove any unreacted starting material.

    • Basify the aqueous layer with a base (e.g., NaHCO₃) to precipitate the free amino ester.

    • Extract the product into an organic solvent like ethyl acetate, dry over sodium sulfate, and evaporate to yield the racemic tyrosine ethyl ester.

Causality & Insights:

  • Mechanism: This synthesis follows the classic Hell-Volhard-Zelinskii reaction pattern for the α-halogenation of a carboxylic acid derivative, followed by a standard SN2 reaction.[6]

  • Racemic Product: This protocol generates a racemic mixture (equal amounts of D and L enantiomers) because the ammonia can attack the planar carbocation intermediate (or backside attack in a pure SN2) from either face with equal probability. Enantioselective synthesis would require chiral reagents or catalysts.[7]

  • Alternative Amination: For substrates sensitive to harsh conditions, the Gabriel synthesis, using potassium phthalimide followed by hydrolysis, offers a milder route to the primary amine.[6]

Data Summary and Characterization

The successful synthesis of these derivatives should be confirmed by standard analytical techniques. Below is a table of expected data for key compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Key ¹H NMR Signals (δ, ppm)
Ethyl 4-hydroxyphenylacetateC₁₀H₁₂O₃180.20-~6.7-7.1 (Ar-H), 4.1 (q, -OCH₂), 3.5 (s, Ar-CH₂), 1.2 (t, -CH₃)
Ethyl 3-nitro-4-hydroxyphenylacetateC₁₀H₁₁NO₅225.2075-85%~7.9 (d, H-2), 7.1 (d, H-6), 6.9 (dd, H-5), 4.2 (q, -OCH₂), 3.6 (s, Ar-CH₂)
Ethyl 3-formyl-4-hydroxyphenylacetateC₁₁H₁₂O₄208.2160-75%~9.8 (s, -CHO), ~7.3-7.5 (Ar-H), 6.9 (d, Ar-H), 4.2 (q, -OCH₂), 3.6 (s, Ar-CH₂)
Tyrosine Ethyl Ester (racemic)C₁₁H₁₅NO₃209.2450-65% (2 steps)~6.7-7.0 (Ar-H), 4.1 (q, -OCH₂), ~3.7 (t, α-CH), ~2.9 (d, β-CH₂)

Conclusion

Ethyl 4-hydroxyphenylacetate is a highly effective and adaptable starting material for the synthesis of a wide range of tyrosine derivatives. By employing strategic electrophilic aromatic substitution reactions, chemists can functionalize the phenolic ring, while established methods like α-halogenation followed by amination provide a reliable pathway to construct the core amino acid structure. The protocols detailed herein are robust and can serve as a foundation for further derivatization, enabling the exploration of novel compounds for pharmaceutical and biological research.

References

  • Vertex AI Search Result[2] : Details on the NaNO₂-TFA system for regioselective nitration. Although the substrate is different, the methodology is applicable to activated phenols.

  • Vertex AI Search Result[1] : Describes ethyl 4-hydroxyphenylacetate as a building block for bioactive molecules due to its ester and phenolic functional groups. (Source: MySkinRecipes)

  • Vertex AI Search Result[8] : Provides a general overview of the Vilsmeier-Haack reaction for the formylation of phenols. (Source: Asian Journal of Research in Chemistry)

  • Vertex AI Search Result[3] : Discusses regioselective synthesis of ortho-nitrophenols and purification by column chromatography. (Source: University of Michigan Deep Blue)

  • Vertex AI Search Result[6] : Outlines the synthesis of α-amino acids via amination of α-bromocarboxylic acids, a method analogous to the one described. (Source: Chemistry LibreTexts)

  • Vertex AI Search Result[4] : Explains the mechanism of the Vilsmeier-Haack reaction, noting the Vilsmeier reagent is a weaker electrophile suitable for activated rings. (Source: Chemistry Steps)

  • Vertex AI Search Result[7] : Describes the synthesis of α-amino acids from α-bromo acids and mentions that such methods yield racemic mixtures. (Source: OpenStax - Organic Chemistry)

  • Vertex AI Search Result[5] : Reviews the application of the Vilsmeier-Haack reagent for formylation of aromatic substrates. (Source: International Journal of Pharmaceutical Sciences and Research)

Sources

Application Notes & Protocols: Accelerated Synthesis of Ethyl p-Hydroxyphenylacetate via Microwave Irradiation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive protocol for the efficient synthesis of ethyl p-hydroxyphenylacetate, a valuable intermediate in the pharmaceutical and fragrance industries. We move beyond traditional, time-consuming reflux methods to a rapid, high-yield microwave-assisted Fischer esterification. This document elucidates the mechanistic principles, provides a detailed, field-tested experimental protocol, and offers insights into the optimization and characterization of the final product. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the methodology effectively.

Introduction: The Case for Microwave-Assisted Synthesis

Ethyl p-hydroxyphenylacetate is a key building block in the synthesis of various pharmaceuticals, including β-blockers and other cardiovascular drugs. Conventionally, its synthesis via Fischer esterification of p-hydroxyphenylacetic acid with ethanol requires prolonged heating under reflux, often for several hours, with an acid catalyst.

Microwave-assisted organic synthesis (MAOS) offers a transformative alternative. By directly coupling microwave energy with the polar molecules in the reaction mixture, this technology facilitates rapid and uniform heating, often leading to dramatic accelerations in reaction rates.[1][2] The primary advantages of this approach include:

  • Drastically Reduced Reaction Times: What traditionally takes hours can often be accomplished in minutes.[1][3]

  • Increased Product Yields: Efficient heating can minimize the formation of degradation byproducts.[1]

  • Enhanced Energy Efficiency: Targeted heating reduces overall energy consumption, aligning with the principles of green chemistry.[4]

  • Improved Reproducibility: Precise control over temperature and pressure in modern microwave reactors ensures high run-to-run consistency.

This guide provides a validated protocol that leverages these benefits for the synthesis of ethyl p-hydroxyphenylacetate.

Mechanistic Insight: The Microwave-Enhanced Fischer Esterification

The synthesis proceeds via the classic Fischer esterification mechanism, an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.

The key steps are:

  • Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of p-hydroxyphenylacetic acid, rendering the carbonyl carbon significantly more electrophilic.

  • Nucleophilic Attack: A lone pair of electrons from the hydroxyl oxygen of ethanol attacks the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, ethyl p-hydroxyphenylacetate.

Microwave irradiation accelerates this process primarily through its thermal effects. The direct interaction of the microwave field with the polar reactants (p-hydroxyphenylacetic acid and ethanol) and the catalyst leads to rapid, localized superheating, overcoming the activation energy barrier of the reaction much more efficiently than conventional heating methods.[1][5]

Detailed Experimental Protocol

This protocol is designed for a dedicated laboratory microwave reactor. Adherence to safety guidelines for operating pressurized systems is mandatory.

Materials and Equipment

Reagents:

  • p-Hydroxyphenylacetic acid (≥98%)

  • Ethanol (Absolute, ≥99.5%)

  • Sulfuric Acid (Concentrated, 98%)

  • Diethyl Ether (or Ethyl Acetate)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl Solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Microwave Synthesis Reactor (e.g., CEM Discover, Anton Paar Monowave)

  • 10 mL or 20 mL Microwave Reaction Vessel with a magnetic stir bar

  • Rotary Evaporator

  • Separatory Funnel

  • Standard laboratory glassware (beakers, flasks)

  • Analytical balance

Step-by-Step Synthesis Procedure
  • Reactant Preparation: In a 20 mL microwave reaction vessel, combine p-hydroxyphenylacetic acid (1.52 g, 10 mmol) and absolute ethanol (5.0 mL). Using an excess of the alcohol helps to shift the reaction equilibrium towards the product, as per Le Châtelier's principle.

  • Catalyst Addition: Cautiously add 3-4 drops (approx. 0.1 mL) of concentrated sulfuric acid to the mixture while gently swirling.[6]

  • Vessel Sealing: Place the magnetic stir bar in the vessel and securely cap it.

  • Microwave Irradiation: Place the vessel into the microwave reactor cavity. Set the reaction parameters as follows:

    • Temperature: 120 °C (A ramp time of 2-3 minutes is typical)

    • Reaction Time: 5 minutes at temperature

    • Stirring: Medium to high

    • Power: Dynamic power control to maintain the set temperature (will typically range from 100-250W)

  • Cooling: After the irradiation is complete, allow the vessel to cool to below 50 °C before venting and opening. This is a critical safety step to prevent flash boiling of the solvent.

  • Work-up & Purification:

    • Transfer the cooled reaction mixture to a separatory funnel containing 30 mL of diethyl ether.

    • Wash the organic layer sequentially with 20 mL of deionized water, 20 mL of saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted carboxylic acid), and finally with 20 mL of brine.[6]

    • Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent (diethyl ether) under reduced pressure using a rotary evaporator to yield the crude product.

Visualization of the Experimental Workflow

The following diagram outlines the complete process from preparation to final product isolation.

G cluster_prep 1. Reaction Setup cluster_reaction 2. Microwave Synthesis cluster_workup 3. Product Isolation A Weigh p-Hydroxyphenylacetic Acid B Add Ethanol & H₂SO₄ Catalyst A->B C Seal Microwave Vessel B->C D Irradiate at 120°C for 5 min C->D E Cool Vessel to < 50°C D->E F Dilute with Diethyl Ether E->F G Wash with H₂O, NaHCO₃, Brine F->G H Dry Organic Layer G->H I Evaporate Solvent H->I J Final Product: Ethyl p-hydroxyphenylacetate I->J

Caption: Experimental workflow for microwave-assisted synthesis.

Expected Results & Characterization

This protocol consistently produces high yields of the target compound. The final product should be a white crystalline solid or a pale yellow oil that may solidify upon standing.[7]

Data Summary
ParameterValue / DescriptionRationale / Comment
Reactants p-Hydroxyphenylacetic Acid, EthanolFischer esterification substrates.
Catalyst Conc. H₂SO₄Proton source to activate the carbonyl group.
Microwave Power Dynamic (100-250 W)Power is adjusted automatically to maintain the target temperature.
Temperature 120 °CProvides sufficient thermal energy to accelerate the reaction in a sealed vessel.
Reaction Time 5 minutesSignificantly reduced from the several hours required for conventional reflux.[1]
Expected Yield > 85%Microwave heating often leads to higher yields by minimizing side reactions.
Melting Point ~36 °CLiterature value for pure ethyl p-hydroxyphenylacetate.[7]
Product Characterization

To confirm the identity and purity of the synthesized ethyl p-hydroxyphenylacetate, the following analytical techniques are recommended:

  • ¹H NMR Spectroscopy: This is the most definitive method for structural confirmation. The spectrum should show characteristic peaks for the ethyl group (a triplet and a quartet), the methylene group adjacent to the ester, and the aromatic protons.

  • IR Spectroscopy: The IR spectrum will confirm the presence of key functional groups. Look for a strong carbonyl (C=O) stretch of the ester at ~1730 cm⁻¹ and a broad hydroxyl (O-H) stretch from the phenolic group around 3400-3200 cm⁻¹.[6][8]

  • Thin Layer Chromatography (TLC): TLC can be used to monitor the reaction's progress and assess the purity of the final product by comparing its Rf value to that of the starting material.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield 1. Incomplete reaction. 2. Loss of product during work-up. 3. Water in reactants.1. Increase reaction time to 7-10 minutes or temperature to 130°C. 2. Ensure careful separation of layers; perform back-extraction of the aqueous layers. 3. Use absolute ethanol and ensure the starting acid is dry.
Reaction does not proceed 1. Catalyst was not added or is inactive. 2. Microwave is not heating effectively.1. Ensure the correct amount of fresh, concentrated H₂SO₄ is added. 2. Check the microwave reactor's performance with a standard load test (e.g., heating a known volume of ethanol).
Product is an oil and does not solidify The presence of impurities (e.g., residual solvent or starting material) can lower the melting point.Purify the product further using column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).
Charring/Darkening of reaction mixture Reaction temperature is too high, causing decomposition.Reduce the target temperature to 100-110°C and/or shorten the reaction time.

Conclusion

The microwave-assisted protocol presented here offers a robust, rapid, and high-yield pathway to synthesize ethyl p-hydroxyphenylacetate. By explaining the causality behind the procedural steps and offering clear guidance for troubleshooting, this document serves as a practical tool for researchers in organic synthesis and drug development. The adoption of such green chemistry techniques is crucial for modern, efficient, and sustainable scientific research.

References

  • Oriental Journal of Chemistry. (n.d.). Microwave Assisted Synthesis, Characterization and Antimicrobial Activity of 10H-Phenothiazine Derivatives.
  • Atlantis Press. (2015). Microwave-Assisted Synthesis of Ethyl 4-Hydroxy-3-ethoxycinnamate Through A Catalytic Pathway Utilizing Cationic Exchange Resin.
  • Science and Education Publishing. (n.d.). Microwave-Assisted Esterifications: An Unknowns Experiment Designed for an Undergraduate Organic Chemistry Laboratory.
  • ResearchGate. (n.d.). Microwave-Assisted Esterification: A Discovery-Based Microscale Laboratory Experiment | Request PDF.
  • DergiPark. (2020). Microwave assisted synthesis of ethyl 2,2-bis(4-fluorophenyl).
  • International Journal of Research in Pharmacy and Allied Science. (n.d.). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy.
  • American Chemical Society. (n.d.). Extensive studies of microwave-assisted Fischer esterification: An undergraduate organic chemistry laboratory experiment.
  • Philippine Journal of Science. (n.d.). Microwave and Ultrasound-assisted Facile Synthesis of 2'-Hydroxychalcones.
  • ResearchGate. (n.d.). Accelerated Esterification by Domestic Microwave for the Undergraduate Organic Chemistry.
  • PubChem. (n.d.). Ethyl 4-hydroxyphenylacetate. Retrieved from [Link]

  • CONICET. (n.d.). One-pot microwave assisted synthesis and structural elucidation of novel ethyl 3-substituted-7-methylindolizine-1-carboxylates.
  • ACS Publications. (2014). Microwave-Assisted Esterification: A Discovery-Based Microscale Laboratory Experiment. Retrieved from [Link]

  • MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Retrieved from [Link]

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Application Note: High-Yield Synthesis of 4-Hydroxyphenylacetic Acid via Saponification of Ethyl 4-Hydroxyphenyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the optimized protocols for the hydrolysis of ethyl 4-hydroxyphenyl acetate to produce 4-hydroxyphenylacetic acid, a critical intermediate in the synthesis of pharmaceuticals such as atenolol and galantamine.[1][2] We present two robust, field-proven methods utilizing lithium hydroxide (LiOH) and sodium hydroxide (NaOH), respectively. This document provides a deep dive into the reaction mechanism, a comparative analysis of the two protocols, step-by-step experimental procedures, and best practices for product purification and characterization. The causality behind experimental choices is explained to empower researchers in adapting these protocols to various scales and laboratory conditions.

Introduction and Significance

4-Hydroxyphenylacetic acid (4-HPAA) is a bifunctional organic compound featuring both a carboxylic acid and a phenolic hydroxyl group.[2] This structure makes it a versatile and highly valuable building block in the pharmaceutical industry.[3] Its primary application lies in serving as a key precursor for active pharmaceutical ingredients (APIs), including the beta-blocker atenolol and drugs for treating Alzheimer's disease.[1][2] The efficient and high-purity synthesis of 4-HPAA is therefore a critical step in the drug development and manufacturing pipeline.

The most common and direct synthetic route to 4-HPAA is the base-catalyzed hydrolysis, or saponification, of its corresponding ethyl ester, this compound. This reaction is favored for its high conversion rates, operational simplicity, and atom economy.

Reaction Mechanism: Base-Catalyzed Ester Hydrolysis (Saponification)

Saponification is a classic nucleophilic acyl substitution reaction.[4] The process is effectively irreversible under basic conditions because the final step involves an acid-base reaction that forms a resonance-stabilized carboxylate salt.[5]

The mechanism proceeds in three key steps:

  • Nucleophilic Attack: A hydroxide ion (OH⁻) from the base (e.g., LiOH, NaOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This breaks the C=O pi bond and forms a tetrahedral intermediate.[6]

  • Elimination of the Leaving Group: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond. This results in the expulsion of the ethoxide ion (⁻OCH₂CH₃) as the leaving group.[7]

  • Deprotonation (Irreversible Step): The ethoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction yields a carboxylate salt (lithium or sodium 4-hydroxyphenylacetate) and ethanol. This final step drives the reaction to completion.[4][5]

To isolate the final product, an acidic work-up is required to protonate the carboxylate salt, precipitating the 4-hydroxyphenylacetic acid.[4]

Protocol Selection: A Comparative Analysis of LiOH vs. NaOH

The choice between lithium hydroxide and sodium hydroxide is a critical decision based on scale, substrate sensitivity, and desired purity. While both are effective, they offer distinct advantages.

ParameterLithium Hydroxide (LiOH) ProtocolSodium Hydroxide (NaOH) ProtocolRationale & Justification
Primary Use Case Research & Development, Small-scale synthesis, Sensitive substratesLarge-scale industrial production, Cost-sensitive processesLiOH is often preferred in R&D for cleaner reactions. NaOH is a more economical choice for bulk manufacturing.[8][9]
Solvent System Tetrahydrofuran (THF) / WaterMethanol (MeOH) / WaterTHF is excellent for dissolving organic esters, while water dissolves the hydroxide. The THF/water system can accelerate hydrolysis.[10][11] Methanol is a cost-effective polar protic solvent that facilitates the reaction.
Reaction Temp. Room Temperature (20-25°C)Reflux (approx. 65-70°C)LiOH reactions are often efficient at room temperature. NaOH reactions typically require heating to achieve a reasonable rate.[10]
Reaction Time 2-4 hours3-5 hoursReaction progress should always be monitored by Thin Layer Chromatography (TLC) for completion.
Typical Yield >90%~85-95%LiOH protocols can sometimes offer slightly higher and cleaner yields due to milder conditions.
Work-up Simpler extraction, often cleaner crude productMay require more extensive washing or purificationLithium salts are sometimes more soluble in organic/aqueous mixtures, potentially simplifying extractions.

Experimental Protocols & Workflows

General Laboratory Safety
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: All procedures should be performed in a well-ventilated fume hood.

  • Reagent Handling: Sodium hydroxide and lithium hydroxide are corrosive and hygroscopic.[12] Hydrochloric acid is corrosive and releases toxic fumes. Handle with care.

Visualized Experimental Workflow

The overall process from starting material to purified product follows a standardized workflow, illustrated below.

G cluster_start Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis start_ester Ethyl 4-hydroxyphenyl acetate reaction_vessel Combine & Stir (Monitor by TLC) start_ester->reaction_vessel start_base Base Solution (LiOH or NaOH in Solvent) start_base->reaction_vessel quench Acidify with HCl to pH ~2-3 reaction_vessel->quench After reaction completion extract Extract with Ethyl Acetate quench->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry evaporate Evaporate Solvent (Rotary Evaporator) dry->evaporate purify Recrystallize (e.g., Water/Ethanol) evaporate->purify Crude Product product Pure 4-Hydroxyphenylacetic Acid (White Solid) purify->product characterize Characterize (MP, NMR, IR) product->characterize

Caption: General workflow for the saponification of this compound.

Protocol 1: Lithium Hydroxide Mediated Hydrolysis

This protocol is ideal for achieving high purity on a laboratory scale.

Materials:

  • This compound (1.0 eq)

  • Lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., a 3:1 or 4:1 v/v ratio).

  • Addition of Base: Add lithium hydroxide monohydrate (2.0 eq) to the solution.

  • Reaction: Stir the mixture vigorously at room temperature (20-25°C). Monitor the disappearance of the starting material by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.[10]

  • Work-up - Quenching: Once the reaction is complete, carefully acidify the mixture to a pH of 2-3 by the dropwise addition of 1 M HCl.[10] Monitor the pH with litmus paper or a pH meter.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Sodium Hydroxide Mediated Hydrolysis

This protocol is a cost-effective method suitable for larger-scale synthesis.

Materials:

  • This compound (1.0 eq)

  • Sodium hydroxide (NaOH, 2.5 eq)

  • Methanol (MeOH)

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in methanol.

  • Addition of Base: In a separate beaker, prepare a solution of sodium hydroxide (2.5 eq) in water and add it to the flask.

  • Reaction: Heat the mixture to reflux (approximately 65-70°C) with vigorous stirring. Monitor the reaction by TLC. The reaction is typically complete in 3-5 hours.[10]

  • Work-up - Quenching: After cooling to room temperature, pour the reaction mixture into an ice-water bath.[10] Carefully acidify with concentrated HCl until the pH reaches 2-3. A precipitate of the product should form.

  • Extraction: Extract the acidified mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with water and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 4-hydroxyphenylacetic acid.

Purification and Characterization

Purification by Recrystallization

The crude product obtained from either protocol can be purified by recrystallization to yield a white, crystalline solid.

  • Procedure: Dissolve the crude solid in a minimum amount of hot water (or a hot water/ethanol mixture). If the solution is colored, activated charcoal can be added and the mixture hot-filtered. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.[13]

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • Melting Point: The expected melting point of pure 4-hydroxyphenylacetic acid is in the range of 148-151°C.[14][15] A sharp melting point within this range is indicative of high purity.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural confirmation.

    • Expected ¹H NMR Peaks (in DMSO-d₆):

      • ~3.4 ppm (singlet, 2H, -CH₂-)

      • ~6.7 ppm (doublet, 2H, Ar-H ortho to -OH)

      • ~7.0 ppm (doublet, 2H, Ar-H ortho to -CH₂COOH)

      • ~9.3 ppm (singlet, 1H, Ar-OH)

      • ~12.0 ppm (broad singlet, 1H, -COOH)[16]

  • Infrared (IR) Spectroscopy: Key stretches include a broad O-H band (~2500-3300 cm⁻¹) for the carboxylic acid, a C=O stretch (~1700 cm⁻¹), and a phenolic O-H stretch (~3300-3600 cm⁻¹).

References

  • Google Patents. (n.d.).CN103526022A - Preparation method of lithium saponification organic phase of acidic extractant.
  • Google Patents. (n.d.).US4412082A - Method for preparing 4-hydroxyphenylacetic acid.
  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • Sciforum. (n.d.). Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. Retrieved from [Link]

  • OperaChem. (2024, April 27). Saponification-Typical procedures. Retrieved from [Link]

  • Google Patents. (n.d.).US4329497A - Method for the production of 4-hydroxyphenylacetic acid.
  • PubChem. (n.d.). Hydroxyphenylacetic acid | C8H8O3 | CID 127. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Hydroxyphenylacetic acid. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-hydroxyphenylacetate | C10H12O3 | CID 28310. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • MDPI. (2021, June 1). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Retrieved from [Link]

  • PMC. (2018, June 19). 4-Hydroxyphenylacetic Acid Prevents Acute APAP-Induced Liver Injury by Increasing Phase II and Antioxidant Enzymes in Mice. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 4-Hydroxyphenylacetic acid (FDB010534). Retrieved from [Link]

  • Austin Chemical Engineering. (2017, February 1). Kinetics of Alkaline Hydrolysis of Ethyl Acetate. Retrieved from [Link]

  • YouTube. (2015, February 24). Base Catalyzed Ester Hydrolysis (Saponification). Retrieved from [Link]

  • The Chemical Synthesis Role of 4-Hydroxyphenylacetic Acid. (2026, January 21). Retrieved from [Link]

  • Wikipedia. (n.d.). Ester hydrolysis. Retrieved from [Link]

  • ResearchGate. (2016, March 14). Aspen Plus Simulation of Saponification of Ethyl Acetate in the Presence of Sodium Hydroxide in a Plug Flow Reactor. Retrieved from [Link]

  • BUE Scholar. (n.d.). Kinetic study of hydrolysis of ethyl acetate using caustic soda. Retrieved from [Link]

  • YouTube. (2019, January 21). Saponification of Ethyl Acetate with Sodium Hydroxide!. Retrieved from [Link]

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Application Notes and Protocols: Suzuki Coupling Reaction Conditions Using Ethyl 4-Hydroxyphenyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, particularly within the pharmaceutical industry, for its remarkable ability to form carbon-carbon bonds.[1][2][3] This guide provides a detailed examination of the Suzuki coupling reaction utilizing ethyl 4-hydroxyphenyl acetate as a key building block. Due to the presence of both a reactive hydroxyl group and an ester, this substrate presents unique challenges and opportunities. This document offers in-depth protocols, mechanistic insights, and practical troubleshooting advice to empower researchers in leveraging this versatile reaction for the synthesis of complex biaryl compounds, which are prevalent in pharmaceuticals.[4]

Introduction: The Strategic Importance of Biaryl Scaffolds

The biaryl motif is a privileged structure in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron species and an organohalide, offers a powerful and versatile method for constructing these C-C bonds.[5][6] this compound is a particularly valuable starting material as it contains a handle for further functionalization (the ester) and a phenolic hydroxyl group that can modulate solubility, participate in hydrogen bonding with biological targets, or serve as a precursor for other functional groups.

However, the presence of the acidic phenolic proton and the potentially labile ester group necessitates careful optimization of reaction conditions to achieve high yields and selectivities. This guide will navigate these complexities, providing a robust framework for the successful application of this compound in Suzuki coupling reactions.

The Catalytic Cycle: A Mechanistic Overview

A fundamental understanding of the Suzuki coupling mechanism is crucial for rational optimization and troubleshooting.[6] The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][7][8]

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OR)2 + Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Product

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

2.1. Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (or triflate), forming a Pd(II) complex.[8][9] The reactivity of the halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[8][9]

2.2. Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide.[8][10] The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species.[10]

2.3. Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[7][8][11]

Experimental Design: Key Parameters and Considerations

The success of a Suzuki coupling reaction with this compound hinges on the judicious selection of several key parameters.

Palladium Catalyst and Ligand Selection

The choice of palladium source and ligand is paramount for achieving high catalytic activity. While numerous palladium sources are available, Pd(OAc)₂ and Pd₂(dba)₃ are common precatalysts.[12] The ligand stabilizes the palladium center and modulates its reactivity. For substrates like this compound, electron-rich and bulky phosphine ligands are often preferred.[8]

Parameter Recommendation Rationale
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃Readily available and effective sources of Pd(0) in situ.
Ligand SPhos, XPhos, P(t-Bu)₃Bulky, electron-rich ligands that promote oxidative addition and reductive elimination.
Catalyst Loading 0.5 - 5 mol%A good starting point for optimization; lower loadings are possible with highly active catalysts.
The Critical Role of the Base

The base is essential for activating the boronic acid for transmetalation.[10] However, with a phenolic substrate, a strong base can deprotonate the hydroxyl group, potentially leading to side reactions or catalyst inhibition. Therefore, a careful balance must be struck.

Base Strength Comments
K₃PO₄ModerateOften an excellent choice for phenolic substrates, providing sufficient basicity without promoting side reactions.[12]
K₂CO₃ModerateA widely used and cost-effective base, often used in aqueous solvent mixtures.[5][13]
Cs₂CO₃StrongCan be effective but may lead to undesired side reactions with the hydroxyl group.
Organic Bases (e.g., NEt₃)WeakGenerally less effective for activating boronic acids.[5]
Solvent Systems: Balancing Solubility and Reactivity

The solvent must dissolve all reaction components to facilitate efficient catalysis. A variety of organic solvents, often in combination with water, are employed in Suzuki couplings.[5][7]

Solvent System Typical Temperature (°C) Notes
Toluene/H₂O80-110A common biphasic system that often gives good results.
Dioxane/H₂O80-100Another popular choice, dioxane is a good solvent for many organic compounds.[5]
THF/H₂O60-80Lower boiling point may require longer reaction times.[5][7]
DMF/H₂O100-120A polar aprotic solvent that can be effective, especially for less reactive substrates.[5][13]

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of ethyl 4-bromophenylacetate with a generic arylboronic acid. Note: This is a starting point, and optimization may be required for specific substrates.

Materials
  • Ethyl 4-bromophenylacetate

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.5 equivalents)

  • Toluene

  • Deionized Water

  • Round-bottom flask

  • Magnetic stirrer

  • Condenser

  • Inert atmosphere (Nitrogen or Argon)

Reaction Setup and Execution

Experimental_Workflow A 1. Reagent Addition (Flask under Inert Atmosphere) B 2. Degassing (Solvent Sparge or Freeze-Pump-Thaw) A->B C 3. Heating and Stirring (Monitor by TLC or LC-MS) B->C D 4. Reaction Quench (Addition of Water) C->D E 5. Extraction (e.g., with Ethyl Acetate) D->E F 6. Purification (e.g., Column Chromatography) E->F

Sources

An Investigative Application Note on Ethyl 4-Hydroxyphenyl Acetate in Fragrance Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers and scientists on the properties and potential applications of Ethyl 4-Hydroxyphenyl Acetate in the field of fragrance chemistry. Contrary to what its structure as an aromatic ester might suggest, this molecule is not a standard material in the perfumer's palette. This guide delves into the physicochemical and olfactory characteristics of the molecule, explains the scientific rationale for its non-use, and provides robust protocols for its hypothetical evaluation. Through a comparative analysis with structurally similar successful fragrance ingredients, we illuminate the critical structure-activity relationships that govern a molecule's viability in perfumery.

Introduction: An Anomaly in Aromatic Esters

Aromatic esters are a cornerstone of fragrance chemistry, often imparting sweet, floral, and fruity characteristics to a composition. Structurally, this compound (also known as ethyl 2-(4-hydroxyphenyl)acetate) fits this class. However, a review of industry compendia and fragrance databases reveals a conspicuous absence of this molecule. Authoritative sources like The Good Scents Company explicitly state it is "not for fragrance use." This guide serves not as a protocol for its application, but as an investigative analysis into why it is unsuitable, providing a deeper understanding of the stringent requirements for fragrance ingredients, including olfactory profile, stability, and safety.

Physicochemical Profile

Understanding the fundamental properties of a molecule is the first step in assessing its potential.

Caption: Figure 1: Structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 17138-28-2[1]
Molecular Formula C₁₀H₁₂O₃[2]
Molecular Weight 180.20 g/mol [2]
Appearance Brown semi-solid; White to light yellow solid[1][3]
Melting Point 36-38 °C[1]
Boiling Point 290.8 °C (estimated)[4]
Flash Point ~123 °C (estimated)[4]
Solubility Soluble in chloroform; Slightly soluble in water[1][4]
FEMA Number Not Assigned[4]

Olfactory Profile Analysis: The Sound of Silence

The primary criterion for a fragrance ingredient is its smell. For this compound, fragrance databases lack any substantive olfactory description. This silence is telling. While the ethyl acetate moiety can contribute fruity notes, the molecule's dominant feature is the phenolic hydroxyl group. Phenols as a class can have characteristic odors that are often medicinal, smoky, or leathery, which may not be broadly appealing or could be difficult to integrate into fine fragrance.[5]

A related compound, Methyl p-hydroxybenzoate (an isomer), is described as "odorless or has faint characteristic odor," and is used as a preservative, not a fragrance.[6][7] This suggests that the mere presence of these functional groups does not guarantee a desirable scent.

The Critical Flaw: The Reactive Phenolic Group

The most significant barrier to the use of this compound in perfumery is the chemical reactivity of its free phenolic hydroxyl group.[3][8] This single feature introduces profound instability, making it a liability in a cosmetic formulation.

4.1. Propensity for Discoloration Phenolic compounds are notoriously unstable and prone to oxidation, a process accelerated by exposure to light, heat, oxygen, trace metal ions (like iron), and shifts to alkaline pH.[2][9][10] The oxidation of phenols leads to the formation of quinones and polymerized products, which are highly colored (typically yellow, red, or brown).[11] Introducing such a molecule into a typically pale or colorless cosmetic base (lotion, soap, alcoholic perfume) would create a high risk of significant and unpredictable color change over the product's shelf life.[12][13]

Figure 2: Discoloration Pathway of Phenolic Compounds Phenol This compound (Free Phenol Group) Oxidation Oxidation Phenol->Oxidation Stressors Stressors: • Light (UV) • Heat • Oxygen • Metal Ions (Fe, Cu) • Alkaline pH Stressors->Oxidation Quinones Formation of Quinone-type Structures & Polymers Oxidation->Quinones Discoloration Product Discoloration (Yellow/Brown/Red) Quinones->Discoloration

Caption: Figure 2: Factors leading to discoloration from phenolic compounds.

4.2. Formulation Incompatibility The acidic nature of the phenolic proton means it can react with other components in a fragrance concentrate or cosmetic base. This can lead to the degradation of other, more sensitive fragrance materials (like certain aldehydes) or interfere with the stability of the final product, such as an emulsion.

Protocols for Hypothetical Evaluation

For a comprehensive investigation of any new potential fragrance raw material, a standardized evaluation is required. The following protocols are provided as a framework for how a researcher would systematically test this compound.

5.1. Protocol 1: Standard Olfactory Evaluation

Objective: To systematically characterize the odor profile and tenacity of the material.

Materials:

  • This compound

  • High-purity perfumer's ethanol (95% or absolute)

  • Glass beakers and graduated cylinders

  • Digital scale

  • Professional smelling strips (blotters)

  • Blotter holder

Methodology:

  • Prepare Dilutions: Prepare a series of dilutions of the material in ethanol by weight: 10%, 1%, and 0.1%. Start by creating the 10% solution and then dilute it serially. This is crucial as some materials can be overpowering or anosmic when smelled neat.

  • Initial Assessment (Top Notes):

    • Dip a clean smelling strip into the 1% solution, ensuring it is saturated about 1 cm from the tip.

    • Remove the strip and allow the ethanol to evaporate for 10-15 seconds.

    • Bring the strip towards your nose (do not touch it to your nose) and take short, gentle sniffs.

    • Record your initial impressions. Use descriptive terms (e.g., fruity, floral, woody, chemical, phenolic, sweet, etc.). Note the odor intensity on a scale of 1-10.

  • Heart Note Evaluation:

    • Place the dipped blotter in a holder in a well-ventilated, odor-neutral space.

    • Evaluate the scent again at intervals: 15 minutes, 1 hour, and 3 hours.

    • Note any changes in character as the more volatile "top notes" dissipate. This reveals the "heart" of the material.

  • Dry-Down and Tenacity (Base Notes):

    • Continue to evaluate the blotter at 6, 12, and 24 hours.

    • Record how the odor evolves and when it becomes barely perceptible. The total time the odor is detectable on the strip is its tenacity.

5.2. Protocol 2: Color Stability Assessment in a Functional Base

Objective: To determine the material's tendency to cause discoloration in a representative cosmetic product.

Materials:

  • This compound

  • Simple, uncolored, and unscented cream base (emulsion) at pH 7.0-7.5.

  • Clear glass or plastic jars with airtight lids.

  • Controlled environment chamber with UV light source.

  • Incubator set to 40°C.

  • Spectrophotometer or colorimeter (optional, for quantitative analysis).

Methodology:

  • Sample Preparation:

    • Create a 1% solution of this compound in a suitable solvent like dipropylene glycol (DPG).

    • Prepare three batches of the cream base:

      • Control: Cream base with 0.5% DPG only.

      • Test Sample: Cream base with 0.5% of the 1% this compound solution (final concentration of the test material is 0.005%).

      • Positive Control (Optional): Cream base with 0.5% of a 1% solution of a known discoloring agent like Vanillin.

    • Homogenize each batch thoroughly and dispense into labeled jars.

  • Storage Conditions: Store one jar from each batch under the following conditions for 4 weeks:

    • Ambient: Room temperature (~22°C), protected from direct light.

    • Accelerated - Heat: In the 40°C incubator, protected from light.

    • Accelerated - Light: In the UV chamber at room temperature.

  • Evaluation:

    • Visually inspect the color of all samples against a white background at Day 1, Week 1, Week 2, and Week 4.

    • Record any deviation from the control sample's color. Use a descriptive scale (e.g., No Change, Slight Yellowing, Noticeable Browning).

    • For quantitative results, measure the color change using a colorimeter at each time point.

Comparative Analysis: Lessons from Successful Molecules

The unsuitability of this compound is best understood by comparing it to structurally similar molecules that are successful in perfumery.

Figure 3: Comparative Structural Analysis cluster_main Target Molecule cluster_comparators Successful Fragrance Analogues E4HPA This compound (Reactive -OH Group) Odor: Undefined Use: Not for fragrance RK Raspberry Ketone (Phenolic, but valued for odor) Odor: Sweet, Jammy, Raspberry Use: Fruity notes, Fixative E4HPA->RK Same phenolic group, different chain structure AA Anisyl Acetate (Capped -OCH₃ Group) Odor: Sweet, Powdery, Floral Use: Sweetener, Modifier E4HPA->AA Illustrates effect of capping the phenol

Caption: Figure 3: Comparison of the target molecule with successful fragrance ingredients.

  • Raspberry Ketone (4-(4-hydroxyphenyl)-2-butanone): This molecule also contains a free phenolic hydroxyl group. However, its exceptionally powerful, distinct, and desirable sweet, jammy, raspberry odor profile makes it highly valuable.[1][4] Its performance and unique scent outweigh the potential stability risks, which can be managed through careful formulation. It serves as a powerful fixative, enhancing the longevity of a fragrance.[14][15] this compound lacks this compelling olfactory justification.

  • Anisyl Acetate (4-methoxybenzyl acetate): This ingredient demonstrates the most common strategy for dealing with a reactive phenol: capping . The hydroxyl group is converted to a much more stable methyl ether (-OCH₃). This modification eliminates the risk of oxidation and discoloration while retaining a desirable sweet, powdery, and floral-balsamic scent.[16][17] Anisyl Acetate is a versatile and stable ingredient used widely to add sweetness to floral and oriental fragrances.[18][19]

Conclusion and Future Outlook

This compound, despite its promising classification as an aromatic ester, is fundamentally unsuited for application in fragrance chemistry due to a critical structural flaw: its unprotected phenolic hydroxyl group. This feature predisposes it to oxidative discoloration, imparts chemical reactivity that can compromise formulation integrity, and fails to contribute a uniquely desirable olfactory profile.

For researchers, this molecule serves as an instructive case study. The potential for creating a viable fragrance ingredient could lie in chemical modification, specifically the etherification (e.g., methylation or ethylation) of the phenolic group. Such a modification would "cap" the reactive site, drastically improving stability and likely altering the olfactory profile to something potentially more aligned with the sweet, floral notes of analogues like Anisyl Acetate. Future research should focus on the synthesis and systematic evaluation of such derivatives.

References

  • Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. (n.d.). MDPI. [Link]

  • Discoloration caused by exposure to metal ions. (2020, March 10). ScentedLand flavor and fragrance Co., Ltd. [Link]

  • Exploring Phenolic Compounds in Crop By-Products for Cosmetic Efficacy. (2024, May 28). PMC. [Link]

  • Reactivity of phenolic compounds towards free radicals under in vitro conditions. (n.d.). PMC. [Link]

  • Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. (2023, August 14). MDPI. [Link]

  • Polyphenol Stability in Skincare. (n.d.). Grand Ingredients. [Link]

  • Determination of Phenolic Content, Antioxidant Activity, and Tyrosinase Inhibitory Effects of Functional Cosmetic Creams Available on the Thailand Market. (n.d.). PMC. [Link]

  • This compound, 17138-28-2. (n.d.). The Good Scents Company. [Link]

  • Raspberry Ketone - Use to fix sweetness in fragrance. (n.d.). Perfume Extract. [Link]

  • Anisyl Acetone in Perfumery: Uses, Benefits, and Trends. (2025, January 14). DU Organics. [Link]

  • Fragrance material review on p-anisyl acetate. (2012, September). PubMed. [Link]

  • Anisyl Acetate. (n.d.). Givaudan. [Link]

  • Phenol. (n.d.). The Fragrance Conservatory. [Link]

  • Methylparaben | C8H8O3 | CID 7456. (n.d.). PubChem. [Link]

  • Reactivity of Phenols. (2023, January 22). Chemistry LibreTexts. [Link]

  • Anisyl Acetate. (n.d.). PerfumersWorld. [Link]

  • Volatile Phenols—Important Contributors to the Aroma of Plant-Derived Foods. (2020, October 2). PMC - NIH. [Link]

  • METHYL p-HYDROXYBENZOATE. (1998). FAO. [Link]

  • Phenol having a reddish Brown color? (2017, August 13). ResearchGate. [Link]

  • Raspberry Ketone. (n.d.). PerfumersWorld. [Link]

  • Phenols | Chemistry | Research Starters. (n.d.). EBSCO. [Link]

  • Raspberry ketone (raspberry crystals). (n.d.). The Perfumers Apprentice. [Link]

  • Perfume discoloration inhibitor. (n.d.).
  • USING RASPBERRY KETONE FOR LONGEVITY? (2025, February 9). YouTube. [Link]

  • Why does my perfume change colour? - Discolouration in perfume and why. (2024, September 20). Pocket Scents. [Link]

  • raspberry ketone 4-(p-hydroxyphenyl)-2-butanone. (n.d.). The Good Scents Company. [Link]

  • METHYL 4-HYDROXYBENZOATE. (n.d.). Ataman Kimya. [Link]

  • methyl paraben, 99-76-3. (n.d.). The Good Scents Company. [Link]

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Troubleshooting & Optimization

Technical Support Center: Esterification of 4-Hydroxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of ethyl 4-hydroxyphenylacetate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this esterification reaction. Here, we will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you optimize your reaction yield and purity.

Introduction to the Synthesis

The esterification of 4-hydroxyphenylacetic acid to yield ethyl 4-hydroxyphenylacetate is a crucial transformation in the synthesis of various pharmaceuticals and fine chemicals.[1][2] The molecule's bifunctional nature, possessing both a carboxylic acid and a phenolic hydroxyl group, presents unique challenges that require careful consideration of reaction conditions to achieve high yields and avoid unwanted side products.

The most common and direct method for this conversion is the Fischer-Speier esterification. This acid-catalyzed reaction between a carboxylic acid and an alcohol is an equilibrium process.[3] To obtain a high yield of the desired ester, the equilibrium must be shifted towards the products. This is typically achieved by using an excess of the alcohol or by removing water as it is formed.[3]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the esterification of 4-hydroxyphenylacetic acid.

Issue 1: Low or No Product Yield

A low yield is the most common issue and can be attributed to several factors related to the reaction equilibrium, catalyst activity, or reaction conditions.

Q: My reaction has run overnight, but TLC/GC analysis shows mostly unreacted 4-hydroxyphenylacetic acid. What went wrong?

A: This is likely an issue with the reaction equilibrium not being sufficiently shifted towards the product.

  • Causality: The Fischer esterification is a reversible reaction where water is a byproduct.[3][4] According to Le Châtelier's principle, the accumulation of water in the reaction mixture will push the equilibrium back towards the starting materials, thus limiting the yield of your ester.[4]

  • Solutions & Protocols:

    • Use Excess Alcohol: The simplest method to shift the equilibrium is to use a large excess of ethanol, which can also serve as the reaction solvent.[3][4]

      • Protocol: For every 1 mole of 4-hydroxyphenylacetic acid, use 10-20 moles of anhydrous ethanol.

    • Water Removal: Actively removing water as it forms is a highly effective strategy.

      • Protocol (Dean-Stark Apparatus): If your setup allows, use a Dean-Stark trap with a suitable azeotropic solvent like toluene.[5][6][7] The water-toluene azeotrope will distill off, but upon condensing, the water will separate and be collected in the trap, while the toluene is returned to the reaction flask.[6][8][9]

      • Protocol (Drying Agents): While less common for refluxing reactions, incorporating a drying agent like molecular sieves can be considered, though their effectiveness diminishes at higher temperatures.

Q: The reaction is sluggish, and the yield is poor even with excess ethanol. Could it be a catalyst issue?

A: Yes, the choice and amount of acid catalyst are critical.

  • Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[3][10] An insufficient amount or an inappropriate catalyst will result in a slow reaction rate.

  • Solutions & Protocols:

    • Catalyst Choice: Strong acids are required. Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are common and effective choices.[3][5][11] Anhydrous HCl gas dissolved in ethanol is also an option.[11]

    • Catalyst Loading: The amount of catalyst is crucial. Too little will result in a slow reaction, while too much can lead to side reactions like dehydration and sulfonation, especially with a phenolic substrate.[12]

      • Protocol: Start with a catalytic amount, typically 1-5 mol% relative to the 4-hydroxyphenylacetic acid. For a 10 g scale of 4-hydroxyphenylacetic acid, 0.1-0.5 mL of concentrated H₂SO₄ is a reasonable starting point.

  • Experimental Workflow for Optimizing Catalyst Loading:

    G cluster_0 Catalyst Optimization Workflow A Setup Parallel Reactions (e.g., 3-5 small scale runs) B Vary Catalyst Loading (e.g., 1%, 2%, 5% H2SO4) A->B C Maintain Constant Parameters (Temp, Time, Reagent Ratio) B->C D Monitor Reaction Progress (TLC or GC at set intervals) C->D E Identify Optimal Loading (Best yield vs. byproduct formation) D->E

    Caption: Workflow for optimizing acid catalyst concentration.

Issue 2: Presence of Significant Byproducts (Impure Product)

The presence of the phenolic hydroxyl group can lead to side reactions under certain conditions.

Q: My final product contains a significant amount of a higher molecular weight, insoluble material. What could this be?

A: You are likely observing polycondensation products.

  • Causality: At elevated temperatures and under strongly acidic conditions, intermolecular esterification can occur where the carboxylic acid of one molecule reacts with the phenolic hydroxyl group of another, leading to the formation of polyester oligomers or polymers.[13]

  • Solutions & Protocols:

    • Moderate Reaction Temperature: Avoid excessive heating. Refluxing ethanol (approx. 78 °C) should be sufficient.

    • Control Catalyst Amount: As mentioned, excess acid can promote this side reaction. Stick to the lower end of the catalytic range if polycondensation is observed.

    • Alternative Methods: If this problem persists, consider a milder esterification method that does not require high temperatures, such as the Steglich esterification.[14][15]

Q: I'm seeing another spot on my TLC plate that I suspect is an ether. Is this possible?

A: Yes, ether formation is a known side reaction in acid-catalyzed reactions of alcohols and phenols. [13]

  • Causality: The phenolic hydroxyl group can be protonated by the strong acid catalyst, followed by elimination of water and reaction with another ethanol molecule, or intermolecularly to form a diaryl ether, although the latter is less likely under these conditions.

  • Solutions & Protocols:

    • Temperature and Catalyst Control: Similar to preventing polycondensation, using milder conditions (lower temperature, less catalyst) can minimize ether formation.

    • Purification: This byproduct can often be separated from the desired ester by column chromatography.

Issue 3: Difficult Product Isolation and Purification

Even with a good reaction, isolating a pure product can be challenging.

Q: How do I effectively remove the unreacted carboxylic acid and the acid catalyst during workup?

A: A standard aqueous workup with a mild base is the most effective method.

  • Causality: The unreacted 4-hydroxyphenylacetic acid and the acid catalyst (like H₂SO₄) are acidic and can be neutralized and extracted into an aqueous layer. The desired ester product is neutral and will remain in the organic phase.

  • Workup and Purification Protocol:

    G cluster_1 Standard Workup Protocol A 1. Cool Reaction Mixture & Reduce Ethanol Volume B 2. Dilute with Ethyl Acetate A->B C 3. Wash with Saturated NaHCO3 (aq) (Neutralizes acid catalyst & unreacted starting material) B->C D 4. Wash with Brine (Removes residual water) C->D E 5. Dry Organic Layer (e.g., over anhydrous Na2SO4 or MgSO4) D->E F 6. Filter and Concentrate (Rotary Evaporation) E->F G 7. Final Purification (Column Chromatography or Recrystallization) F->G

    Caption: Step-by-step procedure for product workup and purification.

  • Key Considerations:

    • When washing with sodium bicarbonate solution, be cautious of CO₂ evolution (gas formation) which can cause pressure buildup in the separatory funnel. Vent frequently.

    • The final product, ethyl 4-hydroxyphenylacetate, is a solid at room temperature (melting point 36-38°C), so recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an effective final purification step.[1][16]

Frequently Asked Questions (FAQs)

Q1: Do I need to protect the phenolic hydroxyl group before starting the esterification?

While protecting the phenol (e.g., as a silyl ether or benzyl ether) is a valid strategy to prevent side reactions like polycondensation, it is often not necessary for a standard Fischer esterification if conditions are well-controlled.[13] The carboxylic acid is significantly more reactive towards esterification under these conditions than the phenol. Forcing conditions (high temperature, high acid concentration) increase the risk of side reactions involving the phenol.

Q2: What is the typical reaction time and temperature?

For a standard Fischer esterification using ethanol as the solvent and sulfuric acid as the catalyst, refluxing (approx. 78 °C) for 4-24 hours is typical. Reaction progress should be monitored by TLC or GC to determine the point of maximum conversion.

Q3: Can I use other esterification methods?

Absolutely. If Fischer esterification proves problematic, consider these alternatives:

MethodReagentsConditionsAdvantagesDisadvantages
Steglich Esterification DCC or EDC, DMAP (cat.)Room Temp, Anhydrous Solvent (e.g., DCM, Acetonitrile)Very mild conditions, good for acid-sensitive substrates.[14][15]Reagents are expensive and can be toxic; byproduct urea removal can be difficult.
Mitsunobu Reaction Triphenylphosphine (PPh₃), DEAD or DIADLow Temp to Room TempMild, proceeds with inversion of configuration at stereocenters (not relevant here).[17][18]Stoichiometric amounts of reagents needed; byproduct removal can be challenging.
Reaction with Acyl Chloride 1) SOCl₂ or (COCl)₂ 2) Ethanol, Base (e.g., Pyridine)Two steps, often at 0°C to Room TempHighly reactive, often goes to completion.Requires prior conversion of the carboxylic acid to the acyl chloride; corrosive reagents.[12]

Q4: My final product is an oil, but the literature says it's a solid. What should I do?

Ethyl 4-hydroxyphenylacetate has a low melting point (36-38°C).[16] It is common for it to exist as a supercooled liquid or an oil if it contains impurities that depress the freezing point. Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization. If it still fails to solidify, further purification by column chromatography is recommended to remove impurities.

References

  • Chemistry LibreTexts. (2022, November 16). Fischer Esterification. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 4-hydroxyphenylacetic acid.
  • Google Patents. (n.d.). Method for the production of 4-hydroxyphenylacetic acid.
  • Google Patents. (n.d.). Process for preparing 4-hydroxyphenylacetic acid.
  • Google Patents. (n.d.). Esterification of phenol group-containing carboxylic acid.
  • JoVE. (2018). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. Retrieved from [Link]

  • Khan Academy. (2025). Alcohols, phenols and acids. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Ethyl 4-hydroxyphenylacetate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 4-hydroxyphenylacetate. PubChem Compound Database. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Ethyl phenylacetate. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Retrieved from [Link]

  • University of Wisconsin-Madison. (2006). Esterification Using a Dean-Stark Trap. Retrieved from [Link]

  • Wikipedia. (n.d.). Dean–Stark apparatus. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Hydroxyphenylacetic acid. Retrieved from [Link]

Sources

Technical Support Center: Purification of Ethyl 4-hydroxyphenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for organic synthesis and purification. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for a common challenge in synthetic chemistry: the removal of unreacted 4-hydroxyphenylacetic acid from its corresponding ethyl ester, ethyl 4-hydroxyphenylacetate. This purification is a critical step following esterification reactions, and achieving high purity is essential for downstream applications in pharmaceutical and materials science.

The primary challenge in this separation stems from the structural similarities between the starting material and the product. However, a key chemical difference—the acidic carboxylic acid group on the starting material versus the neutral ester group on the product—can be expertly exploited. This guide will walk you through the chemical principles and practical steps to achieve a clean separation.

Frequently Asked Questions & Troubleshooting Guide

FAQ 1: My initial extraction with sodium bicarbonate isn't removing all the unreacted acid. What's going wrong?

This is a very common issue that typically points to suboptimal conditions in the acid-base extraction procedure. The goal is to deprotonate the carboxylic acid, rendering it a water-soluble salt that partitions into the aqueous phase, leaving the neutral ester in the organic phase.

The Underlying Chemistry: The effectiveness of this separation hinges on the pKa of the carboxylic acid and the pH of the basic solution. The pKa of the carboxylic acid group in 4-hydroxyphenylacetic acid is approximately 4.5.[1][2] To effectively deprotonate this acid, the pH of the aqueous solution must be significantly higher than the pKa. A good rule of thumb is a pH at least two units higher than the pKa.

Troubleshooting Steps:

  • Verify the pH of Your Bicarbonate Solution: A saturated solution of sodium bicarbonate (NaHCO₃) in water has a pH of approximately 8.3. This is sufficiently basic to deprotonate the carboxylic acid. Ensure your solution is saturated and freshly prepared.

  • Increase the Number of Extractions: A single extraction is often insufficient for complete removal. It is far more effective to perform three to four extractions with smaller volumes of the bicarbonate solution than one large extraction. This repeated washing ensures that the equilibrium for the acid-base reaction is driven towards the formation of the water-soluble carboxylate salt.[3]

  • Ensure Thorough Mixing: Gentle but thorough mixing of the two phases is crucial to maximize the surface area for the acid-base reaction. Be cautious not to shake too vigorously, as this can lead to the formation of emulsions, which are difficult to separate. If an emulsion does form, allowing the separatory funnel to stand for a period can help, as can the addition of a small amount of brine (saturated NaCl solution).[4]

  • Check for Saturation: After the first extraction, the aqueous layer may become saturated with the sodium salt of the acid. Using fresh portions of the bicarbonate solution for subsequent extractions is essential.

Table 1: Acid-Base Properties for Selective Extraction

Compound Functional Group pKa Recommended Base pH of Aqueous Solution Outcome
4-hydroxyphenylacetic acid Carboxylic Acid ~4.5[1][2] 5-10% aq. NaHCO₃ ~8.3 Deprotonated to water-soluble salt
4-hydroxyphenylacetic acid Phenol ~10 5-10% aq. NaHCO₃ ~8.3 Remains protonated
Ethyl 4-hydroxyphenylacetate Phenol ~10 5-10% aq. NaHCO₃ ~8.3 Remains in organic layer

| Ethyl 4-hydroxyphenylacetate | Ester | N/A | 5-10% aq. NaHCO₃ | ~8.3 | Stable, remains in organic layer |

Diagram 1: Liquid-Liquid Extraction Workflow This diagram illustrates the process of separating an acidic impurity from a neutral product.

G cluster_0 Separatory Funnel cluster_1 After Extraction Organic_Layer Organic Layer (Ester + Acid in Ethyl Acetate) Aqueous_Layer Aqueous Layer (Sodium Bicarbonate Solution) Mix 1. Add NaHCO₃ Solution 2. Mix Thoroughly 3. Allow Layers to Separate Organic_Product Purified Organic Layer (Ethyl Ester) Mix->Organic_Product Collect Organic Layer Aqueous_Waste Aqueous Layer (Sodium 4-hydroxyphenylacetate) Mix->Aqueous_Waste Drain Aqueous Layer

Caption: Workflow for acid-base extraction.

FAQ 2: I'm losing my desired ethyl ester product during the basic wash. What's causing this product loss?

Product loss during a basic wash is almost always due to the hydrolysis of the ester bond, a reaction also known as saponification.[5] While esters are generally stable to mild bases like sodium bicarbonate, harsh conditions can cleave the ester, converting your desired product back into the starting acid (in its salt form).

The Underlying Chemistry: Saponification is a nucleophilic acyl substitution where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This reaction is effectively irreversible because the resulting carboxylic acid is immediately deprotonated by the base to form a carboxylate salt.[5][6]

Troubleshooting Steps:

  • Avoid Strong Bases: Do not use strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) for this extraction.[7][8] These will rapidly hydrolyze your ester. Sodium bicarbonate (NaHCO₃) is the preferred base because it is strong enough to deprotonate the carboxylic acid but generally not strong enough to cause significant ester hydrolysis at room temperature.[3]

  • Control the Temperature: Perform the extraction at room temperature. Heating the mixture will accelerate the rate of both the desired acid-base reaction and the undesired ester hydrolysis.

  • Minimize Contact Time: Do not let the organic and aqueous layers sit in the separatory funnel for extended periods. Perform the wash and separation efficiently.

  • Use a Saturated Solution: Using a saturated NaHCO₃ solution ensures the pH is buffered around 8.3 and does not become excessively high, which could promote hydrolysis.

FAQ 3: My column chromatography isn't providing a clean separation. How can I optimize it?

When liquid-liquid extraction is insufficient, flash column chromatography is the next logical step.[9] Poor separation on a column is usually a result of an improperly chosen mobile phase or poor technique.

The Underlying Chemistry: Normal-phase flash chromatography separates compounds based on their polarity.[10] The stationary phase (typically silica gel) is very polar, and the mobile phase is a less polar organic solvent. Polar compounds, like the carboxylic acid, will adhere more strongly to the silica and elute more slowly. Less polar compounds, like the ethyl ester, will travel through the column more quickly.[11]

Troubleshooting Steps:

  • Select the Right Solvent System: A common and effective solvent system for this separation is a mixture of hexanes and ethyl acetate.[12]

    • Start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) to elute the less polar ethyl ester.

    • Gradually increase the polarity of the mobile phase (e.g., to 7:3 or 1:1 hexanes:ethyl acetate) to then elute the more polar 4-hydroxyphenylacetic acid. This is known as a gradient elution.

  • Use TLC to Develop Your Method: Before running a large column, use Thin Layer Chromatography (TLC) to test different solvent systems. The ideal system will show good separation between the spots for your product and the starting material (a ΔRf of ~0.2-0.3 is ideal).

  • Proper Sample Loading: Dissolve your crude sample in a minimal amount of the initial, low-polarity mobile phase. If the sample is not very soluble, you can dissolve it in a slightly more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, this "dry load" can be carefully added to the top of the column. This technique often results in sharper bands and better separation.

  • Add Acetic Acid to the Mobile Phase (Advanced): For carboxylic acids, "tailing" or "streaking" on the silica column can be an issue. Adding a small amount of acetic acid (e.g., 0.5-1%) to the mobile phase can suppress the deprotonation of the carboxylic acid on the slightly acidic silica surface, leading to sharper peaks and better separation.

Diagram 2: Column Chromatography Separation Principle This diagram illustrates the separation of a more polar and less polar compound on a silica gel column.

G Column0 Mobile Phase (Low Polarity) Sample Band (Ester + Acid) Silica Gel Column1 Mobile Phase Ester Band Acid Band Silica Gel Column0:mid->Column1:ester Column0:mid->Column1:acid Column2 Mobile Phase Ester Band (Eluting) Acid Band Silica Gel EsterNode AcidNode

Caption: Separation principle of flash chromatography.

FAQ 4: Are there non-extractive methods to remove the acid?

Yes, for certain applications, particularly in high-throughput or automated chemistry, scavenger resins offer an excellent alternative to liquid-liquid extraction.[13]

The Underlying Chemistry: Scavenger resins are solid-supported reagents designed to react with and "scavenge" specific types of molecules from a solution.[13][14] For removing an acidic impurity, a basic scavenger resin (e.g., an amine-functionalized polystyrene resin) is used.[15][16]

How it Works:

  • The crude reaction mixture is dissolved in an appropriate solvent.

  • The basic scavenger resin is added to the solution.

  • The mixture is agitated, allowing the resin's basic functional groups to react with and bind the 4-hydroxyphenylacetic acid.

  • The resin, now with the acid attached, is simply filtered off.[14]

  • Evaporation of the solvent from the filtrate yields the purified ethyl ester.

This method is highly efficient, avoids the potential for emulsion formation, and can be easily automated.[13]

Detailed Experimental Protocols

Protocol 1: Optimized Mild-Base Liquid-Liquid Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent in which the ester is highly soluble, such as ethyl acetate or dichloromethane (DCM). Use approximately 10-20 mL of solvent per gram of crude material. Transfer the solution to a separatory funnel.

  • First Wash: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup (from CO₂ evolution if residual acid catalyst is present). Close the stopcock and shake gently for 30-60 seconds. Periodically vent the funnel.

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate. Drain the lower aqueous layer.

  • Repeat: Repeat steps 2-4 two more times with fresh portions of saturated NaHCO₃ solution.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) to remove any residual water.

  • Drying and Isolation: Drain the organic layer into an Erlenmeyer flask, dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter to remove the drying agent, and remove the solvent under reduced pressure to yield the purified ethyl 4-hydroxyphenylacetate.

Protocol 2: High-Resolution Flash Column Chromatography
  • TLC Analysis: Determine the optimal mobile phase composition by TLC. Test various ratios of hexanes:ethyl acetate (e.g., 9:1, 4:1, 1:1). The ideal eluent should give the ester an Rf value of ~0.4 and the acid an Rf value of ~0.1-0.2.

  • Column Packing: Pack a glass column with silica gel using the chosen initial low-polarity mobile phase. Ensure there are no air bubbles or cracks in the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or perform a dry load as described in FAQ 3). Carefully add the sample to the top of the silica bed.

  • Elution: Add the mobile phase to the top of the column and apply gentle air pressure to begin elution. Collect fractions in test tubes.

  • Gradient Elution (if necessary): Start with the low-polarity solvent system identified by TLC. Once the ester has eluted (as monitored by TLC of the collected fractions), gradually increase the proportion of ethyl acetate in the mobile phase to elute the more polar 4-hydroxyphenylacetic acid.

  • Isolation: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent under reduced pressure.

References

  • da Silva, A. B. F., et al. (2016). pKa values for hydroxyphenylacetic acid isomers and its radical cations... ResearchGate. Retrieved February 5, 2026, from [Link]

  • FooDB. (2010). Showing Compound 4-Hydroxyphenylacetic acid (FDB010534). Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). Hydroxyphenylacetic acid | C8H8O3 | CID 127. Retrieved February 5, 2026, from [Link]

  • Gracin, S., & Rasmuson, Å. C. (2002). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. Journal of Chemical & Engineering Data, 47(6), 1379-1383. [Link]

  • Peptides International. (n.d.). Resins with Functional Groups as Scavengers. Retrieved February 5, 2026, from [Link]

  • University of Rochester. (n.d.). Flash Column Chromatography. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). Extraction and separation of carboxylic acids by liquid-liquid extraction and chromatography. Retrieved February 5, 2026, from [Link]

  • Clark, J. (n.d.). Hydrolysis of esters. Chemguide. Retrieved February 5, 2026, from [Link]

  • Amerigo Scientific. (n.d.). Scavenger Resins. Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). Ethyl 4-hydroxyphenylacetate | C10H12O3 | CID 28310. Retrieved February 5, 2026, from [Link]

  • Chen, Y., et al. (2024). Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations. RSC Publishing. Retrieved February 5, 2026, from [Link]

  • Ashenhurst, J. (2022). Basic Hydrolysis of Esters (Saponification). Master Organic Chemistry. Retrieved February 5, 2026, from [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved February 5, 2026, from [Link]

  • LibreTexts. (2023). The Hydrolysis of Esters. Retrieved February 5, 2026, from [Link]

  • LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved February 5, 2026, from [Link]

  • Wipf Group, University of Pittsburgh. (2004). Strategies in organic synthesis. Retrieved February 5, 2026, from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved February 5, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). Solid Phase Extraction Purification of Carboxylic Acid Products.... Retrieved February 5, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved February 5, 2026, from [Link]

  • Wikipedia. (n.d.). Ester hydrolysis. Retrieved February 5, 2026, from [Link]

  • ScienceDirect. (2018). Liquid–liquid extraction-based process concepts for recovery of carboxylic acids.... Retrieved February 5, 2026, from [Link]

  • Supra Sciences. (n.d.). Solid-Supported Scavengers. Retrieved February 5, 2026, from [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved February 5, 2026, from [Link]

  • MDPI. (n.d.). Applications of Ionic Liquids in Carboxylic Acids Separation. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid.... Retrieved February 5, 2026, from [Link]

  • King Group. (n.d.). Successful Flash Chromatography. Retrieved February 5, 2026, from [Link]

Sources

Technical Guide: Optimizing Recrystallization for Ethyl 4-Hydroxyphenyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

Ethyl 4-hydroxyphenyl acetate (CAS: 17138-28-2) presents a unique purification challenge due to its physical properties.[1] Unlike high-melting solids, this compound has a melting point (MP) of approximately 36–42°C [1, 4].[1]

The Critical Constraint: Because the melting point is significantly lower than the boiling point of most common recrystallization solvents (Ethanol: 78°C, Ethyl Acetate: 77°C, Water: 100°C), traditional "boil-and-cool" recrystallization will almost invariably result in "oiling out" (liquid-liquid phase separation) rather than crystal formation.[1]

This guide prioritizes low-temperature antisolvent precipitation and controlled evaporation techniques over standard thermal recrystallization to ensure high purity and crystalline yield.[1]

Solvent Selection Logic

The amphiphilic nature of the molecule (polar phenolic hydroxyl + lipophilic ethyl ester) dictates the solvent strategy.[1]

ParameterRecommended SystemMechanism of ActionRisk Profile
Primary Choice Ethyl Acetate (Solvent) / n-Heptane (Antisolvent) Van der Waals & Dipole interactions. The ester group solubilizes well in EtOAc.[1] Heptane reduces solubility gradually without inducing phase separation as aggressively as water.[1]Low. Allows processing at Room Temp (20–25°C), avoiding the melt phase.[1]
Secondary Choice Ethanol / Water Hydrogen Bonding. High solubility in EtOH; water acts as a strong antisolvent.[1]High. Water has a high boiling point and immiscibility issues with the "oiled" product if the temp exceeds 40°C.
Impurity Wash Cold Toluene Selective Dissolution. Removes non-polar byproducts; the product is moderately soluble, so temperature control (<5°C) is vital.[1]Medium. Good for removing specific synthesis byproducts but yield loss is possible.[1]

Experimental Protocols

Protocol A: The "Cold-Saturation" Method (Recommended)

Best for: Avoiding oiling out and maximizing yield.[1]

Prerequisites:

  • Crude this compound[1][2]

  • Solvent: Ethyl Acetate (EtOAc)[1][3][4][5]

  • Antisolvent: n-Heptane (or Hexane)[1]

  • Equipment: Jacketed reactor or ice bath, mechanical stirrer.[1]

Step-by-Step Workflow:

  • Dissolution (Ambient): Dissolve the crude solid in the minimum amount of EtOAc at room temperature (20–25°C).[1] Do not heat.

    • Target Concentration: ~0.5 g/mL.[1]

  • Filtration: Filter the solution through a 0.45 µm PTFE membrane to remove insoluble particulates (catalyst residue, dust).[1]

  • Antisolvent Addition: While stirring at 200 RPM, slowly add n-Heptane dropwise.

    • Stop point: When a persistent cloudiness (turbidity) is observed.[1]

  • Seeding: Add a small seed crystal of pure this compound.

  • Crystallization:

    • Cool the mixture slowly to 0–5°C over 2 hours.

    • Crucial: If the solution turns milky/opaque immediately, you are oiling out.[1] Add a small amount of EtOAc to redissolve and restart seeding.[1]

  • Collection: Filter the white crystals using a chilled Büchner funnel. Wash with cold n-Heptane.[1]

  • Drying: Vacuum dry at 30°C (Do not exceed 35°C).

Protocol B: Color Removal (Phenolic Oxidation)

Issue: Product appears pink or brown. Cause: Phenols oxidize to quinones easily.[1]

  • Dissolve crude in Ethanol (5 volumes).

  • Add Activated Charcoal (5% w/w) and stir for 30 minutes at room temperature.

  • Optional: Add 1% aqueous Sodium Bisulfite solution to reduce quinones.[1]

  • Filter through Celite to remove charcoal.[1]

  • Proceed to solvent evaporation or antisolvent precipitation (using water) at <30°C.[1]

Troubleshooting & FAQs

Q1: The product separated as a yellow oil at the bottom of the flask. What happened?

Diagnosis: You exceeded the melting point (36–42°C) in a solvent system where the product is not fully miscible at that temperature, or you entered the "oiling out" metastable zone (Liersch’s Rule). The Fix (Rescue Procedure):

  • Do NOT cool further. Cooling an oil usually results in a gummy solid, not crystals.[1]

  • Reheat slightly to redissolve the oil into a homogeneous solution (if using a single solvent) or add more "Good Solvent" (EtOAc/EtOH) until the oil dissolves.

  • Seed immediately at the temperature where the solution is clear.

  • Cool very slowly (1°C per minute) with vigorous stirring to encourage crystal growth on the seeds rather than phase separation.

Q2: Why not use water as the primary solvent?

Analysis: While the compound is sparingly soluble in water (approx.[1][3] 3.4 g/L [9]), the boiling point of water (100°C) is far above the product's melting point.[1] To recrystallize from water, you would have to heat the water to >80°C to dissolve the solid, at which point the this compound exists as molten droplets dispersed in water (emulsion).[1] Upon cooling, these droplets coalesce into a solid block or sticky gum, trapping impurities.[1]

Q3: How do I remove unreacted 4-hydroxyphenylacetic acid?

Strategy: The starting material (acid) is more soluble in alkaline water than the ester product.[1]

  • Dissolve the crude ester in Ethyl Acetate .[1]

  • Wash with a 5% Sodium Bicarbonate (NaHCO₃) solution.[1] The acid converts to its salt and moves to the aqueous layer.[1]

  • Separate the organic layer, dry over MgSO₄, and proceed to Protocol A.

Decision Logic Visualization

RecrystallizationLogic Start Start: Crude this compound CheckColor Is the crude colored (Pink/Brown)? Start->CheckColor Charcoal Perform Charcoal/Celite Filtration (Protocol B) CheckColor->Charcoal Yes CheckMP CRITICAL CHECK: Is Process Temp > 35°C? CheckColor->CheckMP No Charcoal->CheckMP StopHeat STOP. Cool to <30°C. Risk of Oiling Out. CheckMP->StopHeat Yes SolventChoice Select Solvent System CheckMP->SolventChoice No StopHeat->CheckMP SystemA EtOAc / Heptane (Recommended) SolventChoice->SystemA SystemB EtOH / Water (Alternative) SolventChoice->SystemB ProcessA Dissolve in EtOAc @ 25°C Add Heptane to cloud point Seed & Chill to 0°C SystemA->ProcessA ProcessB Dissolve in EtOH @ 25°C Add Water slowly Risk: Emulsion formation SystemB->ProcessB Result Crystalline White Solid ProcessA->Result ProcessB->Result

Figure 1: Decision tree for solvent selection and process control, emphasizing temperature limits to prevent oiling out.

References

  • PubChem.[1][6][7][8] (n.d.). Ethyl 4-hydroxyphenylacetate | C10H12O3.[1][9] National Center for Biotechnology Information.[1] Retrieved October 24, 2023, from [Link][1]

  • Jouyban, A., et al. (2010).[1] Solubility of drugs in ethyl acetate-ethanol mixtures at various temperatures. Semantic Scholar. Retrieved October 24, 2023, from [Link]

  • University of Rochester.[1] (n.d.). Solvents for Recrystallization. Department of Chemistry. Retrieved October 24, 2023, from [Link][1]

  • The Good Scents Company.[1] (n.d.). This compound.[1][2][8][9] Retrieved October 24, 2023, from [Link][1]

  • Google Patents. (1983).[1] Method for preparing 4-hydroxyphenylacetic acid (US4412082A).[1] Retrieved October 24, 2023, from [1]

  • Quora. (2019).[1][3] Why is ethyl acetate soluble in hexane?. Retrieved October 24, 2023, from [Link][1]

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Technical Support Center: Troubleshooting Low Conversion Rates in Ethyl p-Hydroxyphenylacetate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of ethyl p-hydroxyphenylacetate. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in achieving high conversion rates. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to diagnose and resolve issues in your esterification reactions.

Introduction: The Challenge of Esterifying p-Hydroxyphenylacetic Acid

The synthesis of ethyl p-hydroxyphenylacetate, a valuable intermediate in the pharmaceutical and fragrance industries, is most commonly achieved via the Fischer-Speier esterification of p-hydroxyphenylacetic acid with ethanol.[1][2] While seemingly straightforward, this reaction is governed by an equilibrium that can often favor the starting materials, leading to frustratingly low yields.[1][3] Furthermore, the presence of a phenolic hydroxyl group introduces specific challenges that must be carefully managed.

This guide will provide a structured approach to troubleshooting low conversion rates, focusing on the critical experimental parameters and potential side reactions.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions encountered during the synthesis of ethyl p-hydroxyphenylacetate.

Q1: Why is my conversion rate for the Fischer esterification of p-hydroxyphenylacetic acid unexpectedly low?

A1: Low conversion in Fischer esterification is typically due to the reversible nature of the reaction.[1][3] The reaction between a carboxylic acid and an alcohol produces an ester and water. As the concentration of the products increases, the reverse reaction—hydrolysis of the ester back to the carboxylic acid and alcohol—begins to compete, establishing an equilibrium that may lie far from complete conversion. To achieve high yields, this equilibrium must be shifted towards the product side.

Q2: What are the primary strategies to drive the Fischer esterification towards completion?

A2: According to Le Châtelier's principle, the equilibrium can be shifted in favor of the products by either increasing the concentration of a reactant or by removing a product as it is formed. In the context of this synthesis, the two most effective strategies are:

  • Using a large excess of ethanol: By using ethanol as the solvent, its high concentration drives the equilibrium towards the formation of ethyl p-hydroxyphenylacetate.[1]

  • Removing water as it is formed: This can be achieved through various techniques, such as azeotropic distillation with a Dean-Stark apparatus or by using a dehydrating agent.[1]

Q3: Can the phenolic hydroxyl group of p-hydroxyphenylacetic acid interfere with the reaction?

A3: Yes, the phenolic hydroxyl group can present challenges. While phenols are generally less reactive than primary or secondary alcohols in Fischer esterification, under harsh acidic conditions, side reactions can occur.[4] For instance, when using concentrated sulfuric acid as a catalyst, sulfonation of the aromatic ring can occur, leading to the formation of unwanted byproducts and a decrease in the yield of the desired ester.[5]

In-Depth Troubleshooting Guide

If you have already implemented the basic strategies and are still facing low conversion rates, this section provides a more detailed, step-by-step approach to diagnosing and resolving the issue.

Issue 1: Incomplete Reaction Despite Long Reaction Times

Possible Cause 1: Equilibrium Limitation

  • Diagnosis: If the reaction appears to stall, with starting material still present even after prolonged heating, it is likely that the reaction has reached equilibrium.

  • Solution:

    • Increase the Excess of Ethanol: If you are not already using ethanol as the solvent, increasing the molar ratio of ethanol to p-hydroxyphenylacetic acid can significantly improve the yield. Studies on similar esterifications have shown that increasing the alcohol-to-acid ratio from 1:1 to 10:1 can dramatically increase the equilibrium yield.[1][3]

    • Actively Remove Water: If not already in use, employ a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water as it is formed. This is a highly effective method for driving the reaction to completion.

Possible Cause 2: Insufficient Catalyst Activity

  • Diagnosis: If the reaction is proceeding very slowly or not at all, your catalyst may be the issue.

  • Solution:

    • Catalyst Choice: Strong Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are common and effective catalysts.[4] Lewis acids can also be employed.[4]

    • Catalyst Loading: Ensure you are using a sufficient catalytic amount. For p-toluenesulfonic acid, a loading of 1 mol% relative to the carboxylic acid has been shown to be effective in similar phenolic acid esterifications.[5]

    • Catalyst Deactivation: The phenolic substrate can potentially interact with and deactivate the acid catalyst. If you suspect catalyst deactivation, consider adding a fresh portion of the catalyst during the reaction.

Issue 2: Presence of Significant Byproducts

Possible Cause 1: Sulfonation of the Phenolic Ring

  • Diagnosis: This is a specific side reaction when using sulfuric acid as a catalyst. The formation of a sulfonic acid derivative of p-hydroxyphenylacetic acid can complicate purification due to its surfactant-like properties.[5]

  • Solution:

    • Switch to a Non-Sulfonating Acid Catalyst: The most effective solution is to replace sulfuric acid with p-toluenesulfonic acid (p-TsOH). p-TsOH is a strong acid that is less prone to causing sulfonation of the aromatic ring.

Possible Cause 2: Polymerization

  • Diagnosis: Under strong acidic conditions and heat, phenolic compounds can be susceptible to polymerization, leading to the formation of a dark, tarry residue in your reaction flask.

  • Solution:

    • Milder Reaction Conditions: Try lowering the reaction temperature and monitoring the reaction progress more frequently.

    • Alternative Esterification Methods: If polymerization is a persistent issue, consider milder, non-acidic esterification methods such as the Steglich or Mitsunobu reactions (see "Alternative Synthesis Strategies" section below).

Workflow for Troubleshooting Low Conversion

TroubleshootingWorkflow start Low Conversion Rate Observed check_equilibrium Have Equilibrium-Driving Strategies Been Maximized? start->check_equilibrium implement_equilibrium Increase Ethanol Excess and/or Actively Remove Water check_equilibrium->implement_equilibrium No check_byproducts Are Significant Byproducts Observed? check_equilibrium->check_byproducts Yes monitor_reaction Monitor Reaction Progress (e.g., by TLC or HPLC) implement_equilibrium->monitor_reaction sulfonation Is H₂SO₄ the Catalyst? check_byproducts->sulfonation Yes check_catalyst Is Catalyst Activity Sufficient? check_byproducts->check_catalyst No switch_catalyst Switch to p-TsOH sulfonation->switch_catalyst Yes polymerization Is a Tarry Residue Present? sulfonation->polymerization No switch_catalyst->monitor_reaction milder_conditions Lower Temperature or Consider Alternative Methods polymerization->milder_conditions Yes polymerization->check_catalyst No milder_conditions->monitor_reaction increase_catalyst Increase Catalyst Loading or Add Fresh Catalyst check_catalyst->increase_catalyst No check_catalyst->monitor_reaction Yes increase_catalyst->monitor_reaction end Optimized Conversion Achieved monitor_reaction->end

Caption: A logical workflow for troubleshooting low conversion rates.

Experimental Protocols

Optimized Fischer Esterification of p-Hydroxyphenylacetic Acid

This protocol is designed to maximize the yield of ethyl p-hydroxyphenylacetate by utilizing an excess of the alcohol and a non-sulfonating acid catalyst.

Materials:

  • p-Hydroxyphenylacetic acid

  • Ethanol (absolute)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add p-hydroxyphenylacetic acid (1.0 eq), toluene (approx. 2 mL per gram of carboxylic acid), and a large excess of ethanol (e.g., 10 eq).

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.05 - 0.10 eq).

  • Reflux and Water Removal: Assemble the Dean-Stark apparatus and reflux condenser. Heat the mixture to reflux. The toluene-water azeotrope will distill, and water will collect in the arm of the Dean-Stark trap. Continue reflux until no more water is collected.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). A suitable eluent system is a mixture of hexane and ethyl acetate (e.g., 2:1 v/v). The ester product will have a higher Rf value than the starting carboxylic acid.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate to remove any unreacted p-hydroxyphenylacetic acid and the p-TsOH catalyst.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure ethyl p-hydroxyphenylacetate.

Fischer Esterification Mechanism

FischerEsterification RCOOH p-Hydroxyphenylacetic Acid Protonated_RCOOH Protonated Carboxylic Acid RCOOH->Protonated_RCOOH + H⁺ EtOH Ethanol H_plus H⁺ (catalyst) Protonated_RCOOH->RCOOH - H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate + Ethanol Tetrahedral_Intermediate->Protonated_RCOOH - Ethanol Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - Water Protonated_Ester->Tetrahedral_Intermediate + Water Ester Ethyl p-Hydroxyphenylacetate Protonated_Ester->Ester - H⁺ Ester->Protonated_Ester + H⁺ Water Water

Caption: The reversible mechanism of Fischer-Speier esterification.

Data Presentation

The following table summarizes the impact of the ethanol-to-acid molar ratio on the equilibrium yield of an ester, illustrating a key strategy for optimizing your reaction.

Molar Ratio (Ethanol:Acetic Acid)Approximate Ester Yield at EquilibriumReference
1:165%[1][3]
10:197%[1][3]
100:199%[1]

This data is for the esterification of acetic acid with ethanol and serves as a general guide for the effect of reactant ratios in Fischer esterification.

Alternative Synthesis Strategies

If Fischer esterification consistently provides low yields despite troubleshooting, consider these alternative methods which operate under different reaction conditions.

  • Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[4] It is a milder method that proceeds at room temperature and is suitable for sensitive substrates.[4]

  • Mitsunobu Reaction: This reaction allows for the conversion of a primary or secondary alcohol to an ester using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD). It is known for proceeding with inversion of stereochemistry at the alcohol center.

References

  • U.S. Patent No. 5,808,130. (1998). Esterification of phenols.
  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. [Link]

  • Chemguide. (n.d.). some more reactions of phenol. [Link]

  • Wikipedia. (2023). Fischer–Speier esterification. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

  • MDPI. (2021). Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. [Link]

  • University of California, Irvine. (n.d.). Fischer Esterification. [Link]

  • MDPI. (2019). Effects of p-Hydroxyphenylacetic Acid and p-Hydroxybenzoic Acid on Soil Bacterial and Fungal Communities. [Link]

  • Chemistry LibreTexts. (2023). Fischer Esterification. [Link]

  • Organic Chemistry Portal. (n.d.). Williamson Ether Synthesis. [Link]

  • ResearchGate. (2020). Effect of curing time on phenolic resins using latent acid catalyst. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

  • ResearchGate. (n.d.). effect of initial molar ratio of ethanol to acid on esterification reaction. [Link]

  • Chemistry LibreTexts. (2023). Fischer Esterification. [Link]

Sources

Technical Support Center: Minimizing Side Reactions in the Alkylation of Ethyl 4-Hydroxyphenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the alkylation of ethyl 4-hydroxyphenylacetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction and achieve optimal outcomes in their synthetic endeavors. Here, we will delve into the common challenges, provide in-depth troubleshooting advice, and offer validated protocols to minimize unwanted side reactions.

Introduction: The Challenge of Selective Alkylation

The alkylation of ethyl 4-hydroxyphenylacetate is a crucial transformation in the synthesis of various pharmaceutical intermediates and biologically active molecules. The reaction, typically a Williamson ether synthesis, aims to selectively functionalize the hydroxyl group of the phenol. However, the ambident nature of the phenoxide ion, along with other reactive sites in the molecule, often leads to a mixture of products, complicating purification and reducing the yield of the desired O-alkylated product. Understanding the underlying mechanisms of these side reactions is paramount to developing a robust and efficient synthetic protocol.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions I should be aware of when alkylating ethyl 4-hydroxyphenylacetate?

The main side reactions of concern are:

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen atom (O-alkylation) to form the desired ether or at the aromatic ring (C-alkylation) to form ortho- or para-substituted phenols.[1][2] While O-alkylation is generally more favorable, certain conditions can promote C-alkylation.[3][4][5][6]

  • Dialkylation: Over-alkylation of the phenol can occur, leading to the formation of dialkylated products.[7] This is particularly problematic if the initial O-alkylated product can undergo further reaction.

  • Ester Hydrolysis: The ethyl ester group is susceptible to hydrolysis under basic conditions, a reaction also known as saponification.[8][9] This leads to the formation of the corresponding carboxylate salt, which may complicate the workup and purification process.

  • Elimination (E2) of the Alkylating Agent: If the alkylating agent is a secondary or tertiary halide, it can undergo elimination in the presence of the basic phenoxide, forming an alkene instead of the desired ether.[2][10]

Q2: My main byproduct is the C-alkylated isomer. How can I favor O-alkylation?

Favoring O-alkylation over C-alkylation is a common challenge. The choice of solvent and base plays a critical role in directing the selectivity.

  • Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are generally preferred for O-alkylation.[1][10] These solvents solvate the cation of the base but leave the phenoxide anion relatively "naked" and highly nucleophilic at the oxygen atom. Protic solvents, such as water or alcohols, can hydrogen bond with the phenoxide oxygen, shielding it and making the carbon atoms of the ring more accessible for attack, thus favoring C-alkylation.[1]

  • Base Selection: The choice of base influences the degree of phenoxide ion pairing. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient and can lead to higher O-alkylation selectivity compared to very strong bases like sodium hydride (NaH).[10][11]

Q3: I'm observing significant hydrolysis of my ethyl ester. What can I do to prevent this?

Ester hydrolysis is a base-mediated process.[8][9] To minimize this side reaction:

  • Use a Non-Hydroxide Base: Opt for bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of strong hydroxide bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Anhydrous Conditions: Ensure your reaction is carried out under strictly anhydrous conditions. Any water present can facilitate the hydrolysis of the ester.

  • Temperature Control: Running the reaction at the lowest effective temperature can help to reduce the rate of the hydrolysis side reaction.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the alkylation of ethyl 4-hydroxyphenylacetate.

Observed Issue Potential Cause(s) Recommended Action(s)
Low conversion of starting material 1. Incomplete deprotonation of the phenol. 2. Insufficient reaction time or temperature. 3. Deactivated alkylating agent.1. Switch to a slightly stronger base (e.g., from K₂CO₃ to a carefully controlled amount of NaH). 2. Increase the reaction time or temperature incrementally while monitoring the reaction progress by TLC or LC-MS. 3. Use a fresh, high-purity alkylating agent.
Significant C-alkylation product formation 1. Use of a protic solvent. 2. Use of a highly reactive alkylating agent. 3. High reaction temperature.1. Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile.[1] 2. Consider using a less reactive alkylating agent if possible (e.g., an alkyl bromide instead of an iodide). 3. Lower the reaction temperature.
Presence of the hydrolyzed carboxylic acid 1. Use of a strong hydroxide base. 2. Presence of water in the reaction mixture. 3. Prolonged reaction at elevated temperatures.1. Use a non-nucleophilic base like K₂CO₃ or Cs₂CO₃. 2. Ensure all reagents and solvents are anhydrous. 3. Optimize the reaction time and temperature to achieve full conversion of the starting material without significant hydrolysis.
Formation of an alkene byproduct 1. Use of a secondary or tertiary alkyl halide. 2. High reaction temperature.1. The Williamson ether synthesis is most effective with primary alkyl halides.[2][12] If a secondary or tertiary ether is desired, consider alternative synthetic routes. 2. Lower the reaction temperature to favor the SN2 pathway over E2 elimination.

Experimental Protocols

Protocol 1: Optimized O-Alkylation of Ethyl 4-Hydroxyphenylacetate

This protocol is designed to maximize the yield of the desired O-alkylated product while minimizing C-alkylation and ester hydrolysis.

Materials:

  • Ethyl 4-hydroxyphenylacetate

  • Primary alkyl halide (e.g., ethyl bromide, benzyl bromide)

  • Potassium carbonate (K₂CO₃), finely ground and dried

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add ethyl 4-hydroxyphenylacetate (1.0 eq) and anhydrous DMF (5-10 mL per mmol of substrate).

  • Add finely ground and dried potassium carbonate (1.5 - 2.0 eq).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the primary alkyl halide (1.1 - 1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3 x volume of DMF).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Reaction Pathways

The following diagram illustrates the desired O-alkylation pathway in competition with the C-alkylation side reaction.

ReactionPathways cluster_start Reactants cluster_intermediate Intermediate cluster_products Products Ethyl_4_hydroxyphenylacetate Ethyl 4-hydroxyphenylacetate Phenoxide Phenoxide Anion Ethyl_4_hydroxyphenylacetate->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Phenoxide Alkyl_Halide Alkyl Halide (R-X) O_Alkylated Desired O-Alkylated Product Alkyl_Halide->O_Alkylated C_Alkylated C-Alkylated Side Product Alkyl_Halide->C_Alkylated Phenoxide->O_Alkylated O-Alkylation (SN2) Phenoxide->C_Alkylated C-Alkylation

Caption: Competing O- and C-alkylation pathways.

Workflow for Minimizing Side Reactions

This workflow provides a logical sequence of steps to optimize the reaction conditions.

TroubleshootingWorkflow Start Start: Alkylation of Ethyl 4-hydroxyphenylacetate Initial_Conditions Initial Conditions: - Base: K₂CO₃ - Solvent: Anhydrous DMF - Temp: 50-60 °C Start->Initial_Conditions Analyze_Products Analyze Product Mixture (TLC, LC-MS, NMR) Initial_Conditions->Analyze_Products Desired_Product High Yield of Desired Product Analyze_Products->Desired_Product Success C_Alkylation_Issue Issue: Significant C-Alkylation Analyze_Products->C_Alkylation_Issue Problem Hydrolysis_Issue Issue: Ester Hydrolysis Analyze_Products->Hydrolysis_Issue Problem Low_Conversion_Issue Issue: Low Conversion Analyze_Products->Low_Conversion_Issue Problem Optimize_Solvent Optimize Solvent: - Ensure anhydrous conditions - Confirm polar aprotic solvent C_Alkylation_Issue->Optimize_Solvent Optimize_Base Optimize Base: - Use non-hydroxide base - Ensure anhydrous conditions Hydrolysis_Issue->Optimize_Base Optimize_Time_Temp Optimize Reaction Time/Temp Low_Conversion_Issue->Optimize_Time_Temp Optimize_Temp Lower Reaction Temperature Optimize_Solvent->Optimize_Temp Optimize_Temp->Analyze_Products Optimize_Base->Analyze_Products Optimize_Time_Temp->Analyze_Products

Caption: Troubleshooting workflow for the alkylation reaction.

Conclusion

By carefully selecting the reaction parameters—particularly the base and solvent—and maintaining anhydrous conditions, it is possible to significantly minimize the formation of unwanted side products in the alkylation of ethyl 4-hydroxyphenylacetate. This guide provides a comprehensive framework for troubleshooting and optimizing this important synthetic transformation. For further assistance, please do not hesitate to contact our technical support team.

References

Sources

Technical Support Center: Purification of Ethyl 4-Hydroxyphenyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Purification Support Hub. This guide serves as a specialized technical resource for the isolation of Ethyl 4-hydroxyphenyl acetate (E4HPA) via flash column chromatography. It is designed to move beyond generic protocols, addressing the specific physicochemical challenges of phenolic esters.

Module 1: Method Development & Strategy

The Physicochemical Challenge

E4HPA contains two conflicting functional groups that dictate its chromatographic behavior:

  • Phenolic Hydroxyl (-OH): Acidic (pKa ~10) and capable of strong hydrogen bonding with silica silanols, leading to peak tailing .[1]

  • Ethyl Ester (-COOEt): Moderately polar but susceptible to hydrolysis if the stationary phase is too acidic or wet.[1]

Mobile Phase Selection

Standard "Normal Phase" chromatography on Silica Gel 60 is the industry standard.

ParameterRecommendationTechnical Rationale
Primary Solvent System Hexanes / Ethyl Acetate (Hex/EtOAc) Provides optimal selectivity for the ester vs. the more polar starting acid.[1]
Starting TLC Ratio 70:30 (Hex:EtOAc) Target Rf: 0.30 – 0.40 .[1] If Rf > 0.5, reduce EtOAc to 20%.[1]
Modifier (Optional) 0.1% Acetic Acid Critical for Tailing: If the phenolic spot streaks, add 0.1% AcOH to the mobile phase to suppress ionization of the phenol.
Detection UV (254 nm) + FeCl₃ Stain The aromatic ring is UV active.[2] Ferric Chloride (FeCl₃) specifically stains phenols purple/blue, distinguishing product from non-phenolic impurities.[1]
Decision Logic: TLC Optimization

Before packing the column, validate your conditions using this logic flow.

TLC_Strategy Start Start: Spot Crude on TLC (30% EtOAc/Hex) CheckRf Check Rf of Product Start->CheckRf HighRf Rf > 0.5 (Too Fast) CheckRf->HighRf Elutes too fast LowRf Rf < 0.2 (Too Slow) CheckRf->LowRf Sticks to baseline GoodRf Rf 0.3 - 0.4 (Optimal) CheckRf->GoodRf Separation visible Action1 Decrease Polarity (Try 15-20% EtOAc) HighRf->Action1 Action2 Increase Polarity (Try 40-50% EtOAc) LowRf->Action2 Tailing Is Spot Tailing/Streaking? GoodRf->Tailing Action3 Add 0.1% Acetic Acid to Mobile Phase Tailing->Action3 Yes Action4 Proceed to Column Tailing->Action4 No

Figure 1: TLC decision matrix for optimizing mobile phase conditions prior to column packing.

Module 2: The Purification Protocol

Step 1: Column Packing
  • Stationary Phase: Silica Gel 60 (230–400 mesh).[1]

  • Ratio: Use 30–50g of silica per 1g of crude mixture.[1]

  • Method: Slurry Packing is preferred over dry packing to minimize channeling, which is critical when separating the ester from the starting acid.

Step 2: Sample Loading (Dry Load Technique)

Direct liquid loading often causes band broadening for E4HPA due to its viscosity and polarity.[1]

  • Dissolve crude E4HPA in a minimal amount of DCM or Acetone.[1]

  • Add silica gel (ratio 1:2 crude:silica).[1]

  • Evaporate solvent via rotary evaporator until a free-flowing powder remains.

  • Gently pour this powder onto the top of the packed column and cover with a layer of sand.[3]

Step 3: Elution Gradient

Do not run isocratic (single concentration) if impurities are present.[1] Use a step gradient to ensure the starting material (4-hydroxyphenylacetic acid) remains on the column while the ester elutes.

Volume (Column Volumes)Solvent Ratio (Hex:EtOAc)Purpose
1 - 3 CV 90:10 Elute non-polar impurities (e.g., toluene, ethers).[1]
4 - 8 CV 80:20 Begin moving the product.
9 - 15 CV 70:30 Elute E4HPA (Product).
Flush 0:100 (EtOAc) Strip starting acid (impurity) off the column.[1]

Module 3: Troubleshooting & FAQs

Troubleshooting Guide

Issue 1: The product spot is "streaking" or "tailing" across several fractions.

  • Cause: The phenolic proton is interacting with the acidic silanol groups on the silica surface.

  • Solution: Add 0.1% to 0.5% Acetic Acid to your mobile phase.[1] This keeps the phenol protonated and sharpens the peak.

  • Caution: Do not exceed 1% acid, and remove solvent promptly after collection to prevent ester hydrolysis.[1]

Issue 2: Product co-elutes with the starting material (4-hydroxyphenylacetic acid). [1]

  • Cause: The gradient increased polarity too quickly.

  • Solution: The starting acid is significantly more polar than the ethyl ester. Hold the gradient at 20% EtOAc for longer. The ester should elute, while the acid will likely require >50% EtOAc or MeOH to move.

Issue 3: Low recovery / Product decomposition.

  • Cause: Hydrolysis of the ester on wet/acidic silica or irreversible adsorption.

  • Solution: Ensure solvents are dry.[1][4] If recovery is consistently low, switch to Neutral Alumina stationary phase, which is less acidic than silica.

Diagnostic Logic: Separation Failure

Troubleshooting Problem Problem: Poor Separation Analyze Analyze Fractions (TLC) Problem->Analyze Scenario1 Co-elution with Starting Material Analyze->Scenario1 Scenario2 Broad/Tailing Peaks Analyze->Scenario2 Fix1 Decrease Polarity (Hold at 15% EtOAc) Scenario1->Fix1 Fix2 Add 0.1% AcOH (Suppress Ionization) Scenario2->Fix2

Figure 2: Logic flow for diagnosing and correcting common separation failures.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use Dichloromethane (DCM) instead of Ethyl Acetate? A: Yes. A Hexane/DCM or DCM/MeOH system can work.[1] However, DCM is more expensive and environmentally hazardous.[1] Hexane/EtOAc is generally sufficient for this separation.[1] If using DCM, start with 100% DCM; if the product doesn't move, add 1-2% MeOH.[1]

Q: How do I visualize the product if my UV lamp is broken? A: Use an Iodine Chamber (reversible, non-destructive) or a FeCl₃ (Ferric Chloride) stain . Dip the TLC plate in FeCl₃ solution; the phenolic E4HPA will turn a distinct purple/blue color. KMnO₄ is also effective but less specific (stains everything oxidizable).[1]

Q: What is the maximum loading capacity? A: For a standard flash column (e.g., 40g silica cartridge), you can typically load 0.5g to 1.0g of crude material, assuming the separation (ΔRf) between the ester and the nearest impurity is >0.15. If ΔRf is smaller, reduce loading to <0.5g.

References

  • Still, W. C.; Kahn, M.; Mitra, A. (1978).[1] Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. Journal of Organic Chemistry, 43(14), 2923–2925.

    • Core Authority: The foundational text for flash chromatography mechanics and flow r
  • Reich, H. J. (2025).[1][5] TLC Stains and Visualization. University of Wisconsin-Madison, Department of Chemistry.[1]

    • Core Authority: Definitive guide on stain preparation, specifically confirming FeCl₃ for phenols and KMnO₄ for general oxidation.[1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 28310, Ethyl 4-hydroxyphenylacetate.

    • Core Authority: Verification of chemical structure, physical properties, and safety d
  • Sorbent Technologies. (2020).[1] Flash Chromatography – The Role of Silica Gel.

    • Core Authority: Technical specifications on silica gel interactions with polar compounds.

Sources

Technical Support Center: Troubleshooting Phase Separation of Ethyl 4-Hydroxyphenyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for ethyl 4-hydroxyphenyl acetate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve challenges related to phase separation, ensuring the integrity and success of your experiments. Here, we move beyond simple protocols to explain the underlying physicochemical principles governing the behavior of this compound in various solvent systems.

Understanding the Core Challenge: The Amphiphilic Nature of this compound

This compound is a valuable compound in pharmaceutical research and organic synthesis.[1] Its molecular structure, featuring a polar phenolic hydroxyl (-OH) group and a more nonpolar ethyl ester moiety, gives it an amphiphilic character. This dual nature is the primary reason for the solubility challenges and phase separation issues frequently encountered. The solubility of phenolic compounds is highly dependent on the nature of the solvent, with polar solvents being more effective for extracting polar phenolics.[2][3]

Phase separation, the formation of distinct layers (e.g., an oily precipitate or solid crystals), occurs when the compound's concentration exceeds its solubility limit in a given solvent system. This can be triggered by changes in temperature, pH, solvent composition, or the introduction of other solutes.

Key Physicochemical Properties:

PropertyValue/DescriptionSource
Molecular Formula C₁₀H₁₂O₃[4]
Molecular Weight 180.20 g/mol [5]
pKa ~9.84 (Predicted)[6]
Appearance Colorless to pale yellow liquid or brown semi-solid[6][7]
General Solubility Limited solubility in water; soluble in organic solvents like DMSO, ethanol, ether, chloroform, and acetone.[7][8][9][7][8][9]
DMSO Solubility 45 mg/mL (249.72 mM)[8]

Troubleshooting Guide: Common Phase Separation Scenarios

This section addresses specific problems in a question-and-answer format, providing both a diagnosis and a validated solution.

Q1: My this compound precipitated out of my aqueous buffer solution after preparation. What went wrong?

Root Cause Analysis: This is a classic case of exceeding the aqueous solubility limit, almost always linked to the solution's pH. The phenolic hydroxyl group on the molecule is weakly acidic, with a predicted pKa of approximately 9.84.[6]

  • Below the pKa (Acidic to Neutral pH): In solutions with a pH below ~9.8, the hydroxyl group is protonated (-OH). This neutral form is significantly less polar and has very limited solubility in water.[10]

  • Above the pKa (Basic pH): At a pH above ~9.8, the hydroxyl group is deprotonated to form the phenoxide ion (-O⁻). This ionized form is much more polar and exhibits substantially higher aqueous solubility.

Precipitation occurs when the pH of your buffer is too low to maintain the compound in its ionized, soluble state at your target concentration.

Solution Protocol:

  • pH Adjustment: Prepare your aqueous buffer and adjust the pH to be at least 1 unit above the pKa (i.e., pH > 10.5). This ensures the vast majority of the compound exists in its soluble phenoxide form, as described by the Henderson-Hasselbalch equation.[11]

  • Dissolution: Add the this compound to the high-pH buffer. Stir until fully dissolved.

  • Final pH Readjustment: Carefully and slowly, adjust the pH back down to your desired experimental pH using a dilute acid (e.g., 0.1 M HCl). Monitor the solution closely. If you observe any cloudiness (incipient precipitation), you have exceeded the solubility limit at that final pH. This indicates that a lower final concentration or the inclusion of a co-solvent is necessary.

Q2: I prepared a concentrated stock of my compound in DMSO. When I dilute it into my aqueous cell culture media or buffer, an oily film or fine precipitate forms immediately. How do I prevent this?

Root Cause Analysis: This phenomenon is known as "anti-solvent precipitation."[12] this compound is highly soluble in a polar aprotic solvent like DMSO (45 mg/mL).[8] However, when this concentrated organic solution is introduced into a predominantly aqueous environment (the "anti-solvent"), the compound is no longer soluble and rapidly crashes out of solution. The localized concentration at the point of addition is momentarily far too high for the aqueous media to handle.

Solution Protocol:

  • Reduce Stock Concentration: The simplest first step is to lower the concentration of your DMSO stock solution. This reduces the severity of the solvent shift upon dilution.

  • Optimize the Dilution Process:

    • Stir the aqueous media vigorously while adding the DMSO stock.

    • Add the stock solution dropwise and slowly into the vortex of the stirring liquid. This promotes rapid dispersion and avoids high local concentrations.

    • Warm the aqueous media slightly (e.g., to 37°C) if your experiment allows, as solubility often increases with temperature.

  • Introduce a Co-solvent: If the above steps are insufficient, the use of a water-miscible co-solvent in the final solution is recommended.[13][14] Co-solvents work by reducing the overall polarity of the aqueous phase, making it more hospitable to less polar molecules.[14]

    • Recommended Co-solvents: Ethanol, isopropanol, or polyethylene glycol (PEG).

    • Method: Add the co-solvent to the aqueous media before introducing the DMSO stock. A final concentration of 1-5% (v/v) co-solvent is often sufficient. The final concentration of DMSO should also be kept to a minimum (typically <0.5%) to avoid solvent-induced artifacts in biological assays.

Q3: My compound was stable in solution, but after adding salts (e.g., for a buffer system like PBS), it precipitated. Why did this happen?

Root Cause Analysis: This is a textbook example of the "salting-out" effect.[15] When high concentrations of salts are added to an aqueous solution, the salt ions attract and organize water molecules around them for hydration. This effectively reduces the amount of "free" water available to solvate the organic compound.[16] The competition for solvent molecules leads to a decrease in the solubility of the organic compound, causing it to precipitate.[16][17]

Solution Protocol:

  • Order of Addition is Critical: Dissolve the this compound in pure water or a low-ionic-strength buffer first.

  • Prepare Concentrated Salt Stocks: Make concentrated stock solutions of the required salts.

  • Titrate in Salts: Add the salt stock solutions slowly and dropwise to the dissolved compound solution while stirring vigorously. This allows the system to equilibrate gradually and can often prevent shock precipitation.

  • Consider Alternative Buffer Species: If precipitation is persistent, investigate buffer systems with different ionic strengths or salt types that may have a less pronounced salting-out effect.

Proactive Strategies & FAQs

FAQ 1: What is the best solvent for preparing a high-concentration stock solution?

For maximum concentration, Dimethyl Sulfoxide (DMSO) is an excellent choice, with a reported solubility of 45 mg/mL.[8] Other suitable organic solvents include ethanol, methanol, and acetone.[9] Always prepare stock solutions in a solvent where the compound is freely soluble to avoid issues during subsequent dilutions.

FAQ 2: How can I visually understand the effect of pH on solubility?

The ionization state of the phenolic hydroxyl group is the single most important factor for aqueous solubility.

pH_Solubility cluster_low_ph Low pH (< pKa ~9.8) cluster_high_ph High pH (> pKa ~9.8) Low_pH This compound (Protonated -OH) Low Polarity Poor Aqueous Solubility High_pH Ethyl 4-hydroxyphenyl phenoxide ion (-O⁻) High Polarity Good Aqueous Solubility Low_pH->High_pH + OH⁻ (Deprotonation) High_pH->Low_pH + H⁺ (Protonation)

Caption: pH-dependent equilibrium of this compound.

FAQ 3: I'm still having issues. Can surfactants or other solubilizers be used?

Yes. If co-solvents and pH adjustments are insufficient for your required concentration, advanced formulation strategies can be employed:

  • Surfactants: Non-ionic surfactants like Tween® 80 or Triton™ X-100 can form micelles that encapsulate the hydrophobic parts of the molecule, increasing its apparent solubility in aqueous solutions. Start with low concentrations (e.g., 0.01-0.1%).

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic regions from the aqueous solvent. β-cyclodextrin and its derivatives (like HP-β-CD) are commonly used.

Experimental Workflow: Troubleshooting Phase Separation

For a systematic approach to resolving phase separation, follow this logical workflow.

Troubleshooting_Workflow start Phase Separation Observed q_solvent Is the primary solvent aqueous? start->q_solvent q_ph Is pH > 10? q_solvent->q_ph Yes sol_organic ISSUE: Solvent Mismatch. Consult solubility table and choose a more appropriate organic solvent. q_solvent->sol_organic No q_dilution Did precipitation occur upon dilution from an organic stock? q_ph->q_dilution Yes sol_ph SOLUTION: Increase pH to >10.5 to dissolve, then carefully adjust down. q_ph->sol_ph No sol_dilution SOLUTION: 1. Use slower, dropwise addition. 2. Reduce stock concentration. 3. Add 1-5% co-solvent (EtOH/PEG) to aqueous phase. q_dilution->sol_dilution Yes q_salt Did precipitation occur after adding salts? q_dilution->q_salt No end_node Homogeneous Solution sol_ph->end_node sol_dilution->end_node sol_salt SOLUTION: 'Salting Out' effect. Dissolve compound first, then add concentrated salt solution slowly. q_salt->sol_salt Yes q_salt->end_node No sol_salt->end_node sol_organic->end_node

Caption: A decision tree for systematically troubleshooting phase separation.

References

  • Wisdomlib. (2025). Solubility of phenolic compounds: Significance and symbolism. Retrieved February 5, 2026, from [Link]

  • Fuguet, E., et al. (2003). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. Journal of Chemical & Engineering Data, 49(1), 137-140. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 28310, Ethyl 4-hydroxyphenylacetate. Retrieved February 5, 2026, from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved February 5, 2026, from [Link]

  • da Costa, M. C. C., et al. (2017). Studies on the solubility of phenolic compounds. ResearchGate. [Link]

  • Ferreira, O., & Pinho, S. P. (2012). Aqueous Solubility of Some Natural Phenolic Compounds. Journal of Chemical & Engineering Data, 57(11), 3022-3027. [Link]

  • Merrill, M. H., & Fleisher, M. S. (1932). FACTORS INVOLVED IN THE USE OF ORGANIC SOLVENTS AS PRECIPITATING AND DRYING AGENTS OF IMMUNE SERA. The Journal of general physiology, 16(2), 243–256. [Link]

  • KNAUER. (n.d.). HPLC Troubleshooting Guide. Retrieved February 5, 2026, from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved February 5, 2026, from [Link]

  • Pobudkowska, A., & Domańska, U. (2012). Study of pH-dependent drugs solubility in water. ResearchGate. [Link]

  • ResearchGate. (n.d.). Salting out effect on the mutual solubility of ethyl acetate and water at 298.15 K and p = 0.1 MPa. Retrieved February 5, 2026, from [Link]

  • Google Patents. (2010). US20100041906A1 - Method for the precipitation of organic compounds.
  • Khoddami, A., et al. (2013). Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties. Molecules (Basel, Switzerland), 18(10), 12333-12358. [Link]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). Solubilities of Biologically Active Phenolic Compounds: Measurements and Modeling. Retrieved February 5, 2026, from [Link]

  • Journal of Emerging Technologies and Innovative Research. (2024). HPLC TROUBLESHOOTING: A REVIEW. Retrieved February 5, 2026, from [Link]

  • Journal of New Developments in Chemistry. (n.d.). Organic Solvent Precipitation. Retrieved February 5, 2026, from [Link]

  • Research Square. (2023). Evaluation of pH Dependent Solubility and Examination of Variation in Pharmacokinetic Properties of Alectinib: A Quantitative Study by. Retrieved February 5, 2026, from [Link]

  • MDPI. (2022). Cleaning Phenolic Compounds Present in Water Using Salting-Out Effect with DCA-Based Ionic Liquids. Retrieved February 5, 2026, from [Link]

  • International Journal of Trend in Scientific Research and Development. (2023). A Systematic Guide on HPLC Troubleshooting. Retrieved February 5, 2026, from [Link]

  • Stranmillis University College. (n.d.). investigating the influence of both the nature and concentration of salt on the partition coefficient of butan. Retrieved February 5, 2026, from [Link]

  • Bergström, C. A., et al. (2009). Accuracy of calculated pH-dependent aqueous drug solubility. European journal of pharmaceutical sciences : official journal of the European Federation for Pharmaceutical Sciences, 37(3-4), 303–311. [Link]

Sources

Technical Support Center: Thermal Degradation Profile of Ethyl 4-hydroxyphenyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the thermal analysis of ethyl 4-hydroxyphenyl acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of characterizing the thermal degradation profile of this compound. Here, we address common challenges and questions in a practical, question-and-answer format, grounded in established principles of thermal analysis and chemical structure.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal degradation profile of this compound?

While specific high-resolution thermogravimetric analysis (TGA) data for this compound is not extensively published, we can predict its behavior based on its chemical structure—a phenolic ester. The degradation is likely to occur in multiple stages. An initial mass loss may be observed corresponding to the cleavage of the ester group. Esters can undergo decomposition to form carboxylic acids and alkenes[1]. In this case, the formation of 4-hydroxyphenylacetic acid and ethylene is a plausible initial step. At higher temperatures, further decomposition of the phenolic ring structure would be expected. The thermal degradation of phenolic resins, for instance, involves the breaking of methylene and ether bonds at temperatures between 300-800 °C[2].

Q2: What are the key thermal events I should look for in a TGA thermogram?

When analyzing this compound with TGA, you should be looking for:

  • Onset of Decomposition (Tonset): The temperature at which significant mass loss begins. This is a critical indicator of the compound's thermal stability.

  • Decomposition Steps: The number of distinct steps in the mass loss curve. Each step may correspond to the cleavage of a specific functional group or a major structural rearrangement.

  • Residual Mass: The amount of material remaining at the end of the experiment. For organic compounds like this, the residual mass at high temperatures in an inert atmosphere is often char.

Q3: How can Differential Scanning Calorimetry (DSC) complement my TGA analysis?

DSC is a powerful technique for observing thermal transitions that do not involve mass loss[3]. For this compound, a DSC analysis can reveal:

  • Melting Point (Tm): You will observe a sharp endothermic peak corresponding to the melting of the solid compound. Aromatic esters exhibit a wide range of melting points[4][5].

  • Glass Transition Temperature (Tg): If the sample is amorphous or semi-crystalline, a step-like change in the baseline may indicate a glass transition[3].

  • Crystallization (Tc): An exothermic peak may be observed upon cooling from the melt, indicating the temperature at which the compound crystallizes.

  • Decomposition Energetics: In the temperature range where decomposition occurs (as identified by TGA), DSC can show whether the degradation processes are endothermic or exothermic.

Troubleshooting Guide

Issue 1: My TGA curve shows an unexpected mass loss at a low temperature (e.g., below 100°C).

  • Possible Cause 1: Residual Solvent: The sample may contain residual solvent from its synthesis or purification.

    • Solution: Ensure the sample is thoroughly dried under vacuum before analysis. You can confirm the presence of solvent by running a TGA-MS or TGA-FTIR experiment to identify the evolved gases.

  • Possible Cause 2: Adsorbed Water: The phenolic hydroxyl group can make the compound hygroscopic.

    • Solution: Store the sample in a desiccator. Perform a TGA run with an initial isothermal hold at a temperature slightly above 100°C to drive off any adsorbed moisture before the main heating ramp.

Issue 2: The onset of decomposition in my TGA analysis is not sharp, or I see a continuous, slow mass loss.

  • Possible Cause 1: Impurities: The presence of impurities can lead to a gradual and less defined decomposition profile.

    • Solution: Verify the purity of your sample using techniques like HPLC or NMR.

  • Possible Cause 2: Complex, Overlapping Degradation Pathways: The thermal decomposition may be occurring through multiple, competing reaction pathways with similar activation energies.

    • Solution: Employ modulated TGA (if available) to deconvolve overlapping reactions. Additionally, analyzing the sample at different heating rates can provide kinetic information that helps in understanding the complexity of the degradation.

Issue 3: My DSC curve shows a broad melting peak.

  • Possible Cause 1: Impurities: Impurities can broaden the melting endotherm and depress the melting point.

    • Solution: As with TGA issues, confirm the sample's purity.

  • Possible Cause 2: Poor Thermal Contact: If the sample is not packed well in the DSC pan, it can lead to poor heat transfer and a broadened peak.

    • Solution: Ensure the sample is finely ground and evenly distributed at the bottom of the pan. Use a sample press to create a flat surface for optimal thermal contact.

Issue 4: I am not sure how to interpret the multiple peaks in my DTG (Derivative Thermogravimetry) curve.

  • Explanation: The DTG curve is the first derivative of the TGA curve and shows the rate of mass loss. Each peak in the DTG curve corresponds to a point of maximum rate of mass loss. Multiple peaks indicate that the degradation is a multi-step process.

    • Interpretation Workflow:

      • Correlate with TGA: Align the DTG peaks with the corresponding steps in the TGA curve to determine the temperature range and percentage mass loss for each degradation stage.

      • Hypothesize Mechanisms: Based on the structure of this compound, propose a likely chemical event for each step. For example, the first, lower-temperature peak might correspond to the loss of the ethyl acetate side chain, while subsequent peaks at higher temperatures could be related to the decomposition of the phenolic ring. The pyrolysis of a related compound, phenyl acetate, is known to produce phenol and ketene[6].

      • Confirm with Evolved Gas Analysis (EGA): The most definitive way to understand the chemistry of each degradation step is to couple the TGA to a mass spectrometer (MS) or an FTIR spectrometer to identify the gaseous products evolved at each stage.

Proposed Thermal Degradation Pathway

Based on the chemistry of phenolic esters, a plausible thermal degradation pathway for this compound is proposed below. This is a hypothetical pathway to guide experimental interpretation.

A This compound B Step 1: Ester Pyrolysis (Lower Temperature Regime) A->B C 4-Hydroxyphenylacetic acid + Ethylene B->C Elimination Reaction D Step 2: Decarboxylation & Ring Decomposition (Higher Temperature Regime) C->D E p-Cresol + CO2 D->E Decarboxylation F Further Fragmentation (e.g., Phenol, CO, H2O, Char) E->F

Caption: Proposed multi-step thermal degradation of this compound.

Experimental Protocols

Thermogravimetric Analysis (TGA) Protocol
  • Sample Preparation:

    • Ensure the this compound sample is of high purity and thoroughly dried.

    • Accurately weigh 5-10 mg of the sample into a clean, tared TGA crucible (ceramic or platinum).

  • Instrument Setup:

    • Place the crucible in the TGA instrument.

    • Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Method:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 800°C at a heating rate of 10°C/min.

    • Record the mass loss as a function of temperature.

  • Data Analysis:

    • Plot the percentage mass loss versus temperature.

    • Generate the first derivative of the mass loss curve (DTG curve) to identify the temperatures of maximum degradation rates.

    • Determine the onset temperature of decomposition and the residual mass.

Differential Scanning Calorimetry (DSC) Protocol
  • Sample Preparation:

    • Weigh 2-5 mg of the dried this compound sample into a hermetically sealed aluminum DSC pan.

    • Prepare an empty, sealed aluminum pan as a reference.

  • Instrument Setup:

    • Place the sample and reference pans in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Method (Heat-Cool-Heat Cycle):

    • First Heating Scan: Equilibrate at 25°C. Ramp the temperature to a point above the expected melting point but below the onset of decomposition (e.g., 150°C) at a rate of 10°C/min. This scan provides information on the initial state of the material.

    • Cooling Scan: Cool the sample from 150°C back to 25°C at a controlled rate (e.g., 10°C/min) to observe any crystallization events.

    • Second Heating Scan: Reheat the sample from 25°C to a temperature approaching the decomposition temperature (e.g., 250°C) at 10°C/min. This scan reveals the thermal properties of the material after a controlled thermal history and is often used to determine the glass transition temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Identify and quantify endothermic events (e.g., melting) and exothermic events (e.g., crystallization).

    • Determine the glass transition temperature (Tg) from the step change in the baseline of the second heating scan.

Data Summary

The following table presents hypothetical but plausible thermal properties for this compound based on its structure and the properties of similar compounds. This should be used as a guide for what to expect in an experimental setting.

ParameterExpected Value RangeAnalytical Technique
Melting Point (Tm)35 - 45 °CDSC
Onset of Decomposition (Tonset)200 - 250 °CTGA
Major Decomposition Step 1250 - 350 °CTGA/DTG
Major Decomposition Step 2> 350 °CTGA/DTG
Residual Mass at 800°C (N2)10 - 20 %TGA

Troubleshooting Workflow

A Unexpected Thermal Event (TGA or DSC) B Check Sample Purity (HPLC, NMR) A->B C Is the sample pure? B->C D Repurify Sample C->D No E Check for Residual Solvent/Water C->E Yes D->B F Run TGA with initial isothermal hold at 105°C E->F G Does the unexpected event disappear? F->G H Problem Solved: Solvent/Water was present G->H Yes I Consider Polymorphism or Complex Degradation G->I No J Vary Heating Rate in TGA/DSC I->J K Perform TGA-MS or TGA-FTIR to identify evolved gases I->K L Interpret Data based on Kinetic Analysis and Evolved Gas Profile J->L K->L

Caption: A decision-making workflow for troubleshooting unexpected thermal events.

References

  • Anonymous. (2019). Thermal decomposition of ester. Chemistry Stack Exchange. [Link]

  • Zhang, W., et al. (2021). Synthesis and Thermal Degradation Study of Polyhedral Oligomeric Silsesquioxane (POSS) Modified Phenolic Resin. MDPI. [Link]

  • Price, G. J., et al. (2025). Thermal degradation of esters/ethers derived from tartaric acid. ResearchGate. [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. [Link]

  • Anonymous. (n.d.). Process for the preparation of aromatic esters.
  • Madorsky, S. L. (1962). THERMAL DEGRADATION OF PHENOLIC POLYMERS. DTIC. [Link]

  • Pizzi, A., & Stephanou, A. (1999). Differential scanning calorimetry of phenol–formaldehyde resins cure-accelerated by carbonates. Polymer, 40(23), 6499-6507. [Link]

  • LibreTexts. (2022). 21.6: Chemistry of Esters. [Link]

  • Frazzitta, A., et al. (2022). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Materials, 15(20), 7228. [Link]

  • Conesa, J. A., et al. (2003). Phenolic Resins (IV). Thermal Degradation of Crosslinked Resins in Controlled Atmospheres. Polymers and Polymer Composites, 11(5), 345-354. [Link]

  • Anonymous. (2015). ETHYL PHENYLACETATE. [https://www.bat-science.com/groupms/sites/BAT_9GVJXS.
  • Wang, X.-M., et al. (1994). Differential scanning calorimetry of the effects of temperature and humidity on phenol-formaIdehyde resin cure. Polymer, 35(26), 5697-5703. [Link]

  • Frazzitta, A., et al. (2022). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. MDPI. [Link]

  • Stefanescu, E. A., et al. (2011). Thermal degradation behavior of a carboxylic acid-terminated amphiphilic block copolymer poly(ethylene). ResearchGate. [Link]

  • Al-Rawajfeh, A. E., & Al-Adeyl, O. A. (2019). Synthesis and thermal properties of some phenolic resins. Journal of Applied Polymer Science, 136(40), 48031. [Link]

  • Agrawal, J. P., et al. (2000). Some aromatic nitrate esters: synthesis, structural aspects, thermal and explosive properties. Journal of Hazardous Materials, 77(1-3), 11-31. [Link]

  • Blades, A. T. (1964). Pyrolysis of phenyl acetate: a concerted reaction. Journal of the Chemical Society, Chemical Communications, (14), 606-607. [Link]

Sources

overcoming catalyst poisoning in ethyl 4-hydroxyphenyl acetate production

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Catalyst Poisoning in Ethyl 4-Hydroxyphenyl Acetate (E4HPA) Production Audience: Process Chemists, Chemical Engineers, and Drug Development Scientists Scope: Heterogeneous Solid Acid Catalysis (e.g., Amberlyst-15, Zeolites, Heteropoly Acids)

Introduction: The Stability-Activity Paradox

Welcome to the E4HPA Technical Support Hub. You are likely here because your esterification yield has plateaued, or your catalyst activity has decayed unexpectedly.

This compound (E4HPA) is a critical pharmaceutical intermediate (e.g., for beta-blockers like Atenolol). Its synthesis via the esterification of 4-hydroxyphenylacetic acid (4-HPAA) presents a unique challenge: the reactant contains both a carboxylic acid (the target) and a phenolic hydroxyl (a source of side reactions).

While solid acid catalysts (SACs) like Amberlyst-15 or Zeolite H-Beta offer a greener alternative to sulfuric acid, they are susceptible to three distinct deactivation modes: Water Inhibition (competitive adsorption), Phenolic Fouling (pore blockage), and Active Site Leaching . This guide provides the diagnostic logic and protocols to resolve these issues.

Module 1: Diagnostic Hub (Troubleshooting)

Use this logic flow to identify the root cause of your catalyst failure.

Q1: "My reaction starts fast but conversion plateaus at ~60-70% regardless of time. Why?"

Diagnosis: Thermodynamic Equilibrium / Water Inhibition. This is not permanent poisoning; it is competitive inhibition. The byproduct water is adsorbing to the hydrophilic sulfonic acid sites (


) of your resin or zeolite, preventing the hydrophobic organic acid from reacting.
  • The Mechanism: Water forms a hydration shell around the active proton, effectively lowering the local acid strength.

  • The Fix: You must shift the equilibrium. See Protocol A: Water Management below.

Q2: "The catalyst worked for Cycle 1, but activity dropped by 50% in Cycle 2. The beads are dark brown."

Diagnosis: Phenolic Fouling (Coking). The phenolic -OH group on 4-HPAA is prone to oxidation and oligomerization, especially if the reaction temperature exceeds 80°C or if trace metals are present. These oligomers physically block the pores of macroreticular resins.

  • The Fix: Solvent washing is required to desorb these "sticky" organics. See Protocol B: Catalyst Regeneration.

Q3: "I see a gradual loss of activity over weeks, and the reaction solution is turning slightly acidic/yellow."

Diagnosis: Active Site Leaching. If you are using supported Heteropoly Acids (e.g.,


 on Silica) or lower-grade sulfonated carbons, the active acid species may be dissolving into the polar ethanol/water phase.
  • The Fix: This is irreversible. Switch to a covalently bonded sulfonic resin (e.g., Amberlyst-15, Nafion) or a stable zeolite (H-Beta).

Visualizing the Problem

The following diagram illustrates the decision logic for troubleshooting catalyst deactivation.

CatalystTroubleshooting Start Symptom: Loss of E4HPA Yield Q1 Is the loss Immediate (within batch) or Gradual (between cycles)? Start->Q1 Immediate Immediate Plateau Q1->Immediate Plateaus at 60-70% Gradual Gradual / Inter-cycle Q1->Gradual Cycle 2 < Cycle 1 CheckWater Check Water Removal (Dean-Stark / Stripping) Immediate->CheckWater CheckColor Check Catalyst Appearance Gradual->CheckColor WaterIssue DIAGNOSIS: Water Inhibition (Competitive Adsorption) CheckWater->WaterIssue Water present DarkBeads Dark/Black Beads CheckColor->DarkBeads LightBeads Beads Unchanged CheckColor->LightBeads Fouling DIAGNOSIS: Phenolic Fouling (Pore Blockage) DarkBeads->Fouling Leaching DIAGNOSIS: Active Site Leaching (Sulfonic group loss) LightBeads->Leaching

Figure 1: Decision tree for diagnosing catalyst deactivation in phenolic acid esterification.

Module 2: Prevention & Optimization Protocols

Protocol A: Water Management (The "Invisible" Poison)

In the esterification of 4-HPAA, water is the primary inhibitor. For solid acids, water is a poison because it adsorbs more strongly than ethanol.

Method 1: Azeotropic Distillation (Dean-Stark)

  • Solvent: Use Ethanol in excess, but add a co-solvent like Toluene or Cyclohexane to form a ternary azeotrope with water.

  • Ratio: 4-HPAA : Ethanol : Toluene (1 : 5 : 2 molar equivalent).

  • Procedure:

    • Heat to reflux (~78-80°C).

    • Monitor water collection in the trap.

    • Critical Check: If water collection stops before theoretical yield, your catalyst pores are likely water-logged. Increase agitation to improve mass transfer.

Method 2: Reactive Stripping (For Scale-up) Instead of a static trap, continuously feed superheated ethanol vapor through the reactor bed. This strips water immediately upon formation, preventing the "hydration shell" from deactivating the catalyst sites.

Protocol B: Catalyst Selection Matrix

Not all solid acids are equal for phenolic substrates.

Catalyst TypeAcidity TypeRisk ProfileRecommendation
Amberlyst-15 Brønsted (

)
High water inhibition; Moderate fouling.Gold Standard. Easy to regenerate.
Zeolite H-Beta Brønsted / LewisLow fouling (shape selective); Hard to regenerate if coked.Good for continuous flow.
Heteropoly Acids (HPAs) Strong BrønstedHigh Leaching Risk in polar solvents.Use only if encapsulated (e.g., in silica cage).
Sulfated Zirconia SuperacidRapid deactivation by water.Avoid for this specific reaction.

Module 3: Catalyst Regeneration (The Fix)

If your catalyst is fouled (coked) , simple drying is insufficient. You must remove the adsorbed phenolic oligomers.

Regeneration Protocol: The "Polar Wash" Cycle

Applicable for Amberlyst-15 and similar sulfonated resins.

  • Filtration: Separate the catalyst from the reaction mixture while hot (to prevent precipitation of E4HPA on the beads).

  • Solvent Wash 1 (Desorption): Wash with Acetone or THF (3x bed volume).

    • Why: These polar aprotic solvents swell the resin and dissolve phenolic oligomers better than ethanol.

  • Solvent Wash 2 (Rinsing): Wash with Ethanol (2x bed volume) to remove the acetone.

  • Re-activation (Acid Wash - Optional):

    • Only perform if metal contamination (e.g., from reactor walls) is suspected.

    • Wash with 0.5 M

      
      , then rinse with deionized water until neutral.
      
  • Drying: Dry in a vacuum oven at 90°C for 12 hours.

    • Warning: Do not exceed 120°C for sulfonated resins, or you will desulfonate (destroy) the active sites.

Scientific Mechanism: Why Water Poisons

Understanding the mechanism prevents future errors. The esterification follows an Eley-Rideal or Langmuir-Hinshelwood mechanism.

Mechanism Site Active Site (-SO3H) Complex Adsorbed Complex Site->Complex Ethanol Ethanol (Reactant) Ethanol->Site Weak Adsorption HPAA 4-HPAA (Reactant) HPAA->Site Protonation Water Water (Poison) Complex->Water Byproduct Product E4HPA (Ester) Complex->Product Reaction Water->Site STRONG Adsorption (Blocks Site)

Figure 2: Competitive adsorption mechanism. Water (black node) competes with reactants for the active sulfonic acid site (red node), effectively poisoning the catalyst until removed.

References

  • Liu, Y., et al. (2006).[1] "A comparison of the esterification of acetic acid with methanol using heterogeneous versus homogeneous acid catalysis." Journal of Catalysis, 242, 278–286.[1] 1

    • Relevance: Establishes the baseline kinetics and water inhibition effects in solid acid esterific
  • Park, J., et al. (2025). "Water removal by reactive stripping for solid-acid catalyzed esterification in a monolith reactor." Chemical Engineering Journal. 2

    • Relevance: Validates the "Reactive Stripping" protocol for overcoming w
  • Ballini, R., et al. (2019). "Amberlyst-15 as a Mild, Chemoselective and Reusable Heterogeneous Catalyst." Organic Chemistry Portal. 3

    • Relevance: Provides the foundational protocols for Amberlyst-15 handling and regener
  • Kozhevnikov, I. V. (2008). "Heteropoly acids as catalysts for liquid-phase esterification and transesterification." Applied Catalysis A: General. 4

    • Relevance: Discusses the leaching issues associated with Heteropoly Acids (HPAs) in polar media.
  • Bohrium. (2021). "Catalytic performance and deactivation mechanism of a one-step sulfonated carbon-based solid-acid catalyst." 5

    • Relevance: Details the specific mechanisms of sulfonic ester form

Sources

Validation & Comparative

Publish Comparison Guide: FTIR Spectral Analysis of Ethyl 4-Hydroxyphenyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical deep-dive into the FTIR analysis of Ethyl 4-hydroxyphenyl acetate (EHPA) , a critical intermediate in the synthesis of beta-blockers (e.g., Atenolol) and antioxidants.[1]

Unlike standard datasheets, this guide focuses on comparative spectral logic —distinguishing EHPA from its metabolic precursors and structural analogues using vibrational spectroscopy.

Executive Summary & Technical Context

This compound (CAS: 17138-28-2) is a bifunctional molecule containing a phenolic hydroxyl group and an aliphatic ester moiety.[1][2][3] In drug development, its purity is critical; the presence of unreacted precursor (4-hydroxyphenylacetic acid) or hydrolysis products can compromise downstream synthesis.

Why FTIR? While NMR provides structural resolution, FTIR is the superior technique for rapid functional group verification and solid-state form analysis . It specifically discriminates between the ester carbonyl of the product and the carboxylic acid carbonyl of the precursor—a distinction often subtle in UV-Vis but stark in IR.

The "Alternatives" Landscape

In this guide, we compare EHPA analysis against two critical reference points:

  • The Precursor (Identity QC): 4-Hydroxyphenylacetic acid.[1][2]

  • The Structural Analogue (Specificity QC): Ethyl 4-hydroxybenzoate (Ethyl Paraben).[1]

Technical Deep Dive: Spectral Fingerprinting

To interpret the spectrum accurately, we must deconstruct the molecule’s vibrational modes.

Structural Logic[4]
  • Non-Conjugated Ester: The carbonyl group in EHPA is separated from the aromatic ring by a methylene (

    
    ) bridge.[1] This isolation prevents resonance conjugation between the ring and the carbonyl.
    
    • Consequence: The C=O stretch appears at a higher frequency (~1735 cm⁻¹) compared to conjugated esters like benzoates (~1710 cm⁻¹).

  • Phenolic OH: The para-hydroxyl group participates in intermolecular hydrogen bonding, creating a diagnostic broad band.

Table 1: Comparative Functional Group Assignment

Data synthesized from standard correlation charts for phenolic esters.

Functional GroupVibration ModeExpected Wavenumber (EHPA)Comparison: Precursor (Acid)Comparison: Analogue (Paraben)
Hydroxyl (-OH) O-H Stretch3300–3450 cm⁻¹ (Broad, Phenolic)2500–3300 cm⁻¹ (Very Broad, Carboxylic Dimer)~3300 cm⁻¹ (Phenolic)
Carbonyl (C=O) C=O[1] Stretch1735–1745 cm⁻¹ (Aliphatic Ester)1700–1720 cm⁻¹ (Carboxylic Acid)1680–1710 cm⁻¹ (Conjugated Ester)
Aromatic Ring C=C Ring Stretch1515 & 1600 cm⁻¹ SimilarSimilar
Ester Linkage C-O-C Stretch1150–1250 cm⁻¹ (Strong)Absent (C-O-H bend instead)Similar
Substitution C-H Out-of-Plane800–850 cm⁻¹ (Para-sub)SimilarSimilar

Comparative Analysis: Performance & Specificity

Scenario A: Purity Analysis (EHPA vs. Precursor Acid)

The most common QC challenge is detecting unreacted 4-hydroxyphenylacetic acid.[1]

  • The Differentiator: The "Carboxylic Trough."

  • Observation: The precursor acid displays a massive, broad O-H absorption extending from 3300 down to 2500 cm⁻¹, often overlapping C-H stretches. EHPA, lacking the carboxylic acid, shows a cleaner baseline in the 2500–3000 cm⁻¹ region.

  • Carbonyl Shift: The esterification causes a blue shift (shift to higher energy) of the carbonyl peak by approximately 20–30 cm⁻¹.

    • Acid C=O:[1] ~1710 cm⁻¹[1]

    • Ester C=O: ~1740 cm⁻¹[1][4]

    • Result: In a mixture, these peaks can be resolved to quantify residual acid.

Scenario B: Structural Specificity (EHPA vs. Ethyl Paraben)

This comparison validates the ability of FTIR to detect subtle structural isomers (position of the side chain).

  • Mechanism: In Ethyl Paraben, the ester is attached directly to the benzene ring. The aromatic

    
    -electrons delocalize into the carbonyl 
    
    
    
    -system, weakening the C=O bond.
  • Spectral Result:

    • EHPA (Non-conjugated): C=O at ~1740 cm⁻¹ .[1]

    • Paraben (Conjugated): C=O at ~1690 cm⁻¹ .[1]

Experimental Protocol: Self-Validating Workflow

Challenge: EHPA has a low melting point (36–38°C). Risk: Traditional KBr pellet preparation involves high pressure and grinding friction, which generates heat. This can melt EHPA, causing it to adsorb onto KBr as an amorphous film rather than a crystalline dispersion, shifting peaks and altering relative intensities.

Recommended Solution: ATR (Attenuated Total Reflectance) with a temperature-controlled stage or careful "Zero-Pressure" deposition.[1]

Step-by-Step Validated Protocol (ATR Method)[1]
  • System Initialization:

    • Ensure FTIR detector (e.g., DTGS or MCT) is cooled/stabilized.

    • Crystal Selection: Diamond or ZnSe (Zinc Selenide).[1] Note: Diamond is preferred for durability, but ZnSe offers slightly better throughput in the fingerprint region.

  • Background Collection:

    • Clean crystal with isopropanol.[1] Dry completely.[1]

    • Collect air background (32 scans, 4 cm⁻¹ resolution).

  • Sample Loading (The Critical Step):

    • Place a small amount (~5 mg) of EHPA solid on the crystal.

    • Do NOT apply high pressure immediately.

    • Gently lower the anvil until it just makes contact. Monitor the live preview.

    • Validation Check: If the peaks suddenly broaden or the baseline tilts, the sample may have pressure-melted. If this occurs, clean and reload, using less pressure.

  • Acquisition:

    • Scan Range: 4000–600 cm⁻¹.[1]

    • Accumulation: 64 scans (to improve Signal-to-Noise for the aromatic overtones).

  • Post-Processing:

    • Apply ATR Correction (corrects for penetration depth dependence on wavelength).

    • Baseline correct only if significant drift is observed.[1]

Visualizing the Spectral Logic

The following diagram illustrates the logical flow of assigning the spectrum and differentiating it from the precursor.

FTIR_Logic Compound This compound Func_Groups Functional Groups Compound->Func_Groups Ester Aliphatic Ester (-CH2-COOEt) Func_Groups->Ester Phenol Phenolic OH (Para-sub) Func_Groups->Phenol Peak_CO C=O Stretch ~1735-1745 cm⁻¹ (High Freq due to Lack of Conjugation) Ester->Peak_CO Vibration Peak_OH O-H Stretch 3300-3450 cm⁻¹ (Broad, H-bonded) Phenol->Peak_OH Vibration Comparison Differentiation from Precursor Acid Peak_CO->Comparison Key QC Check Acid_Diff Acid Precursor: Broad OH (2500-3000) Lower C=O (~1710) Comparison->Acid_Diff

Caption: Logical framework for spectral assignment and QC differentiation of EHPA.

References

  • National Institute of Standards and Technology (NIST). Ethyl Acetate IR Spectrum (Reference for non-conjugated ester baseline). NIST Chemistry WebBook, SRD 69.[5] Available at: [Link]

  • PubChem. Ethyl 4-hydroxyphenylacetate Compound Summary. National Library of Medicine. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for interpretation of conjugated vs.

Sources

A Senior Application Scientist's Guide to HPLC Method Validation for Ethyl 4-Hydroxyphenyl Acetate Purity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the purity of an active pharmaceutical ingredient (API) is paramount. Ethyl 4-hydroxyphenyl acetate, a key intermediate in the synthesis of various pharmaceuticals, requires a robust and reliable analytical method to ensure it meets stringent purity specifications. This guide provides an in-depth comparison and detailed protocol for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of this compound, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[2][5] This guide will not only outline the "how" but, more critically, the "why" behind the experimental choices, ensuring a scientifically sound and defensible method validation.

The Analytical Challenge: Why HPLC for this compound?

This compound, a phenolic ester, and its potential process-related impurities or degradation products often possess similar chemical structures.[6][7][8] This makes their separation and quantification a non-trivial task. HPLC, particularly in the reversed-phase mode, is the technique of choice due to its high resolving power, sensitivity, and specificity for such compounds.[7][9] The presence of a UV-absorbing phenyl ring in the molecule makes UV detection a suitable and straightforward choice.[7][10]

Comparative Overview: Alternative Methodologies

While HPLC stands as the gold standard, other techniques could be considered. A brief comparison highlights the advantages of our chosen method:

Method Principle Advantages Limitations Suitability for this compound Purity
Reversed-Phase HPLC with UV Detection Differential partitioning between a nonpolar stationary phase and a polar mobile phase.High resolution, sensitivity, and specificity. Robust and widely available.Requires solvent consumption.Excellent. Ideal for separating structurally similar impurities from the main compound.
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase.High efficiency for volatile and thermally stable compounds.Not suitable for non-volatile or thermally labile compounds without derivatization.Limited. this compound has a relatively high boiling point and may require derivatization, adding complexity.
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material.Simple, rapid, and inexpensive for qualitative analysis.Primarily qualitative, with limited quantitative accuracy and resolution.Poor. Not suitable for precise purity determination and impurity quantification.
Capillary Electrophoresis (CE) Separation based on differential migration in an electric field.High efficiency and low sample/reagent consumption.Can have lower sensitivity and be more complex to operate than HPLC.Moderate. Can be effective but HPLC is generally more robust and established for this type of analysis.

Given the requirements for a precise and accurate purity assessment, Reversed-Phase HPLC with UV detection emerges as the most suitable and defensible choice.

The Proposed HPLC Method: A Foundation of Sound Science

The development of a robust HPLC method is the bedrock of a successful validation. The following parameters were selected based on the physicochemical properties of this compound and common related substances.

Parameter Condition Justification
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the aromatic ring of the analyte and expected impurities. The column dimensions offer a good balance between resolution and analysis time.
Mobile Phase Acetonitrile:Water (Gradient)A gradient elution is chosen to ensure the timely elution of both more polar and less polar impurities, providing a comprehensive impurity profile. Acetonitrile is a common organic modifier offering good peak shape and low UV cutoff.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency and reasonable backpressure.
Detection Wavelength 278 nmThis wavelength corresponds to a UV absorbance maximum for phenolic compounds, ensuring high sensitivity for both the main component and related impurities.[11]
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and improved peak shape by reducing mobile phase viscosity.
Injection Volume 10 µLA small injection volume minimizes potential band broadening and is suitable for the expected concentration range.

The Validation Protocol: A Step-by-Step Guide to Trustworthiness

Method validation is performed according to ICH Q2(R1) guidelines.[1] The validation protocol should be established before the study begins, detailing the procedures and acceptance criteria for each validation characteristic.[12]

Validation_Workflow cluster_System System Preparation cluster_Validation Method Validation Parameters cluster_Reporting Finalization System_Prep HPLC System Equilibration System_Suitability System Suitability Testing (SST) System_Prep->System_Suitability Specificity Specificity System_Suitability->Specificity Proceed if SST passes Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_Report Validation Report Generation Robustness->Validation_Report

Caption: Overall HPLC method validation workflow.

System Suitability

Causality: Before any validation experiments, we must confirm that the chromatographic system is performing adequately on the day of analysis. This ensures that the results of the validation are a true reflection of the method's capabilities, not an artifact of system malfunction.

Protocol:

  • Prepare a standard solution of this compound at a concentration of approximately 100 µg/mL.

  • Inject the standard solution six replicate times.

  • Calculate the following parameters:

    • Tailing Factor (T): Measures peak symmetry.

    • Theoretical Plates (N): Measures column efficiency.

    • Relative Standard Deviation (RSD) of Peak Area: Measures injection precision.

Acceptance Criteria:

Parameter Acceptance Limit
Tailing Factor (T)≤ 2.0
Theoretical Plates (N)≥ 2000
RSD of Peak Area≤ 2.0%
Specificity

Causality: Specificity demonstrates that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[2]

Protocol:

  • Analyze a blank (diluent), a placebo (if applicable), a solution of this compound standard, and a sample spiked with known related substances.

  • Subject a sample of this compound to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation.

  • Analyze the stressed samples and assess the peak purity of the main peak using a photodiode array (PDA) detector.

Acceptance Criteria:

  • No interfering peaks should be observed at the retention time of this compound in the blank and placebo chromatograms.

  • The method must be able to resolve the main peak from all known impurities and degradation products (Resolution > 2.0).

  • The peak purity analysis should show that the main peak is spectrally pure under all stress conditions.

Linearity and Range

Causality: Linearity establishes that the method's response is directly proportional to the concentration of the analyte over a specified range. This is fundamental for accurate quantification.

Protocol:

  • Prepare a series of at least five standard solutions of this compound covering the expected working range (e.g., 50% to 150% of the target concentration).[3][13]

  • Inject each solution in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis.

Acceptance Criteria:

Parameter Acceptance Limit
Correlation Coefficient (r²)≥ 0.999
Y-interceptShould be close to zero

Range: The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[13] For a purity assay, the range is typically 80% to 120% of the test concentration.

Accuracy

Causality: Accuracy measures the closeness of the test results obtained by the method to the true value. It is a measure of the systematic error of the method.

Protocol:

  • Prepare a sample matrix (placebo) and spike it with known amounts of this compound at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean recovery should be within 98.0% to 102.0% for each concentration level.

Precision

Causality: Precision assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[14] It is evaluated at two levels: repeatability and intermediate precision.

Precision_Levels cluster_Repeatability Repeatability (Intra-assay) cluster_Intermediate Intermediate Precision (Inter-assay) Precision Precision Same_Day Same Day Precision->Same_Day Different_Days Different Days Precision->Different_Days Same_Analyst Same Analyst Same_Equipment Same Equipment Different_Analyst Different Analysts Different_Equipment Different Equipment

Caption: Levels of precision evaluation.

Protocol (Repeatability - Intra-assay):

  • Prepare six independent samples of this compound at 100% of the target concentration.

  • Analyze the samples on the same day, by the same analyst, using the same instrument.

  • Calculate the RSD of the purity results.

Protocol (Intermediate Precision - Inter-assay):

  • Repeat the repeatability experiment on a different day, with a different analyst, and on a different HPLC system.

  • Combine the results from both experiments and calculate the overall RSD.

Acceptance Criteria:

Level of Precision Acceptance Limit (RSD)
Repeatability≤ 1.0%
Intermediate Precision≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1] These are critical for quantifying impurities at low levels.

Protocol (Based on Signal-to-Noise Ratio):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

  • LOD is typically established at an S/N ratio of 3:1.

  • LOQ is typically established at an S/N ratio of 10:1.

  • Confirm the LOQ by analyzing a series of samples at this concentration and demonstrating acceptable precision (e.g., RSD ≤ 10%) and accuracy.

Acceptance Criteria:

  • The LOQ must be sufficiently low to quantify impurities at their specified limits.

Robustness

Causality: Robustness measures the capacity of a method to remain unaffected by small, but deliberate variations in method parameters.[13] This provides an indication of its reliability during normal usage.

Protocol:

  • Introduce small, deliberate variations to the method parameters, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 5 °C)[15]

    • Mobile phase composition (± 2% organic)

  • Analyze a system suitability solution and a sample under each varied condition.

  • Evaluate the effect on system suitability parameters and the purity results.

Acceptance Criteria:

  • System suitability criteria must be met under all varied conditions.

  • The purity results should not significantly change, demonstrating the method's resilience to minor variations.

Conclusion: A Validated Method is a Trustworthy Method

The validation of an analytical method is a systematic process that provides documented evidence that the procedure is suitable for its intended purpose.[2][3][5] By following the detailed protocols outlined in this guide, researchers and drug development professionals can establish a scientifically sound, robust, and defensible HPLC method for the purity determination of this compound. This not only ensures compliance with regulatory expectations from bodies like the FDA and EMA but also builds a foundation of trust in the quality and reliability of the analytical data generated.[3][16] The ultimate goal is to ensure the safety and efficacy of the final pharmaceutical product, a process that begins with the rigorous control of its starting materials.

References

  • Bio-protocol. (n.d.). HPLC method validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved from [Link]

  • Mastelf. (2024). HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • YouTube. (2023). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

  • European Medicines Agency. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Retrieved from [Link]

  • Agilent Technologies. (2005). Separation of Paraben Preservatives by Reversed-Phase HPLC. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). A Gradient HPLC Test Procedure for the Determination of Impurities and the Synthetic Precursors in 2-[4-(1-Hydroxy-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-butyl)-phenyl]-2-methylpropionic Acid Hydrochloride Bulk Drug Substance. Retrieved from [Link]

  • ResearchGate. (2019). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). Solid-phase extraction and HPLC determination of parabens from pharmaceutical hydrogels, multivitamin syrups and hand creams. Retrieved from [Link]

  • Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • International Council for Harmonisation. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 4-hydroxyphenylacetate. Retrieved from [Link]

  • AKJournals. (2019). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of Parabens on Amaze TR Mixed-Mode Column. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH M10 guideline on bioanalytical method validation and study sample analysis. Retrieved from [Link]

  • Polish Journal of Food and Nutrition Sciences. (n.d.). A Rapid HPLC Method for Determination of Major Phenolic Acids in Plant Material. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Development of a simple RP-HPLC method for the determination of EDTA residue in pharmaceutical clean-in-place (CIP) applications. Retrieved from [Link]

  • MDPI. (2022). Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. Retrieved from [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • ResearchGate. (2018). Development of a simple RP-HPLC method for the determination of EDTA residue in pharmaceutical clean-in-place (CIP) applications. Retrieved from [Link]

  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

  • ResearchGate. (2014). US FDA guidelines for bioanalytical method validation. Retrieved from [Link]

Sources

GC-MS Profiling of Ethyl p-Hydroxyphenylacetate: Fragmentation Dynamics & Derivative Comparison

Author: BenchChem Technical Support Team. Date: February 2026

Topic: GC-MS Fragmentation Pattern of Ethyl p-Hydroxyphenylacetate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1][2]

Executive Summary

This guide provides an in-depth technical analysis of the gas chromatography-mass spectrometry (GC-MS) behavior of Ethyl p-hydroxyphenylacetate (Ethyl 4-hydroxyphenylacetate).[1][2] Unlike generic spectral libraries, this document focuses on the causality of fragmentation, comparing the native ester against its trimethylsilyl (TMS) derivative and structural isomers. We establish a self-validating protocol for identification, leveraging the dominance of the benzylic cation and specific mass shifts induced by derivatization.[1]

Experimental Framework & Methodology

To ensure reproducibility and spectral fidelity, the following protocol is recommended. This workflow minimizes thermal degradation and maximizes the detection of diagnostic ions.[1]

1.1 Sample Preparation Protocols

The phenolic hydroxyl group at the para position is polar, leading to potential peak tailing on non-polar columns. We compare two approaches:

  • Method A: Native Analysis (Direct Injection) [1]

    • Solvent: Ethyl acetate or Methanol (HPLC grade).[1]

    • Concentration:

      
      .[1]
      
    • Pros: Rapid, no reagent cost.[1]

    • Cons: Peak tailing, lower sensitivity for trace analysis.[1]

  • Method B: TMS Derivatization (Recommended for Quantification) [1]

    • Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[1]

    • Reaction: Mix

      
       sample + 
      
      
      
      BSTFA. Incubate at
      
      
      for 30 mins.
    • Mechanism: Silylation of the phenolic -OH yields Ethyl 4-(trimethylsilyloxy)phenylacetate .[1]

    • Pros: Sharp peak shape, distinct mass shift (

      
      ), improved S/N ratio.[1]
      
1.2 GC-MS Acquisition Parameters
  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS, HP-5MS),

    
    .[1]
    
  • Carrier Gas: Helium at

    
     (Constant Flow).[1]
    
  • Inlet: Splitless (

    
    ), purge time 1.0 min.[1]
    
  • Oven Program:

    
     (1 min) 
    
    
    
    
    
    to
    
    
    (hold 5 min).
  • Ion Source: EI (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ), 
    
    
    
    .[1]
Fragmentation Analysis: The Native Compound

Compound: Ethyl 4-hydroxyphenylacetate (


)
MW:  180.20 Da[1]

The mass spectrum of the underivatized compound is dominated by the stability of the hydroxybenzyl cation .

2.1 Key Diagnostic Ions
m/zIdentityRelative AbundanceMechanistic Origin
107 Base Peak 100% Benzylic Cleavage: Loss of the carboethoxy group (

).[1][2] Formation of the resonance-stabilized 4-hydroxybenzyl cation.[1][2]
180 Molecular Ion (

)
20-30%Parent molecule.[1][2] Intensity is moderate due to the ease of benzylic fragmentation.
135 Acylium Ion5-10%Loss of ethoxy radical (

, 45 Da).[1][2]
77 Phenyl Cation10-15%Degradation of the benzene ring (

).[1][2]
2.2 Mechanistic Pathway (Native)

The fragmentation is driven by the drive to form the stable tropylium-like or quinoid-like cation at


 107.[1]

NativeFragmentation M_Ion Molecular Ion (M+) m/z 180 Frag_135 Acylium Ion m/z 135 M_Ion->Frag_135 - 45 Da (.OEt group) Frag_107 Base Peak: Hydroxybenzyl Cation m/z 107 (Resonance Stabilized) M_Ion->Frag_107 - 73 Da (.COOEt group) Frag_135->Frag_107 - 28 Da (CO loss) Frag_77 Phenyl Cation m/z 77 Frag_107->Frag_77 - 30 Da (CH2O loss)

Figure 1: Primary fragmentation pathway of native Ethyl p-hydroxyphenylacetate. The direct benzylic cleavage (red arrow) is the dominant thermodynamic channel.

Comparative Analysis: Native vs. TMS Derivative

Derivatization is not just for volatility; it alters the fragmentation landscape, providing a secondary confirmation of identity.

Derivative: Ethyl 4-(trimethylsilyloxy)phenylacetate MW: 252.34 Da (


)[1][2]
3.1 Mass Shift Logic

The silyl group replaces the phenolic proton. The fragmentation logic remains "benzylic," but the masses shift predictably.

FeatureNative CompoundTMS DerivativeShift Explanation
Molecular Ion

180

252

(Net addition of

vs

)
Base Peak

107

179

.[1][2] The hydroxybenzyl cation becomes the TMS-oxybenzyl cation .[1]
Secondary Ions

77, 135

73, 45
Appearance of silicon-specific ions (

at 73).[1][2]
3.2 Mechanistic Pathway (TMS Derivative)

TMSFragmentation TMS_M_Ion TMS-Derivative M+ m/z 252 TMS_Base Base Peak: TMS-oxybenzyl Cation m/z 179 TMS_M_Ion->TMS_Base - 73 Da (.COOEt group) TMS_Group TMS Group m/z 73 TMS_M_Ion->TMS_Group Si-O cleavage

Figure 2: Fragmentation of the TMS derivative.[1][3] Note the parallel behavior to the native form: the loss of the carboethoxy group remains the primary driver, but the fragment mass shifts from 107 to 179.

Isomer Differentiation: Para vs. Ortho

A critical challenge in drug impurity profiling is distinguishing the para isomer from the ortho isomer (Ethyl 2-hydroxyphenylacetate).[1]

  • Para-Isomer (Target): The hydroxyl and acetate groups are distant.[1] Fragmentation is purely benzylic (

    
     107).[1]
    
  • Ortho-Isomer (Alternative): The hydroxyl is adjacent to the side chain.[1] This proximity allows for the "Ortho Effect" (McLafferty-like rearrangement or cyclization).[1]

    • Diagnostic Difference: The ortho isomer often shows a significant loss of ethanol (

      
      ) to form a lactone species (benzofuranone type) or ketene loss.[1]
      
    • Result: If you observe a strong peak at

      
       134  (
      
      
      
      ) or
      
      
      135
      that is abnormally high compared to the para standard, suspect the ortho isomer.[1]
References
  • NIST Mass Spectrometry Data Center. Benzeneacetic acid, 4-hydroxy-, ethyl ester (Ethyl 4-hydroxyphenylacetate).[1][2] NIST Chemistry WebBook, SRD 69.[1] [Link][1]

  • PubChem. Ethyl 4-hydroxyphenylacetate (Compound).[1][4] National Library of Medicine.[1] [Link][1]

  • Sparkman, O. D. Mass Spectrometry Desk Reference.[1] Global View Publishing, 2000.[1] (Standard reference for benzylic cleavage mechanisms).

  • Heller, S. R., & Milne, G. W. EPA/NIH Mass Spectral Data Base.[1][5] U.S. Government Printing Office.[1] (Source for comparative phenolic ester fragmentation).

Sources

A Comparative Guide to the Reactivity of Ethyl 4-Hydroxyphenyl Acetate and Methyl 4-Hydroxyphenyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Subtle Distinction Between Methyl and Ethyl Esters

Ethyl 4-hydroxyphenyl acetate and mthis compound are structurally similar aromatic esters that are pivotal intermediates in the synthesis of pharmaceuticals and other fine chemicals.[1][2] While their core structure, 4-hydroxyphenylacetic acid, is identical, the seemingly minor difference in their ester alkyl groups—ethyl versus methyl—can have significant implications for their chemical reactivity.[3][4] This guide will dissect these differences, focusing on the practical consequences for researchers in a laboratory setting.

The primary points of reactivity in these molecules are the ester functional group, which is susceptible to nucleophilic acyl substitution, and the phenolic hydroxyl group, which can undergo its own set of reactions. The interplay of steric and electronic effects governed by the alkyl group dictates the overall reactivity profile of each compound.

Theoretical Underpinnings of Reactivity

From a fundamental organic chemistry perspective, the reactivity of an ester is influenced by both the steric hindrance around the carbonyl carbon and the electronic nature of the alkoxy group.

  • Steric Effects: The ethyl group is bulkier than the methyl group. In reactions such as hydrolysis, where a nucleophile attacks the electrophilic carbonyl carbon, the larger ethyl group can present a greater steric impediment.[5] This hindrance can slow down the rate of reaction by making it more difficult for the nucleophile to approach the reaction center. Therefore, it is generally expected that methyl esters will react more rapidly in nucleophilic acyl substitution reactions than their ethyl ester analogs.[6] Studies on the hydrolysis of other simple alkyl esters, such as methyl and ethyl lactate, have shown that the ethyl ester reacts more slowly than the methyl ester.[7]

  • Electronic Effects: Alkyl groups are traditionally considered to be weakly electron-donating through an inductive effect.[8] However, more recent computational studies suggest that alkyl groups may actually be weakly electron-withdrawing when compared to hydrogen.[9][10] In the context of comparing methyl and ethyl groups, the difference in their inductive effects is generally considered to be minimal and often overshadowed by steric factors in solution-phase reactions.[10]

Based on these principles, the primary hypothesis is that mthis compound will exhibit a higher rate of reaction in nucleophilic acyl substitutions at the ester carbonyl, primarily due to the smaller steric profile of the methyl group.

Comparative Experimental Protocols

To empirically validate the theoretical differences in reactivity, the following detailed experimental protocols are provided. These protocols are designed as self-validating systems, allowing for a direct comparison under identical conditions.

Comparative Saponification (Alkaline Hydrolysis)

Saponification, or the base-catalyzed hydrolysis of an ester, is a fundamental reaction that is highly sensitive to steric effects.[11] In this experiment, the rates of hydrolysis for both esters are compared by monitoring the consumption of the base over time.

Objective: To determine the relative rates of alkaline hydrolysis of this compound and mthis compound.

Materials:

  • This compound

  • Mthis compound

  • Sodium hydroxide (NaOH), 0.1 M standardized solution

  • Ethanol (or a suitable solvent system like a THF/water mixture)[12]

  • Phenolphthalein indicator

  • Hydrochloric acid (HCl), 0.1 M standardized solution for back-titration

  • Constant temperature water bath

  • Conical flasks and pipettes

Experimental Workflow:

G cluster_0 Preparation cluster_1 Reaction cluster_2 Quenching & Titration A Prepare 0.1 M solutions of each ester in Ethanol D Equilibrate separate flasks of ester and NaOH solutions in water bath A->D B Prepare 0.1 M aqueous NaOH B->D C Set water bath to desired temperature (e.g., 30°C) C->D E Mix 50 mL of ester solution with 50 mL of NaOH solution in a new flask (start timer) D->E F At timed intervals (e.g., 5, 10, 20, 30 min), withdraw 10 mL aliquots E->F G Immediately add aliquot to a flask containing 10 mL of 0.1 M HCl (to quench the reaction) F->G H Add phenolphthalein indicator G->H I Titrate the excess HCl with standardized 0.1 M NaOH H->I

Caption: Workflow for comparative saponification kinetics.

Detailed Procedure:

  • Preparation: Prepare 0.1 M solutions of both this compound and mthis compound in a suitable solvent such as ethanol. Also, prepare a standardized 0.1 M aqueous solution of NaOH.

  • Reaction Initiation: In separate flasks for each ester, mix equal volumes of the ester solution and the NaOH solution at a constant, controlled temperature (e.g., 25°C or 30°C). Start a timer immediately upon mixing.

  • Sampling: At predetermined time intervals (e.g., 5, 10, 15, 30, and 60 minutes), withdraw a fixed volume (e.g., 10 mL) of the reaction mixture.

  • Quenching: Immediately add the withdrawn sample to a flask containing a known excess of standardized 0.1 M HCl. This will neutralize the remaining NaOH and stop the reaction.

  • Back-Titration: Titrate the unreacted HCl in the quenched sample with the standardized 0.1 M NaOH solution using phenolphthalein as an indicator.

  • Data Analysis: Calculate the concentration of unreacted NaOH at each time point. Plot the concentration of the ester remaining versus time for both reactions. The ester with the steeper curve is reacting faster.

Reactivity of the Phenolic Hydroxyl Group

The electronic influence of the ester group on the reactivity of the phenolic hydroxyl is expected to be minimal, as the difference between a methyl and ethyl group is electronically subtle. However, this can be tested through a competitive acylation reaction.

Objective: To assess if there is a discernible difference in the nucleophilicity of the phenolic hydroxyl group between the two esters.

Experimental Workflow:

G A Create an equimolar mixture of This compound and mthis compound in a suitable aprotic solvent (e.g., Dichloromethane) B Add a non-nucleophilic base (e.g., pyridine or triethylamine) A->B C Cool the mixture in an ice bath B->C D Slowly add a sub-stoichiometric amount (e.g., 0.5 equivalents) of an acylating agent (e.g., acetyl chloride) C->D E Allow the reaction to proceed to completion D->E F Quench the reaction with water E->F G Analyze the product ratio (four possible products) using HPLC or GC-MS F->G

Caption: Workflow for competitive acylation of the phenolic hydroxyl group.

Procedure:

  • Create an equimolar mixture of this compound and mthis compound in an aprotic solvent.

  • Add a non-nucleophilic base like pyridine.

  • Add a limiting amount (e.g., 0.5 equivalents) of an acylating agent, such as acetyl chloride.

  • After the reaction is complete, analyze the product mixture by a high-resolution technique like HPLC or GC-MS.

  • The ratio of the acylated products will indicate the relative reactivity of the phenolic hydroxyl groups.

Data Presentation and Interpretation

The results from the comparative saponification experiment can be tabulated as follows:

Time (minutes)[Methyl Ester] Remaining (M)[Ethyl Ester] Remaining (M)
00.050.05
5Calculated ValueCalculated Value
10Calculated ValueCalculated Value
20Calculated ValueCalculated Value
30Calculated ValueCalculated Value
60Calculated ValueCalculated Value

Interpretation: It is anticipated that the concentration of the methyl ester will decrease more rapidly than that of the ethyl ester, confirming that the methyl ester undergoes faster hydrolysis due to reduced steric hindrance.

For the competitive acylation, the primary data will be the relative peak areas from the chromatogram corresponding to the four main components: unreacted methyl ester, unreacted ethyl ester, acylated methyl ester, and acylated ethyl ester. The ratio of the acylated products will reveal any subtle differences in the nucleophilicity of the phenolic hydroxyl group.

Conclusion and Practical Implications

The experimental evidence is expected to align with established chemical principles: mthis compound is more reactive towards nucleophilic acyl substitution than this compound. This is a direct consequence of the smaller size of the methyl group. For reactions involving the phenolic hydroxyl group, the difference in reactivity is predicted to be negligible.

For drug development and process chemistry professionals, this has several implications:

  • Protecting Groups: If the ester is used as a protecting group for the carboxylic acid, the methyl ester will be more readily cleaved under basic conditions.

  • Synthesis Design: When designing a multi-step synthesis, the choice between the methyl and ethyl ester can be used to fine-tune the reactivity of the molecule. If a subsequent step requires harsh basic conditions that could inadvertently cleave the ester, the more robust ethyl ester might be preferred.

  • Purification: The difference in reactivity can be exploited in purification processes. For instance, if a mixture contains both esters, a carefully controlled partial hydrolysis could selectively remove the more reactive methyl ester.

This guide provides a robust framework for understanding and experimentally verifying the reactivity differences between these two important synthetic intermediates. By grounding theoretical knowledge in practical, verifiable protocols, researchers can make more informed decisions in their synthetic endeavors.

References

  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258. [Link]

  • O'Connor, C. J., & Tan, A. L. (1980). The kinetics and mechanism of the hydrolysis of aspirin in aqueous solution. Australian Journal of Chemistry, 33(4), 747–755. [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience. [Link]

  • PubChem. (n.d.). Ethyl 4-hydroxyphenylacetate. National Center for Biotechnology Information. Retrieved from [Link][2]

  • PubChem. (n.d.). Methyl 4-hydroxyphenylacetate. National Center for Biotechnology Information. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. [Link]

Sources

A Senior Application Scientist's Guide to the UV-Vis Absorption Maxima of Ethyl 4-hydroxyphenyl Acetate and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and analytical chemistry, understanding the ultraviolet-visible (UV-Vis) absorption characteristics of a compound is fundamental. This guide provides an in-depth comparison of the UV-Vis absorption maxima (λmax) of ethyl 4-hydroxyphenyl acetate and its structurally related alternatives, grounded in experimental data and established spectroscopic principles.

The Significance of UV-Vis Spectroscopy for Phenolic Compounds

UV-Vis spectroscopy is a powerful and accessible technique for the quantitative analysis and characterization of organic molecules containing chromophores. In the case of this compound and its analogs, the key chromophore is the p-hydroxyphenyl group. The electronic transitions within this aromatic system, specifically the π → π* transitions, are responsible for its characteristic UV absorption. The position of the absorption maximum (λmax) is highly sensitive to the molecular structure and the surrounding solvent environment, providing valuable information for compound identification, purity assessment, and concentration determination.

Comparative Analysis of UV-Vis Absorption Maxima

Below is a comparative table of the λmax for relevant compounds. It is important to note that the solvent can significantly influence the absorption maxima.

Compound NameStructureSolventλmax (nm)
This compound (Target) Structure not available in search resultsNot specifiedExpected ~275 nm
4-Hydroxybenzoic acid Structure not available in search resultsNot specified256[1]
Methylparaben (Methyl 4-hydroxybenzoate) Structure not available in search resultsNot specified194, 256[2]
Ethylparaben (Ethyl 4-hydroxybenzoate) Structure not available in search resultsNot specifiedDetectable 200-300

Insights from the Data:

  • Chromophore Dominance: The λmax for 4-hydroxybenzoic acid and its methyl ester are both observed at 256 nm, indicating that the primary π → π* transition of the p-hydroxyphenyl chromophore is the dominant feature.

  • Esterification Effect: The esterification of the carboxylic acid group has a minimal effect on the position of the main absorption band.

  • Expected λmax for this compound: Based on the data for its analogs, the λmax for this compound is expected to be in a similar range, around 256-280 nm. The insulating methylene group in this compound, between the phenyl ring and the ester, might lead to a slight hypsochromic (blue) shift compared to ethylparaben where the ester is directly conjugated.

  • Solvent and pH Effects: For phenolic compounds, the polarity of the solvent and the pH of the solution can cause significant shifts in the λmax[3]. In polar solvents, hydrogen bonding with the hydroxyl group can occur. Furthermore, changes in pH will alter the ionization state of the phenolic hydroxyl group, leading to changes in the electronic structure and a corresponding shift in the absorption maximum[3]. A study on p-hydroxybenzoic acid and its esters confirms they have broad absorption bands between 200 and 400 nm and that their spectral properties are pH-dependent[3].

Experimental Protocol for Determining UV-Vis Absorption Maximum

This section provides a detailed, self-validating methodology for accurately determining the λmax of a compound like this compound.

Objective: To determine the wavelength of maximum UV absorbance (λmax) for this compound in a selected solvent.

Materials:

  • This compound (analytical standard)

  • Spectrophotometric grade solvent (e.g., ethanol, methanol, or acetonitrile)

  • Calibrated UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Methodology:

  • Solvent Selection:

    • Rationale: The solvent must be transparent in the UV region of interest (typically >220 nm) and should solubilize the analyte. Ethanol or methanol are common choices for phenolic compounds. The choice of solvent can influence the fine structure of the spectrum and the position of λmax.

    • Procedure: Select a spectrophotometric grade solvent. Run a baseline scan with the chosen solvent in both the sample and reference cuvettes to ensure there is no significant absorbance in the measurement range.

  • Preparation of Stock Solution:

    • Rationale: A concentrated stock solution allows for accurate serial dilutions to an appropriate concentration for measurement.

    • Procedure: Accurately weigh a small amount of this compound (e.g., 10 mg) and dissolve it in the selected solvent in a volumetric flask (e.g., 100 mL) to create a stock solution of known concentration (e.g., 100 µg/mL).

  • Preparation of Working Solution:

    • Rationale: The absorbance of the working solution should fall within the linear range of the spectrophotometer, typically between 0.2 and 0.8 absorbance units, to ensure adherence to the Beer-Lambert Law.

    • Procedure: Dilute the stock solution with the same solvent to obtain a working concentration (e.g., 10 µg/mL).

  • Spectrophotometric Analysis:

    • Rationale: A full wavelength scan is necessary to identify the wavelength at which maximum absorbance occurs.

    • Procedure:

      • Set the spectrophotometer to scan a wavelength range appropriate for the compound, for instance, from 400 nm down to 200 nm.

      • Fill a quartz cuvette with the solvent to be used as a blank and place it in the reference beam of the spectrophotometer.

      • Fill another quartz cuvette with the prepared working solution and place it in the sample beam.

      • Run the wavelength scan.

  • Determination of λmax:

    • Rationale: The λmax is the wavelength at which the highest absorbance is recorded.

    • Procedure: From the resulting spectrum, identify the wavelength that corresponds to the peak absorbance. This is the λmax of this compound in the chosen solvent.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Spectrophotometric Analysis cluster_result Result A Select Spectrophotometric Grade Solvent B Prepare Stock Solution (e.g., 100 µg/mL) A->B C Prepare Working Solution (e.g., 10 µg/mL) B->C D Set Wavelength Range (e.g., 200-400 nm) C->D Introduce sample to spectrophotometer E Run Baseline with Solvent Blank D->E F Measure Absorbance of Working Solution E->F G Identify Wavelength of Maximum Absorbance (λmax) F->G Analyze spectrum

Caption: Workflow for determining the UV-Vis absorption maximum.

Conclusion

This guide provides a comprehensive framework for understanding and determining the UV-Vis absorption maxima of this compound. While a definitive λmax value for this specific compound is not readily published, a robust comparison with structurally similar analogs like 4-hydroxybenzoic acid and its esters provides a reliable estimate and highlights the key factors influencing its UV-Vis spectrum. The detailed experimental protocol offers a validated approach for researchers to empirically determine these values, ensuring data integrity and reproducibility in their scientific endeavors.

References

  • Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. (2021). Molekul. [Link]

  • Ultraviolet spectra and dissociation constants of p-hydroxybenzoic acid, methyl, ethyl, n-butyl, and benzyl p-hydroxybenzoate. (1951). Journal of Research of the National Bureau of Standards. [Link]

  • Can we detect and measure ethylparaben concentration using UV spectrophotometer? (2024). ResearchGate. [Link]

  • Absorption Coefficients of Phenolic Structures in Different Solvents Routinely Used for Experiments. (2021). Molecules. [Link]

  • Spectroscopic Study of Solvent Effects on the Electronic Absorption Spectra of Flavone and 7-Hydroxyflavone in Neat and Binary Solvent Mixtures. (2011). International Journal of Molecular Sciences. [Link]

  • UV-Vis Spectrum of Methylparaben. SIELC Technologies. [Link]

  • UV-Vis Spectrum of 3,4-dihydroxybenzoic Acid. SIELC Technologies. [Link]

  • UV-Vis Spectrum of Ethylparaben. SIELC Technologies. [Link]

  • Ethylparaben. PubChem. [Link]

  • E-48. (2020). US Pharmacopeia (USP). [Link]

  • DFT Study of the Solvent Effects on the Structure, UV-Vis Spectra and the Antioxidant Activity of Caffeic Acid Phenethyl Ester and Some of Its Derivatives. (2020). ResearchGate. [Link]

  • Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. (2020). Physical Chemistry Chemical Physics. [Link]

  • IR spectrum of the product 4-hydroxybenzoic acid. ResearchGate. [Link]

  • DFT Study of the Solvent Effects on the Structure, UV-Vis Spectra and the Antioxidant Activity of Caffeic Acid Phenethyl Ester and Some of Its Derivatives. Academia.edu. [Link]

  • Determination of Methyl Paraben from Cosmetics by UV Spectroscopy. (2019). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Determination of combined p-hydroxy benzoic acid preservatives in a liquid pharmaceutical formulation by HPLC. (2014). ResearchGate. [Link]

  • (PDF) Absorption Coefficients of Phenolic Structures in Different Solvents Routinely Used for Experiments. (2021). ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to Distinguishing Ethyl 4-Hydroxyphenyl Acetate from Phenolic Impurities

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the purity of intermediates is not merely a quality metric; it is a cornerstone of efficacy and safety. Ethyl 4-hydroxyphenyl acetate, a key building block, is frequently accompanied by structurally similar phenolic impurities arising from synthesis side-reactions or degradation. These impurities, such as 4-hydroxybenzoic acid, phenol, and p-cresol, share chromophores and polarity characteristics with the parent compound, presenting a significant analytical challenge.

This guide provides an in-depth comparison of chromatographic and spectroscopic strategies for the robust separation and confident identification of this compound from its critical phenolic process impurities. We will move beyond procedural steps to explore the underlying scientific rationale, empowering researchers to not only execute these methods but to adapt and troubleshoot them effectively.

The Analytical Challenge: Similarity Breeds Complexity

The primary difficulty in this analysis lies in the subtle structural differences between this compound and its common impurities. All are substituted phenols, sharing a hydroxylated benzene ring, which results in overlapping UV spectra and similar polarities. This makes baseline separation and unambiguous identification a non-trivial pursuit.

For instance, 4-hydroxybenzoic acid, a potential starting material carryover or hydrolysis product, possesses a carboxylic acid group, making it more polar. In contrast, impurities like phenol or p-cresol are less polar than the target analyte. Effective method development hinges on exploiting these small physicochemical differences.

Comparative Analysis of Core Techniques

The choice of analytical technique is dictated by the specific goal: routine purity assessment, quantification of known impurities, or identification of unknown contaminants. We will compare the three most powerful and widely adopted techniques in this context: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Technique Head-to-Head Comparison
Technique Primary Application Strengths Limitations Sample Prep Complexity
HPLC-UV Quantification, PurityHigh precision, robust, excellent for routine QC.[1][2]Co-elution possible, limited identification power.Low to Moderate
GC-MS Identification, QuantificationHigh sensitivity, definitive structural information from fragmentation.[3]Requires derivatization for polar phenols, potential for thermal degradation.High
NMR Structural ElucidationUnambiguous structure confirmation, no reference standard needed for identification.[4][5]Lower sensitivity, complex mixture analysis can be challenging.Low

In-Depth Experimental Protocols & Method Causality

Here, we detail validated protocols, emphasizing the scientific reasoning behind key parameter choices. A self-validating system includes checks and suitability criteria to ensure data integrity.

Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is the workhorse for quality control, designed for accurate quantification of this compound and separation from its key impurities.

Scientific Rationale: Reversed-phase chromatography is the mode of choice, separating compounds based on hydrophobicity.[6][7] We use a C18 stationary phase, a non-polar matrix of octadecylsilane bonded to silica, which strongly retains hydrophobic molecules.[6][8] The mobile phase, a polar mixture of water and acetonitrile, elutes the compounds.[6] More polar compounds (like 4-hydroxybenzoic acid) have less affinity for the C18 column and elute earlier, while less polar compounds are retained longer.[7] The addition of a small amount of acid (e.g., acetic acid) to the mobile phase suppresses the ionization of the phenolic hydroxyl and carboxylic acid groups, leading to sharper peaks and more reproducible retention times.[9]

Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_sample Dissolve Sample in Mobile Phase filter_sample Filter through 0.45 µm Syringe Filter prep_sample->filter_sample prep_std Prepare Standards (Analyte + Impurities) hplc_system HPLC System (C18 Column) filter_sample->hplc_system Inject gradient Run Gradient Elution (Water/ACN + Acid) hplc_system->gradient detect UV Detection (e.g., 275 nm) gradient->detect integrate Integrate Peaks detect->integrate Chromatogram quantify Quantify using Standard Curve integrate->quantify report Generate Purity Report quantify->report

Caption: HPLC-UV workflow for purity analysis.

Detailed Step-by-Step Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Acetic Acid in Milli-Q Water.

    • Mobile Phase B: 0.1% (v/v) Acetic Acid in Acetonitrile.

    • Causality: Acetic acid ensures the phenolic and carboxylic protons remain protonated, preventing peak tailing.[9]

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm particle size.[9]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 275 nm (a common absorbance maximum for phenols).

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 20% B (re-equilibration)

    • Causality: The gradient elution, moving from a highly polar to a less polar mobile phase, is essential for resolving compounds with a range of polarities, from the polar 4-hydroxybenzoic acid to the less polar this compound.[6]

  • System Suitability Test (SST):

    • Inject a standard mixture containing all four compounds five times.

    • Acceptance Criteria: Relative Standard Deviation (RSD) for retention time and peak area < 2.0%. Resolution between critical pairs (e.g., p-cresol and phenol) > 1.5.

    • Trustworthiness: The SST ensures the system is performing adequately before sample analysis, guaranteeing the validity of the results.

Expected Elution Order (from polar to non-polar):

  • 4-Hydroxybenzoic Acid (most polar)

  • Phenol

  • p-Cresol

  • This compound (least polar)

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for the identification of unknown impurities and can be used for quantification. It provides definitive structural information based on mass-to-charge ratio and fragmentation patterns.

Scientific Rationale: Phenolic compounds are polar and have active hydroxyl groups, which can lead to poor peak shape and adsorption on the GC column.[3] To overcome this, a derivatization step is employed. Silylation, for example, replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group. This increases the compound's volatility and thermal stability, making it amenable to GC analysis.[10] Separation in the GC is then based on the boiling points and interactions of the derivatized compounds with the column's stationary phase.[1] The mass spectrometer fragments the eluting molecules into predictable patterns, which act as a "fingerprint" for identification.[11]

Workflow for GC-MS Impurity Identification

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis sample Sample in Dry Solvent derivatize Add Silylation Reagent (e.g., BSTFA) sample->derivatize react Heat (e.g., 70°C) to Complete Reaction derivatize->react inject Inject Derivatized Sample react->inject separate GC Separation (Capillary Column) inject->separate ionize MS Ionization (EI) & Fragmentation separate->ionize mass_spec Acquire Mass Spectra ionize->mass_spec library_search Compare Spectra to NIST/Wiley Libraries mass_spec->library_search identify Identify Impurities library_search->identify

Caption: GC-MS workflow including mandatory derivatization.

Detailed Step-by-Step Protocol:

  • Derivatization:

    • Evaporate 1 mg of the sample to dryness under a stream of nitrogen.

    • Add 100 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Causality: Pyridine acts as a catalyst, and heating ensures the derivatization reaction goes to completion.[12] The sample must be dry, as water will preferentially react with the silylating agent.

  • GC-MS Conditions:

    • Column: DB-5ms or equivalent (a low-polarity phase), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial: 100 °C, hold for 2 min.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

    • Injector: Splitless mode, 250 °C.

    • MS Conditions:

      • Ion Source: Electron Impact (EI), 70 eV.

      • Source Temperature: 230 °C.

      • Scan Range: 40-450 m/z.

  • Data Analysis:

    • Identify peaks in the total ion chromatogram (TIC).

    • Compare the mass spectrum of each peak against a reference library (e.g., NIST) for tentative identification.

    • Confirm identity by running an authentic standard of the suspected impurity under the same conditions.

    • Trustworthiness: Library matching provides a high probability of correct identification, but confirmation with a certified reference standard is the gold standard for unambiguous proof.

Data Interpretation and Summary

The combination of chromatographic retention data and mass spectral information provides a powerful toolkit for analysis.

Comparative Analytical Data
Compound Expected HPLC Rt (min) Molecular Ion (M+) (Underivatized) TMS-Derivatized M+ Key 1H NMR Signals (δ, ppm in CDCl3)
4-Hydroxybenzoic Acid ~5.2138282 (di-TMS)~11.5 (s, 1H, -COOH), 7.9 (d, 2H), 6.9 (d, 2H)
Phenol ~10.594166 (mono-TMS)7.3 (t, 2H), 6.9 (m, 3H)
p-Cresol ~12.1108180 (mono-TMS)7.1 (d, 2H), 6.8 (d, 2H), 2.3 (s, 3H, -CH3)
This compound ~15.8 180 252 (mono-TMS) 7.1 (d, 2H), 6.8 (d, 2H), 4.1 (q, 2H), 3.5 (s, 2H), 1.2 (t, 3H)

Note: HPLC retention times (Rt) are illustrative and will vary based on the specific system and conditions.

NMR Spectroscopy as the Definitive Arbiter: When chromatographic methods yield ambiguous results, 1H NMR spectroscopy serves as the ultimate tool for structural confirmation.[13] For this compound, the key distinguishing signals are the quartet at ~4.1 ppm and the triplet at ~1.2 ppm, characteristic of the ethyl ester group, along with the singlet at ~3.5 ppm for the methylene (-CH₂-) bridge.[14] None of the common impurities possess this combination of signals, allowing for clear and definitive identification without ambiguity.

Conclusion and Recommendations

For routine quality control where impurities are known and quantified against a specification, HPLC-UV is the most efficient, robust, and cost-effective method. Its simplicity and high precision make it ideal for high-throughput environments.

For investigational purposes, such as identifying unknown peaks in a chromatogram or characterizing a new process, GC-MS after derivatization is the superior choice. The structural information gleaned from mass spectral fragmentation is invaluable for impurity profiling.

Finally, NMR spectroscopy should be reserved for definitive structural elucidation, reference standard characterization, and resolving any ambiguities that may arise from chromatographic techniques. While less sensitive, its power in providing an absolute structural map is unparalleled.

By understanding the principles and applying the detailed protocols within this guide, researchers, scientists, and drug development professionals can build a robust analytical strategy to ensure the purity and quality of this compound, safeguarding the integrity of their downstream processes and final products.

References

  • Reversed Phase HPLC Columns. Phenomenex.
  • EPA-RCA: 8041A: Phenols by Gas Chromatography. U.S. Environmental Protection Agency.
  • Ethyl 4-hydroxyphenyl acet
  • Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candid
  • Analysis and Evaluation of Purity of Ethyl Acetate in the Esterification Reaction of Ethanol and Acetic Acid. 大学化学.
  • Reverse Phase/ Normal Phase HPLC Analytical Techniques. Jordi Labs.
  • Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. MDPI.
  • Isolation and identification of Phenolic compounds by HPLC and E. IT Medical Team.
  • determination of Phenolic comPounds in Plant eXtracts by hPlc-dad. CABI Digital Library.
  • Determination of phenolic compounds in industrial wastewaters by gas chromatography after extraction and preconcentration by microextraction. Global NEST Journal.
  • Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. PubMed.
  • GC-MS and LC-MS Identification of the Phenolic Compounds Present in the ethyl Acetate Fraction Obtained
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry.
  • Basic Concepts of NMR: Identific
  • NMR spectrum of ethyl acet

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A Comparative Analysis of the Hydrolysis Rates of Ethyl and Butyl 4-Hydroxyphenyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Publication

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a detailed comparison of the hydrolysis rates of ethyl 4-hydroxyphenyl acetate and butyl 4-hydroxyphenyl acetate. It delves into the underlying chemical principles, offers a comprehensive experimental protocol for kinetic analysis, and presents a comparative discussion of the expected results. This document is intended to serve as a practical resource for researchers in medicinal chemistry, pharmacology, and drug development who are working with ester-containing compounds.

Introduction

Esters of 4-hydroxyphenylacetic acid are significant scaffolds in the development of various therapeutic agents and are often utilized as prodrugs to enhance the pharmacokinetic properties of parent molecules. The stability of the ester bond, and consequently its rate of hydrolysis, is a critical parameter that dictates the release of the active compound and its overall efficacy. This guide focuses on a comparative analysis of two homologous esters: this compound and butyl 4-hydroxyphenyl acetate. By examining the influence of the alkyl chain length on the rate of hydrolysis, we can elucidate fundamental principles of chemical reactivity that are paramount in drug design and formulation.

The primary objective of this guide is to provide a robust theoretical framework and a practical experimental approach to compare the hydrolysis kinetics of these two compounds. We will explore the mechanistic nuances of ester hydrolysis and provide a step-by-step protocol for researchers to replicate and validate these findings in their own laboratories.

Theoretical Background: The Chemistry of Ester Hydrolysis

Ester hydrolysis is a nucleophilic acyl substitution reaction where an ester is cleaved into a carboxylic acid and an alcohol.[1] This reaction can be catalyzed by either acid or base, with the base-catalyzed mechanism, often termed saponification, being irreversible and generally more efficient at neutral or alkaline pH.[2]

Base-Catalyzed Hydrolysis (Saponification)

The base-catalyzed hydrolysis of an ester proceeds through a bimolecular acyl-oxygen cleavage (BAC2) mechanism.[3] The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester.[4] This forms a tetrahedral intermediate, which then collapses, expelling the alkoxide as the leaving group and forming a carboxylic acid. In the basic medium, the carboxylic acid is rapidly deprotonated to form a carboxylate salt, driving the reaction to completion.[2]

Factors Influencing Hydrolysis Rates

Several factors govern the rate of ester hydrolysis, with steric and electronic effects being the most prominent in the context of this comparison.

  • Steric Hindrance: The size of the alkyl group (the "R" group in R-COOR') in the alcohol portion of the ester can significantly impact the rate of hydrolysis. Larger, bulkier alkyl groups can sterically hinder the approach of the nucleophile (hydroxide ion) to the carbonyl carbon. This increased steric hindrance raises the activation energy of the reaction, thereby slowing down the rate of hydrolysis.[5]

  • Electronic Effects: The electronic nature of the substituents can also influence the electrophilicity of the carbonyl carbon. However, in comparing ethyl and butyl esters of the same carboxylic acid, the primary difference lies in the steric bulk of the alkyl chain, as both ethyl and butyl groups are weakly electron-donating.

Hypothesis: Ethyl vs. Butyl 4-Hydroxyphenyl Acetate

Based on the principle of steric hindrance, it is hypothesized that This compound will hydrolyze at a faster rate than butyl 4-hydroxyphenyl acetate . The smaller ethyl group presents less steric hindrance to the incoming hydroxide nucleophile compared to the larger butyl group. This should result in a lower activation energy and a correspondingly higher reaction rate constant for the ethyl ester. Studies on homologous series of esters have shown that the rate of base-catalyzed hydrolysis tends to decrease as the size of the alkyl group in the alcohol moiety increases.[6]

Experimental Protocol: A Self-Validating System for Kinetic Analysis

This section provides a detailed, step-by-step methodology for the comparative kinetic analysis of the hydrolysis of ethyl and butyl 4-hydroxyphenyl acetate. This protocol is designed to be self-validating by ensuring precise control over reaction conditions and employing a reliable analytical method.

Materials and Reagents
  • This compound (≥98% purity)

  • Butyl 4-hydroxyphenyl acetate (≥98% purity)

  • Sodium Hydroxide (NaOH), 0.1 M solution, standardized

  • Hydrochloric Acid (HCl), 0.1 M solution, standardized

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer (pH 7.4)

  • Phenolphthalein indicator

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Constant temperature water bath or incubator

  • Calibrated pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

  • Stopwatch

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing prep_sol Prepare Stock Solutions (Esters, NaOH) prep_hplc Equilibrate HPLC System prep_sol->prep_hplc start_rxn Initiate Hydrolysis Reaction (Mix Ester and NaOH in Buffer) prep_hplc->start_rxn incubate Incubate at Constant Temperature (e.g., 37°C) start_rxn->incubate sampling Withdraw Aliquots at Timed Intervals incubate->sampling quench Quench Reaction (e.g., with Acid) sampling->quench hplc_inject Inject into HPLC quench->hplc_inject peak_area Determine Peak Area of Remaining Ester hplc_inject->peak_area calc_conc Calculate Concentration peak_area->calc_conc plot_kinetics Plot ln[Ester] vs. Time calc_conc->plot_kinetics calc_rate Calculate Rate Constant (k) plot_kinetics->calc_rate

Sources

A Senior Application Scientist's Guide to the Robust Validation of Ethyl 4-Hydroxyphenyl Acetate in Biological Samples: A Comparative Analysis of Leading Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise and reliable quantification of ethyl 4-hydroxyphenyl acetate in complex biological matrices is paramount for accurate pharmacokinetic, toxicokinetic, and metabolomic studies. This guide provides an in-depth comparison of the predominant analytical methodologies for this purpose: High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

The selection of an appropriate analytical method is a critical decision that influences the quality and reliability of the generated data. This decision should be guided by a thorough understanding of the underlying principles of each technique, the specific requirements of the study, and the regulatory landscape. This guide will delve into the causality behind experimental choices, present self-validating protocols, and ground all recommendations in authoritative sources.

The Importance of Rigorous Bioanalytical Method Validation

Before delving into the specific methodologies, it is crucial to understand the framework of bioanalytical method validation. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have harmonized their guidelines under the International Council for Harmonisation (ICH) M10 guideline.[1][2][3] This guideline stipulates that a full validation of a bioanalytical method is required when establishing a new method for the quantification of an analyte in clinical and applicable nonclinical studies.[1] Key validation parameters include selectivity, specificity, matrix effect, calibration curve, range, accuracy, precision, carry-over, dilution integrity, and stability.[1]

Comparative Overview of Analytical Techniques

The choice between HPLC-UV, LC-MS/MS, and GC-MS for the analysis of this compound depends on several factors, including the required sensitivity, selectivity, sample throughput, and the nature of the biological matrix.

FeatureHPLC-UVLC-MS/MSGC-MS
Principle Separation based on polarity, detection by UV absorbance.Separation by polarity, detection by mass-to-charge ratio of analyte and its fragments.Separation of volatile compounds, detection by mass-to-charge ratio.
Sensitivity Moderate (µg/mL to high ng/mL).High to Very High (low ng/mL to pg/mL).High (ng/mL range), dependent on derivatization.
Selectivity Moderate, susceptible to interferences from co-eluting compounds with similar UV spectra.Very High, based on specific precursor and product ion transitions.High, based on retention time and mass spectrum.
Sample Preparation Relatively simple (e.g., protein precipitation, liquid-liquid extraction).Can be simple ("dilute-and-shoot") or more complex to minimize matrix effects.Often requires derivatization to increase volatility.
Throughput High.High, especially with modern UPLC systems.Moderate, due to longer run times and derivatization steps.
Cost Relatively low instrument and operational cost.High instrument and operational cost.Moderate instrument and operational cost.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a widely accessible and robust technique for the quantification of analytes that possess a chromophore, such as the phenyl group in this compound.

Principle of HPLC-UV

HPLC separates compounds in a liquid mobile phase based on their differential partitioning between the mobile phase and a stationary phase packed in a column. For this compound, a reversed-phase C18 column is typically employed, where the nonpolar stationary phase retains the analyte, and a polar mobile phase is used for elution. Detection is achieved by passing the column effluent through a UV detector, which measures the absorbance of the analyte at a specific wavelength.

Experimental Protocol: HPLC-UV Analysis

1. Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward method for removing the bulk of proteins from plasma or serum samples.[3][4]

  • To 100 µL of plasma/serum sample, add 300 µL of cold acetonitrile.

  • Vortex for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant for injection.

2. HPLC-UV Operating Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[5]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 40:60 v/v).[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Injection Volume: 20 µL.[5]

  • Column Temperature: 30°C.

  • Detection Wavelength: Approximately 275 nm, corresponding to the UV absorbance maximum of the phenyl group.[6]

Performance Characteristics (Representative)
ParameterTypical Performance
Linearity (r²) > 0.995
Accuracy (%) 90-110%
Precision (%RSD) < 15%
LOD 10-50 ng/mL
LOQ 50-150 ng/mL
Recovery (%) > 85%

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the gold standard for bioanalysis in many applications.

Principle of LC-MS/MS

LC-MS/MS couples the separation power of liquid chromatography with the highly selective and sensitive detection capabilities of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (typically via electrospray ionization - ESI), and the resulting ions are selected in the first mass analyzer (Q1). These precursor ions are then fragmented in a collision cell (Q2), and the resulting product ions are detected in the second mass analyzer (Q3). This multiple reaction monitoring (MRM) provides exceptional specificity.

Experimental Protocol: LC-MS/MS Analysis

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is a robust technique to extract the analyte of interest from the biological matrix and remove interfering substances like proteins and phospholipids.[7]

  • To 200 µL of plasma/serum, add an internal standard solution.

  • Add 1 mL of ethyl acetate.[8][9]

  • Vortex for 5 minutes.

  • Centrifuge at 4,000 x g for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Operating Conditions

  • LC System: UPLC or HPLC system.

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), negative or positive mode.

  • MRM Transitions: To be determined by infusing a standard solution of this compound.

Performance Characteristics (Representative)
ParameterTypical Performance
Linearity (r²) > 0.998
Accuracy (%) 95-105%
Precision (%RSD) < 10%
LOD 0.1-1 ng/mL
LOQ 0.5-5 ng/mL
Recovery (%) > 90%

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is typically required to increase their volatility.

Principle of GC-MS

In GC-MS, the sample is vaporized and separated in a gaseous mobile phase based on its partitioning between the mobile phase and a stationary phase coated on the inside of a long, thin capillary column. The separated compounds then enter the mass spectrometer for detection.

Experimental Protocol: GC-MS Analysis

1. Sample Preparation: LLE and Derivatization

  • Perform LLE as described for the LC-MS/MS method.

  • After evaporation of the organic solvent, add a derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) to convert the hydroxyl group to a more volatile trimethylsilyl (TMS) ether.[10]

  • Incubate the mixture at a specified temperature (e.g., 60°C) for a set time to ensure complete derivatization.

2. GC-MS Operating Conditions

  • GC System: Gas chromatograph with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless.

  • Oven Temperature Program: A temperature gradient program is used to separate the compounds.

  • Mass Spectrometer: Quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Scan Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.

Performance Characteristics (Representative)
ParameterTypical Performance
Linearity (r²) > 0.995
Accuracy (%) 90-110%
Precision (%RSD) < 15%
LOD 1-10 ng/mL
LOQ 5-25 ng/mL
Recovery (%) > 85%

Visualizing the Workflows

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for each analytical method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis start Plasma/Serum Sample ppt Protein Precipitation (Acetonitrile) start->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Injection supernatant->hplc Inject separation C18 Column Separation hplc->separation detection UV Detection separation->detection data Data Acquisition & Analysis detection->data

Caption: HPLC-UV workflow for this compound analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Plasma/Serum Sample lle Liquid-Liquid Extraction (Ethyl Acetate) start->lle vortex Vortex lle->vortex centrifuge Centrifuge vortex->centrifuge evaporate Evaporate & Reconstitute centrifuge->evaporate lc UPLC/HPLC Injection evaporate->lc Inject separation C18 Column Separation lc->separation msms Tandem MS Detection (MRM) separation->msms data Data Acquisition & Analysis msms->data

Caption: LC-MS/MS workflow for this compound analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis start Urine/Plasma Sample lle Liquid-Liquid Extraction start->lle evaporate Evaporate lle->evaporate derivatize Derivatization (e.g., TMS) evaporate->derivatize gc GC Injection derivatize->gc Inject separation Capillary Column Separation gc->separation ms MS Detection (SIM) separation->ms data Data Acquisition & Analysis ms->data

Caption: GC-MS workflow for this compound analysis.

Selecting the Optimal Method

The choice of the most suitable method for validating this compound concentration in biological samples is contingent upon the specific research question and available resources.

  • HPLC-UV is a cost-effective and reliable choice for studies where high sensitivity is not a primary concern and the biological matrix is relatively clean. Its simplicity and high throughput make it suitable for routine analysis and screening purposes.

  • LC-MS/MS is the preferred method when high sensitivity and selectivity are paramount, such as in pharmacokinetic studies with low dosage or when analyzing complex matrices prone to interferences. The specificity of MRM detection minimizes the risk of erroneous results.

  • GC-MS is a viable alternative, particularly for volatile compounds. However, the requirement for derivatization for non-volatile analytes like this compound adds a layer of complexity to the sample preparation and can be a source of variability.

Conclusion

The successful validation of this compound in biological samples hinges on the careful selection and meticulous execution of an appropriate analytical method. This guide has provided a comparative overview of HPLC-UV, LC-MS/MS, and GC-MS, outlining their principles, representative protocols, and performance characteristics. By understanding the strengths and limitations of each technique, researchers can make informed decisions to ensure the generation of high-quality, reliable, and defensible data in their scientific endeavors. The foundation of any robust bioanalytical work lies in adherence to established validation guidelines, ensuring the integrity and reproducibility of the results.

References

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  • Simultaneous determination of 4-hydroxyphenyl lactic acid, 4-hydroxyphenyl acetic acid, and 3,4-hydroxyphenyl propionic acid in human urine by ultra-high performance liquid chromatography with fluorescence detection. (n.d.). PubMed. [Link]

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A Comparative Guide to the Characterization of Ethyl 4-Hydroxyphenyl Acetate: A Raman Spectroscopy-Centric Approach

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the precise characterization of chemical compounds is paramount. Ethyl 4-hydroxyphenyl acetate, a key intermediate and building block in the synthesis of various pharmaceuticals and fine chemicals, demands rigorous analytical scrutiny to ensure its identity, purity, and quality. This guide provides an in-depth exploration of the characterization of this compound, with a primary focus on the application of Raman spectroscopy. We will delve into the principles of this powerful, non-destructive technique, present a comprehensive experimental protocol, and offer a detailed interpretation of its spectral signature.

Furthermore, this guide will extend beyond a singular methodology, offering a comparative analysis of Raman spectroscopy against other principal analytical techniques, namely Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Chromatographic methods (High-Performance Liquid Chromatography and Gas Chromatography-Mass Spectrometry). Through this objective comparison, supported by experimental insights, we aim to equip researchers with the critical knowledge to select the most appropriate analytical strategy for their specific needs in the characterization of this compound and analogous compounds.

The Power of Vibrational Spectroscopy: Unveiling the Molecular Fingerprint with Raman

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about the chemical structure, phase, and polymorphism of a material.[1][2] The technique is based on the inelastic scattering of monochromatic light, usually from a laser source.[3] When light interacts with a molecule, the vast majority of the scattered photons have the same energy as the incident photons (Rayleigh scattering). However, a small fraction of photons are scattered with a different energy, a phenomenon known as the Raman effect.[4] This energy difference, or Raman shift, corresponds to the vibrational energy levels of the molecule's bonds.[3] Consequently, a Raman spectrum provides a unique "molecular fingerprint" that is highly specific to the compound being analyzed.[3][5]

One of the significant advantages of Raman spectroscopy in the pharmaceutical industry is its insensitivity to water molecules, making it ideal for the analysis of aqueous solutions and hydrated samples.[1] It requires minimal to no sample preparation and can be performed directly through transparent containers like glass vials or plastic bags, streamlining the analytical workflow.[4]

Experimental Protocol: Raman Spectroscopy of Solid this compound

This protocol outlines a standardized procedure for acquiring a high-quality Raman spectrum of this compound in its solid (powder) form.

Objective: To obtain a characteristic Raman spectrum of this compound for identification and structural characterization.

Materials:

  • This compound powder

  • Raman spectrometer equipped with a laser source (e.g., 785 nm)

  • Microscope objective (e.g., 10x or 20x)

  • Glass microscope slide or a suitable sample holder

  • Spatula

Methodology:

  • Sample Preparation:

    • Place a small amount of this compound powder onto a clean, dry glass microscope slide.

    • Gently press the powder with a clean spatula to create a flat, even surface. This ensures consistent focusing and minimizes scattering variations.

  • Instrument Setup:

    • Power on the Raman spectrometer and allow the laser to warm up and stabilize according to the manufacturer's instructions.

    • Select the appropriate laser wavelength (e.g., 785 nm is common for pharmaceutical applications to minimize fluorescence).

    • Set the laser power to a low level (e.g., 10-20 mW) to avoid sample degradation or burning.

    • Choose a suitable objective lens (e.g., 10x for a general survey).

  • Data Acquisition:

    • Place the microscope slide with the sample on the spectrometer's stage.

    • Bring the sample into focus using the microscope's illumination and camera.

    • Select the spectral range to be scanned, typically from 200 cm⁻¹ to 3200 cm⁻¹.

    • Set the integration time and number of accumulations to achieve an adequate signal-to-noise ratio. A starting point could be 1-2 seconds integration time with 5-10 accumulations.

    • Acquire the Raman spectrum.

  • Data Processing:

    • If necessary, perform a baseline correction to remove any background fluorescence.

    • Normalize the spectrum to facilitate comparison with reference spectra.

    • Identify and label the key Raman peaks.

Raman Spectroscopy Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Ethyl 4-hydroxyphenyl acetate powder Slide Place on microscope slide Sample->Slide Flatten Flatten surface Slide->Flatten Focus Focus on sample Flatten->Focus SetParams Set laser power, integration time, etc. Focus->SetParams Acquire Acquire Spectrum SetParams->Acquire Baseline Baseline Correction Acquire->Baseline Normalize Normalization Baseline->Normalize PeakID Peak Identification Normalize->PeakID Interpretation Spectral Interpretation PeakID->Interpretation

Caption: A streamlined workflow for the Raman spectroscopic analysis of a solid powder sample.

Interpreting the Raman Spectrum of this compound

The Raman spectrum of this compound is characterized by a series of distinct peaks that correspond to the vibrational modes of its functional groups and aromatic structure. By analyzing the position and relative intensity of these peaks, a wealth of structural information can be obtained.[6]

Expected Key Raman Peaks and Their Assignments:

Raman Shift (cm⁻¹) (Approximate)Vibrational Mode AssignmentFunctional Group/Structural Feature
~3060C-H stretchingAromatic ring
~2980, ~2940C-H stretching (asymmetric and symmetric)Ethyl group (-CH₂CH₃)
~1730-1750C=O stretchingEster group
~1615, ~1590C=C stretchingAromatic ring
~1450CH₂ bending (scissoring)Ethyl group
~1375O-H bendingPhenolic hydroxyl group[7]
~1280C-O stretchingEster group
~1170C-H in-plane bendingAromatic ring
~1040C-C stretchingEthyl group
~840Ring breathing mode (para-substitution)Aromatic ring
~640Ring deformationAromatic ring

The presence of a strong band in the 1730-1750 cm⁻¹ region is a clear indicator of the ester carbonyl group.[8] The aromatic ring vibrations, particularly the ring breathing mode around 840 cm⁻¹, are characteristic of the para-substitution pattern on the benzene ring.[9] The phenolic O-H bending vibration is also a key identifier.[7]

Comparative Analysis of Analytical Techniques

While Raman spectroscopy is a powerful tool, a comprehensive characterization of this compound often benefits from the complementary information provided by other analytical techniques.

Analytical Techniques Comparison cluster_vibrational Vibrational Spectroscopy cluster_nmr Magnetic Resonance cluster_chromatography Chromatography Topic Characterization of This compound Raman Raman Spectroscopy Topic->Raman FTIR FTIR Spectroscopy Topic->FTIR NMR NMR Spectroscopy Topic->NMR HPLC HPLC Topic->HPLC GCMS GC-MS Topic->GCMS

Caption: Key analytical techniques for the characterization of this compound.

Raman Spectroscopy vs. FTIR Spectroscopy

FTIR spectroscopy, like Raman, provides a vibrational fingerprint of a molecule. However, the selection rules for the two techniques are different. FTIR measures the absorption of infrared radiation by molecules that have a change in dipole moment during vibration.[10] In contrast, Raman spectroscopy detects vibrations that involve a change in polarizability.[10] This complementarity means that some vibrations that are strong in Raman may be weak in FTIR, and vice versa.[5]

FeatureRaman SpectroscopyFTIR Spectroscopy
Principle Inelastic light scatteringInfrared light absorption
Water Interference MinimalSignificant
Sample Preparation Minimal, non-destructiveCan require sample preparation (e.g., KBr pellets)
Key Information Symmetric vibrations, C=C, C-S bondsAsymmetric vibrations, C=O, O-H, N-H bonds
Spatial Resolution High (micrometer scale)Lower than Raman
Fluorescence Interference Can be an issueNot an issue

For this compound, the C=O stretch of the ester is typically strong in both Raman and FTIR. The aromatic ring vibrations are often more prominent in the Raman spectrum, while the O-H stretch of the phenol group will be a strong, broad band in the FTIR spectrum.

Raman Spectroscopy vs. NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating the precise molecular structure of a compound.[11] It provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C) in a molecule, allowing for the unambiguous determination of connectivity and stereochemistry.[12]

FeatureRaman SpectroscopyNMR Spectroscopy
Principle Molecular vibrationsNuclear spin transitions in a magnetic field
Information Provided Functional groups, molecular fingerprintAtomic connectivity, 3D structure
Sample State Solid, liquid, gasPrimarily solution
Sensitivity Generally lower than NMRHigher, but requires more sample
Analysis Time FastSlower
Instrumentation Relatively simple and compactLarge, complex, and expensive

While Raman provides a rapid fingerprint for identification, NMR is the gold standard for absolute structure confirmation.[13] For this compound, ¹H NMR would clearly show the signals for the ethyl group protons, the methylene protons adjacent to the ester, and the aromatic protons, with their characteristic splitting patterns and chemical shifts.

Raman Spectroscopy vs. Chromatographic Techniques (HPLC & GC-MS)

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are primarily used for the separation, identification, and quantification of components in a mixture.[14]

  • HPLC is ideal for the analysis of soluble, non-volatile compounds and is widely used for purity determination and assay of active pharmaceutical ingredients (APIs).[15][16]

  • GC-MS is suited for volatile and thermally stable compounds. It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, making it a powerful tool for impurity profiling and identification of unknowns.[17][18]

FeatureRaman SpectroscopyHPLCGC-MS
Principle Molecular vibrationsDifferential partitioning between mobile and stationary phasesSeparation by volatility, detection by mass-to-charge ratio
Primary Use Identification, structural characterizationSeparation, quantification, purity analysisSeparation, identification of volatile compounds, impurity profiling
Sample Preparation MinimalRequires dissolution in a suitable solventSample needs to be volatile or derivatized
Destructive? NoNo (sample can be collected)Yes (sample is ionized)
Quantitative? Can be quantitative with calibrationHighly quantitativeHighly quantitative

For this compound, HPLC would be the method of choice for determining its purity and quantifying it in a formulated product. GC-MS could be used to identify and quantify any volatile impurities. Raman spectroscopy, in this context, would be excellent for rapid incoming raw material identification and for monitoring solid-state properties like polymorphism.

Conclusion: An Integrated Analytical Approach

The comprehensive characterization of this compound is best achieved through a multi-technique approach. Raman spectroscopy stands out as a rapid, non-destructive, and highly specific method for molecular identification and the analysis of solid-state properties. Its ability to provide a unique molecular fingerprint with minimal sample preparation makes it an invaluable tool in a quality control environment.

When complemented with the detailed structural information from NMR, the quantitative power and separation capabilities of HPLC, and the impurity profiling strengths of GC-MS, a complete and robust analytical picture of this compound can be established. The judicious selection of these techniques, based on the specific analytical question at hand, will ensure the quality, safety, and efficacy of the final products in which this important chemical intermediate is utilized.

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  • Wikipedia. (n.d.). Raman spectroscopy. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 4-hydroxyphenyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the lifecycle of laboratory reagents extends beyond their application in discovery and development; it culminates in their safe and compliant disposal. For researchers, scientists, and drug development professionals, understanding the specific disposal protocols for each chemical is not merely a regulatory obligation but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, scientifically-grounded procedure for the proper disposal of Ethyl 4-hydroxyphenyl acetate, ensuring the safety of personnel and adherence to the highest standards of laboratory practice.

Part 1: Hazard Profile and Chemical Characteristics

A thorough understanding of a chemical's properties is fundamental to managing its waste stream correctly. This compound (CAS No. 17138-28-2) is a solid at room temperature, often used as a chemical intermediate in organic synthesis.[1] Its hazard profile, as defined by the Globally Harmonized System (GHS), dictates the necessary handling precautions.

According to notifications to the European Chemicals Agency (ECHA), this compound is classified with the following hazards:

  • H315: Causes skin irritation.[2][3][4]

  • H319: Causes serious eye irritation.[2][3][4]

  • H335: May cause respiratory irritation.[2][3]

The causality behind these classifications lies in its chemical structure, which can interact with biological tissues. Therefore, all waste management procedures must be designed to prevent contact and inhalation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol
Physical State Solid (White to light yellow powder or lump)[1]
Melting Point 32 °C
Boiling Point 145 °C at 0.2 mmHg
Solubility Soluble in Methanol
Incompatibilities Strong acids/alkalis, strong oxidizing/reducing agents[3]
Storage Conditions Refrigerated (0-10°C), store under inert gas, moisture sensitive

This data underscores the need for chemically resistant containers and segregation from incompatible waste streams to prevent dangerous reactions, such as exothermic events or the generation of toxic fumes.[3]

Part 2: Pre-Disposal Safety Protocol: Personal Protective Equipment (PPE)

Before handling any chemical waste, establishing a barrier between the researcher and the potential hazard is paramount. The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate PPE as a primary control measure.[5]

Mandatory PPE for Handling this compound Waste:

  • Eye Protection: Wear chemical safety goggles or glasses that provide a complete seal around the eyes.[4][6][7]

  • Hand Protection: Use chemical-resistant gloves. Disposable nitrile gloves are a suitable choice for incidental contact.[4][6][8] Always inspect gloves for tears or punctures before use and wash hands thoroughly after handling.[6][9]

  • Protective Clothing: A standard laboratory coat is required to protect against skin contact.[7]

Part 3: Step-by-Step Disposal and Waste Management Workflow

The proper disposal of this compound is a multi-step process governed by institutional policies and national regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.[10] The following protocol provides a self-validating system for compliant disposal.

Step 1: Waste Characterization and Segregation
  • Identify the Waste Stream: Determine the nature of the waste.

    • Unused/Expired Chemical: Pure this compound.

    • Contaminated Materials: Items such as gloves, absorbent pads, or glassware contaminated with the chemical.

    • Solutions: Aqueous or solvent solutions containing this compound.

  • Segregate Incompatibles: Critically, ensure that waste containing this compound is not mixed with incompatible chemicals like strong oxidizing agents, acids, or bases.[3] Incompatible mixing can lead to uncontrolled reactions.

Step 2: Container Selection and Labeling
  • Choose a Compatible Container: The waste must be stored in a container that will not react with or be degraded by the contents.[11] A high-density polyethylene (HDPE) container with a secure, screw-on cap is recommended.[12] The container must be in good condition, with no cracks or leaks.[11]

  • Properly Label the Container: Affix a hazardous waste label to the container before adding any waste. Federal and local regulations require specific information on the label.[7][13]

    • Contents: Clearly write the full chemical name: "this compound". Do not use abbreviations. If it is a mixture, list all components.

    • Hazard Warnings: Indicate the relevant hazards (e.g., "Irritant").

    • Generator Information: Your name, lab location, and contact information.

Step 3: Waste Accumulation and Storage
  • Collect Waste:

    • For solid waste (pure chemical, contaminated powders), carefully transfer it into the labeled container, minimizing dust generation.[9]

    • For contaminated labware (pipette tips, wipes), place them directly into the container.

  • Keep Container Closed: The waste container must be securely capped at all times, except when adding waste.[11] This prevents the release of vapors and protects against spills.

  • Store in a Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be located at or near the point of generation and under the control of laboratory personnel.[11] The SAA must be clearly marked.

Step 4: Final Disposal
  • DO NOT Drain Dispose: Under no circumstances should this compound or its solutions be poured down the sink.[11] This can contaminate waterways and is a regulatory violation.

  • Arrange for Professional Disposal: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup of the full waste container. The waste must be disposed of through a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[4][10][14]

Disposal Workflow Diagram

G This compound Disposal Workflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage & Final Disposal cluster_spill Spill Response start Start Disposal Process ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select & Label Hazardous Waste Container ppe->container characterize Characterize Waste (Solid, Liquid, Contaminated) container->characterize segregate Segregate from Incompatibles characterize->segregate collect Place Waste in Labeled Container segregate->collect seal Securely Seal Container collect->seal saa Store in Designated Satellite Accumulation Area (SAA) seal->saa ehs Arrange Pickup by EHS or Licensed Waste Contractor saa->ehs end_node Compliant Disposal ehs->end_node spill_event Spill Occurs absorb Contain & Absorb with Inert Material spill_event->absorb collect_spill Collect Contaminated Material absorb->collect_spill decon Decontaminate Spill Area collect_spill->decon decon->collect

Caption: Disposal workflow for this compound.

Part 4: Spill and Decontamination Protocols

In the event of an accidental release, a swift and correct response is critical to mitigate exposure and environmental contamination.

Experimental Protocol: Small Spill Cleanup

  • Alert Personnel: Immediately alert others in the vicinity and restrict access to the spill area.[15]

  • Don PPE: If not already wearing it, don the full required PPE (safety goggles, nitrile gloves, lab coat).

  • Contain the Spill:

    • For Solids: Gently sweep or scoop the material to avoid creating dust.[6]

    • For Liquids/Solutions: Cover the spill with an inert absorbent material such as vermiculite, sand, or chemical absorbent pads.[14][15][16]

  • Collect Waste: Carefully place the spilled material and all contaminated absorbent materials into your pre-labeled hazardous waste container.[14][15]

  • Decontaminate the Area:

    • Wipe the spill surface with a cloth or paper towels dampened with a suitable solvent (such as ethanol or isopropanol), working from the outside in.

    • Follow with a wash using soap and water.[15]

    • All cleaning materials (wipes, gloves, etc.) must be disposed of as hazardous waste in the same container.[8]

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department, as per your institution's Chemical Hygiene Plan.[17]

References

  • Meridian Bioscience. (2024, February 2). SAFETY DATA SHEET.
  • Fisher Scientific. (2023, August 23). SAFETY DATA SHEET.
  • The Good Scents Company. This compound, 17138-28-2.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Formlabs Support. (2022, February 15). Cleaning a solvent spill.
  • Clarkson University. CHEMICAL SPILL PROCEDURES.
  • PubChem, National Institutes of Health. Ethyl 4-hydroxyphenylacetate.
  • EAS Safety Information Site, University of Alberta. Spills.
  • Chemical Bull Pvt. Ltd. Ethyl-4-hydroxyphenylacetate | 17138-28-2.
  • MedChemExpress. 4-Hydroxyphenyl acetate-SDS.
  • TCI Chemicals. (2025, October 16). SAFETY DATA SHEET.
  • Fisher Scientific. (2009, October 13). SAFETY DATA SHEET.
  • AK Scientific, Inc. Ethyl 4-biphenylacetate Safety Data Sheet.
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  • TCI AMERICA. Ethyl 4-Hydroxyphenylacetate | 17138-28-2.

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Personal protective equipment for handling Ethyl 4-hydroxyphenyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

Ethyl 4-hydroxyphenyl acetate is a phenolic ester commonly used as a chemical intermediate.[1] While often classified as a standard irritant, its low melting point creates unique handling challenges.[1] It can transition from solid to a sticky, viscous liquid upon contact with warm skin or ambient heat, increasing the risk of percutaneous absorption compared to dry powders.[1]

Immediate Action Required:

  • Primary Hazard: Skin and severe eye irritation (H315, H319); Respiratory irritation (H335).[1][2]

  • Critical Control: Handle strictly within a chemical fume hood to control vapors and dust.

  • Prohibited: Do not handle with latex gloves. Do not heat in open vessels outside of containment.

Part 2: Hazard Profile & Risk Assessment[1]

GHS Classification
Hazard ClassCategoryH-CodeHazard Statement
Skin Corrosion/Irritation 2H315 Causes skin irritation.[1][2][3]
Eye Damage/Irritation 2AH319 Causes serious eye irritation.[2][3][4][5][6]
STOT - Single Exposure 3H335 May cause respiratory irritation.[1][2]
Physical Properties Impacting Safety[1][7][8][9]
  • Melting Point: 33–41°C. Implication:[7] Material may liquefy during handling, bypassing standard dust masks if vapors are generated.[1]

  • Solubility: Soluble in organic solvents (Ethyl Acetate, Methanol).[1] Implication: Solutions penetrate gloves faster than the pure solid.[1]

  • Reactivity: Incompatible with strong oxidizing agents and strong bases.[5]

Part 3: Personal Protective Equipment (PPE) Matrix

The selection of PPE must be dynamic, based on the specific state of the chemical (Solid vs. Solution).[1]

PPE Selection Logic

Use the following logic flow to determine the correct PPE ensemble for your task.

PPE_Logic Start Task Assessment State Physical State? Start->State Solid Pure Solid / Semi-Solid State->Solid Weighing/Transfer Solution Dissolved in Solvent (e.g., Ethyl Acetate) State->Solution Reaction/Extraction Gloves_Solid Gloves: Nitrile (Double) Min Thickness: 5 mil Solid->Gloves_Solid Resp_Solid Resp: N95 (if dust) + Fume Hood Solid->Resp_Solid Gloves_Soln Gloves: Laminate (Silver Shield) or High-Grade Butyl Solution->Gloves_Soln Resp_Soln Resp: Half-mask w/ OV Cartridge (if outside hood) Solution->Resp_Soln Warning CRITICAL: Esters degrade Nitrile. Change gloves immediately upon splash. Gloves_Soln->Warning

Figure 1: Decision logic for PPE selection based on physical state. Note the escalation in glove requirement for solutions.

Detailed PPE Specifications
ComponentPure Substance (Solid/Melt)Solution (Organic Solvent)Technical Rationale
Hand Protection Double Nitrile (0.11 mm / 5 mil minimum).[1] Change every 30 mins.Silver Shield / Laminate (Primary) or Butyl Rubber .[1]Esters can swell nitrile rubber.[1] While solid contact is low-risk, solutions facilitate rapid permeation [1].[1]
Eye Protection Chemical Safety Goggles (tight-fitting).[1]Chemical Safety Goggles + Face Shield (if pouring >500mL).[1]Standard safety glasses offer insufficient protection against vapors or splashes from low-melting solids.[1]
Body Protection Lab coat (cotton/poly), long pants, closed-toe shoes.[1][8]Chemical-resistant apron (Tyvek or Neoprene) over lab coat.[1]Phenolic compounds can be difficult to remove from fabrics; barrier protection is preferred.
Respiratory Fume hood required.[9] If hood unavailable: N95 (dust).[1]Fume hood MANDATORY.[1][9] If emergency: Respirator with OV/P100 cartridges .H335 indicates respiratory tract irritation.[1][2] Heating the substance increases vapor pressure significantly.

Part 4: Operational Protocols

Protocol A: Safe Weighing & Transfer

Objective: Prevent contamination of workspace with sticky semi-solid residues.

  • Preparation:

    • Place the balance inside the chemical fume hood. If the balance is external, use a secondary containment tray.[1]

    • Line the work surface with an absorbent, plastic-backed bench mat.[1]

  • Transfer:

    • Use a disposable spatula.[1] Do not use metal spatulas that require cleaning; the sticky residue is difficult to remove without solvents.

    • Technique: If the material has solidified into a hard cake, do not chip it aggressively (generates dust).[1] Gently warm the container (water bath <40°C) to soften it into a viscous liquid for pipetting/pouring.

  • Decontamination:

    • Wipe the balance and exterior of the container with a paper towel dampened with Ethanol or Isopropanol .

    • Discard the spatula and wipes immediately into solid hazardous waste.

Protocol B: Spill Response (Small Scale < 100g)

Objective: Containment and neutralization without spreading the contaminant.[1]

Spill_Response Alert 1. Alert & Isolate Evacuate immediate area PPE 2. Don PPE Goggles, Double Nitrile, Resp (if dust) Alert->PPE Contain 3. Containment Cover with absorbent pads PPE->Contain Clean 4. Cleanup Scoop into bag. Wipe with Ethanol. Contain->Clean Dispose 5. Disposal Label: 'Hazardous Waste: Phenolic Ester' Clean->Dispose

Figure 2: Step-by-step workflow for managing minor laboratory spills.

  • Isolate: Mark the area.[1] If the material was heated, allow it to cool and solidify before attempting cleanup.[1]

  • Absorb: For liquid spills (or solutions), cover with vermiculite or polypropylene pads.[1]

  • Clean:

    • Scoop solids/absorbent into a heavy-duty hazardous waste bag.[1]

    • Solvent Wash: Clean the surface with Ethanol followed by soap and water. Phenolic esters leave a persistent residue; a single water wash is insufficient.[1]

  • Verify: Check for residual odor.[1] A sweet, chemical smell indicates incomplete decontamination.[1]

Part 5: Waste Disposal & Storage[12]

Storage Requirements[3][5][7][11][12][13][14]
  • Temperature: Store at 2–8°C (Refrigerate). Keep container tightly closed.

  • Segregation: Store away from strong oxidizers (e.g., nitric acid, perchlorates) and strong bases.[1]

  • Labeling: Ensure the container is marked "Irritant" and "Store Cold."

Disposal Plan
Waste StreamMethodNotes
Solid Waste Incineration (High Temp)Do not landfill.[1] Label as "Solid Organic Waste (Phenolic Ester)."[1]
Liquid Waste Organic Solvent StreamCombine with compatible non-halogenated solvents for fuel blending/incineration.
Contaminated Sharps Sharps ContainerSpatulas or pipettes used with the substance.

References

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 28310, Ethyl 4-hydroxyphenylacetate. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.